5-Hydroxy-2-methyl-3-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-methyl-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-4-6(8(11)12)2-5(10)3-7(4)9(13)14/h2-3,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZLNSSDZQPNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 5-Hydroxy-2-methyl-3-nitrobenzoic acid
An In-depth Technical Guide to the Chemical Structure and Properties of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 5-Hydroxy-2-methyl-3-nitrobenzoic acid, a substituted aromatic carboxylic acid with potential significance in medicinal chemistry and organic synthesis. In the absence of extensive direct research on this specific molecule, this document synthesizes information from structurally related compounds to infer its chemical properties, potential synthetic routes, and areas of application. By examining the interplay of its hydroxyl, methyl, nitro, and carboxylic acid functional groups, we aim to provide a foundational resource for researchers and developers interested in this and similar chemical entities. This guide is structured to deliver not just data, but also expert insights into the causality behind its anticipated chemical behavior and to propose robust experimental designs for its further investigation.
Introduction and Molecular Overview
5-Hydroxy-2-methyl-3-nitrobenzoic acid is a polysubstituted aromatic compound. The arrangement of an electron-donating hydroxyl group, a weakly activating methyl group, and two electron-withdrawing groups (nitro and carboxylic acid) on the benzene ring suggests a unique electronic and reactive profile. While this specific compound is not extensively documented in publicly available literature, its structural motifs are common in pharmacologically active molecules and versatile synthetic intermediates.[1] The interplay of these functional groups is expected to significantly influence its acidity, reactivity, and potential biological activity.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-Hydroxy-2-methyl-3-nitrobenzoic acid |
| Molecular Formula | C₈H₇NO₅ |
| Molecular Weight | 197.15 g/mol |
| Canonical SMILES | CC1=C(C(=CC(=C1)O)[O-])C(=O)O |
| InChI Key | (Not available due to limited data) |
| CAS Number | (Not available due to limited data) |
Predicted Physicochemical Properties
The physicochemical properties of 5-Hydroxy-2-methyl-3-nitrobenzoic acid are critical for predicting its behavior in both chemical reactions and biological systems. The following table summarizes expected properties based on the analysis of structurally similar compounds.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Melting Point | 200-220 °C | Aromatic carboxylic acids with nitro and hydroxyl groups typically have high melting points due to strong intermolecular hydrogen bonding and crystal lattice energy. For comparison, 4-Hydroxy-2-methyl-5-nitrobenzoic acid has a melting point of 213-214 °C.[2] |
| Boiling Point | > 350 °C (with decomposition) | High boiling points are characteristic of this class of compounds. Decomposition before boiling is common. 4-Hydroxy-2-methyl-5-nitrobenzoic acid has a predicted boiling point of about 375.4 °C.[2] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | The carboxylic acid and hydroxyl groups can engage in hydrogen bonding with water, but the overall aromatic character limits aqueous solubility. The presence of these polar groups enhances solubility in polar organic solvents. |
| pKa (Carboxylic Acid) | 2.5 - 3.5 | The electron-withdrawing nitro group and the benzene ring will increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |
| pKa (Phenolic Hydroxyl) | 7.0 - 8.0 | The electron-withdrawing nitro and carboxylic acid groups will make the phenolic proton more acidic than phenol (pKa ~10). |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Nitration of 5-Hydroxy-2-methylbenzoic Acid
The most direct conceptual route involves the regioselective nitration of 5-hydroxy-2-methylbenzoic acid.[3] The directing effects of the existing substituents are crucial in determining the outcome of this reaction. The hydroxyl group is a strongly activating, ortho-, para-director, while the methyl group is a weakly activating, ortho-, para-director. The carboxylic acid group is a deactivating, meta-director.
Plausible nitration pathway for the synthesis of 5-Hydroxy-2-methyl-3-nitrobenzoic acid.
Experimental Protocol: A General Approach to Nitration
Caution: Nitration reactions are highly exothermic and require strict temperature control. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a solution of 5-hydroxy-2-methylbenzoic acid in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5-Hydroxy-2-methyl-3-nitrobenzoic acid.
Alternative Synthetic Pathway: Oxidation of a Toluene Precursor
An alternative strategy involves the oxidation of a corresponding nitrotoluene derivative, such as 2-methyl-5-hydroxy-3-nitrotoluene. This approach is contingent on the availability of the starting toluene.
Potential oxidation pathway for the synthesis of 5-Hydroxy-2-methyl-3-nitrobenzoic acid.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of 5-Hydroxy-2-methyl-3-nitrobenzoic acid. The expected spectral data are outlined below, based on the analysis of similar compounds.[4][5][6]
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet between δ 12.0-13.0 ppm, which is exchangeable with D₂O. - Aromatic Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants will depend on the electronic environment. - Phenolic Proton (-OH): A broad singlet, with a chemical shift that is concentration-dependent. - Methyl Protons (-CH₃): A singlet around δ 2.2-2.5 ppm. |
| ¹³C NMR | - Carboxylic Carbon (-COOH): A signal in the range of δ 165-175 ppm. - Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to the nitro, hydroxyl, and carboxylic acid groups will be significantly shifted. - Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-25 ppm. |
| Infrared (IR) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹. - N-O Stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): Expected at m/z 197 for the molecular ion. - Fragmentation: Common fragmentation patterns would include the loss of H₂O (m/z 179), NO₂ (m/z 151), and COOH (m/z 152). |
Potential Applications in Drug Development and Research
Substituted nitrobenzoic acids are valuable precursors in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[2][7]
-
Antimicrobial Agents: The nitroaromatic scaffold is a known pharmacophore in some antimicrobial drugs. The nitro group can be bioreduced to generate reactive nitrogen species that are toxic to microbial pathogens.[2]
-
Enzyme Inhibitors: The structural features of 5-Hydroxy-2-methyl-3-nitrobenzoic acid make it a candidate for investigation as an enzyme inhibitor. For instance, 5-Hydroxy-2-nitrobenzoic acid has been shown to inhibit bovine low molecular weight protein tyrosine phosphatase.[8]
-
Synthetic Intermediate: The functional groups of this molecule allow for diverse chemical modifications. The nitro group can be reduced to an amine, which can then be further functionalized. The carboxylic acid and hydroxyl groups provide handles for esterification, amidation, and etherification reactions.
Logical relationships of the core molecule to potential applications.
Safety and Handling
While specific toxicity data for 5-Hydroxy-2-methyl-3-nitrobenzoic acid is unavailable, related nitroaromatic compounds should be handled with care.
-
General Hazards: Similar compounds are often classified as irritants to the skin, eyes, and respiratory system.[9][10] Some nitro-containing compounds may have suspected mutagenic or carcinogenic properties.
-
Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]
-
Handling: Avoid creating dust. Use non-sparking tools.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion and Future Directions
5-Hydroxy-2-methyl-3-nitrobenzoic acid represents an under-investigated chemical entity with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and potential applications based on the well-established chemistry of its constituent functional groups and structurally related molecules.
Future research should focus on the definitive synthesis and characterization of this compound. Elucidation of its crystal structure would provide invaluable insights into its solid-state packing and intermolecular interactions. Furthermore, systematic screening for biological activity, particularly as an antimicrobial agent or enzyme inhibitor, is warranted. The development of a robust and scalable synthetic protocol will be a critical first step in unlocking the full potential of this versatile molecule.
References
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Chemical Synthesis Database. (2025). methyl 5-hydroxy-2-methyl-3-nitrobenzoate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 596904, Methyl 2-hydroxy-3-nitrobenzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12922678, Methyl 5-hydroxy-2-nitrobenzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 235188, 5-Hydroxy-2-methylbenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 117300960, Methyl 2-(hydroxymethyl)-3-nitrobenzoate. Retrieved from [Link]
- Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
-
Mei, W., et al. (2025). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. ResearchGate. Retrieved from [Link]
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MilliporeSigma. (n.d.). 4-Hydroxy-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]
- Liu, Y.-Z., et al. (2009). Methyl 2-hydroxy-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1655.
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Chaudhary, J., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. Retrieved from [Link]
- Al-Warhi, T., et al. (2026). Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives: A Path to Potent α-Amylase and α-Glucosidase Inhibitors for Treating Diabetes Mellitus. Molecules, 29(5), 1083.
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5-Hydroxy-2-methyl-3-nitrobenzoic Acid: Technical Profile and Synthetic Pathways
The following technical guide details the physicochemical properties, synthesis methodologies, and application scope of 5-Hydroxy-2-methyl-3-nitrobenzoic acid.
Executive Summary & Compound Identity
5-Hydroxy-2-methyl-3-nitrobenzoic acid is a highly specialized aromatic building block used primarily in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of next-generation immunomodulatory imide drugs (IMiDs), specifically functionalized analogs of thalidomide, lenalidomide, and pomalidomide. Its unique substitution pattern—featuring a nitro group, a methyl group, and a hydroxyl group on the benzoic acid core—makes it a strategic scaffold for creating 5-hydroxy-substituted isoindoline-1,3-diones .
Physicochemical Data
| Property | Data |
| CAS Registry Number | 937661-25-1 |
| IUPAC Name | 5-Hydroxy-2-methyl-3-nitrobenzoic acid |
| Molecular Formula | C₈H₇NO₅ |
| Molecular Weight | 197.14 g/mol |
| Appearance | Pale yellow to light brown solid |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
| pKa (Predicted) | ~2.5 (COOH), ~8.5 (Phenolic OH) |
| Key Functional Groups | Carboxylic acid (C1), Methyl (C2), Nitro (C3), Hydroxyl (C5) |
Synthetic Methodologies
The synthesis of 5-Hydroxy-2-methyl-3-nitrobenzoic acid requires careful regiochemical control due to the competing directing effects of the substituents. While direct nitration of 5-hydroxy-2-methylbenzoic acid is theoretically possible, it often yields a mixture of isomers (predominantly 4-nitro and 6-nitro) due to the strong ortho-directing power of the hydroxyl group.
Therefore, the most robust industrial route—supported by patent literature for IMiD synthesis—employs a stepwise functionalization of 2-methyl-3-nitrobenzoic acid .
Protocol A: The "Meta-Functionalization" Route (Recommended)
This pathway leverages the directing effects of the methyl and nitro groups to selectively halogenate the C5 position, followed by hydroxylation.
Step 1: Bromination of 2-Methyl-3-nitrobenzoic acid
The starting material, 2-methyl-3-nitrobenzoic acid, is subjected to bromination.[1][2][3][4][5] The C5 position is electronically activated by the para-methyl group and is meta to the electron-withdrawing nitro and carboxyl groups, making it the most nucleophilic site for electrophilic aromatic substitution.
-
Reagents: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or
/Fe. -
Solvent: Concentrated Sulfuric Acid (
).[6] -
Conditions: 0°C to Room Temperature.
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Product: 5-Bromo-2-methyl-3-nitrobenzoic acid.[2]
Step 2: Hydroxylation (Bromo-to-Hydroxy Conversion)
The conversion of the aryl bromide to the phenol is achieved via copper-catalyzed hydrolysis or boronate intermediate oxidation.
-
Reagents:
, L-Proline (ligand), (aq). -
Solvent: DMSO or
/Ethanol. -
Conditions: 80–100°C.
-
Outcome: Displacement of the bromide by the hydroxide ion to yield 5-Hydroxy-2-methyl-3-nitrobenzoic acid .
Protocol B: Direct Nitration (Exploratory)
-
Reagents:
/ .[6][7][8][9] -
Challenge: The -OH group strongly directs to positions 4 and 6. Obtaining the 3-nitro isomer requires specific steric control or blocking groups, making this route less favorable for high-purity applications.
Downstream Applications: The Isoindoline Pathway
The primary utility of 5-Hydroxy-2-methyl-3-nitrobenzoic acid lies in its conversion to 5-hydroxy-3-nitrophthalic acid , a precursor for synthesizing complex isoindoline-based APIs.
-
Protection: The hydroxyl and carboxyl groups are often protected (e.g., as methyl esters/ethers).
-
Oxidation: The C2-methyl group is oxidized (using
or similar oxidants) to a carboxylic acid, forming the phthalic acid derivative. -
Cyclization: Reaction with 3-aminopiperidine-2,6-dione derivatives yields the final drug scaffold.
Visualizing the Synthetic Logic
The following diagram illustrates the recommended synthesis pathway (Route A) and its downstream application in drug discovery.
Caption: Synthesis of 5-Hydroxy-2-methyl-3-nitrobenzoic acid via regioselective bromination and its application in IMiD drug synthesis.
Experimental Protocol: Synthesis of 5-Bromo Intermediate
Note: This protocol validates the critical first step of Route A, establishing the C5 regiochemistry.
-
Setup: Charge a 3-neck round-bottom flask with 2-methyl-3-nitrobenzoic acid (1.0 eq) and concentrated sulfuric acid (4 vol).
-
Cooling: Cool the mixture to 0–5°C using an ice/salt bath.
-
Bromination: Add 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 eq) portion-wise over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Stir at 0–5°C for 2 hours, then warm to room temperature and stir for 12 hours. Monitor by HPLC for consumption of starting material.
-
Quench: Pour the reaction mixture slowly onto crushed ice/water (10 vol) with vigorous stirring. The product will precipitate.[7]
-
Isolation: Filter the solid, wash with cold water until the filtrate is neutral pH, and dry under vacuum at 45°C.
-
Validation: Verify structure via
H-NMR. The disappearance of the C5 proton and the retention of the C4/C6 coupling pattern confirms regioselectivity.
References
-
Celgene Corporation. (2015).[2] Processes for preparing isoindoline-1,3-dione compounds.[1][2][6][10] U.S. Patent No. 9,133,161.[2] Washington, DC: U.S. Patent and Trademark Office. Link
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ChemicalBook. (2024). 5-Hydroxy-2-methyl-3-nitrobenzoic acid Product Page.[1][2][10][11]Link
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BenchChem. (2024). Technical Guide on Nitrobenzoic Acid Derivatives.Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 5-hydroxy-2-methyl-3-nitrobenzoate (Related Ester).Link
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European Patent Office. (2014). Process for preparing isoindoline-1,3-dione compounds.[1][2][6][10] EP 2877462 B1. Link
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A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Solubility of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid
Introduction: The Critical Role of Solubility
5-Hydroxy-2-methyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid with significant potential as a building block in synthetic chemistry. Its utility in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes is contingent upon a thorough understanding of its fundamental physicochemical properties, chief among them being solubility. The ability to dissolve this compound in a specific solvent dictates every stage of its lifecycle, from the selection of a reaction medium and the design of purification protocols (such as recrystallization) to its eventual formulation in a final product.
This technical guide provides a detailed analysis of the solubility characteristics of 5-Hydroxy-2-methyl-3-nitrobenzoic acid. Moving beyond simple data points, this document elucidates the underlying chemical principles that govern its behavior in both aqueous and organic media. We will explore the molecule's structural attributes, predict its solubility based on first principles, and provide a robust, field-proven experimental protocol for its precise quantitative determination.
Molecular Structure and Its Influence on Solubility
The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can form with a solvent. The principle of "like dissolves like" is the guiding tenet, meaning substances with similar polarities and hydrogen bonding capabilities tend to be miscible.[1]
The structure of 5-Hydroxy-2-methyl-3-nitrobenzoic acid contains a complex interplay of functional groups, each contributing to its overall polarity and solubility profile:
-
Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (from the -OH) and an acceptor (at the C=O oxygen). This group is the primary driver of solubility in polar, protic solvents like water and alcohols.[1][2]
-
Hydroxyl Group (-OH): Similar to the carboxylic acid, the phenolic hydroxyl group is polar and can participate in hydrogen bonding, further enhancing affinity for polar solvents.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group and is highly polar. While it does not donate hydrogen bonds, its oxygen atoms can act as hydrogen bond acceptors.
-
Aromatic Ring (Benzene): The benzene ring is large, planar, and nonpolar (hydrophobic). It contributes significantly to the molecule's affinity for nonpolar organic solvents through van der Waals interactions.[1]
-
Methyl Group (-CH₃): This is a small, nonpolar, and hydrophobic group that slightly decreases aqueous solubility.
Overall Polarity: The presence of three polar, hydrogen-bonding capable groups (-COOH, -OH, -NO₂) on a nonpolar benzene ring makes 5-Hydroxy-2-methyl-3-nitrobenzoic acid a moderately polar molecule. Its solubility will therefore be a delicate balance between these competing influences.
Aqueous Solubility: The Critical Effect of pH
The solubility of 5-Hydroxy-2-methyl-3-nitrobenzoic acid in water is expected to be low in its neutral (protonated) form. While the carboxyl and hydroxyl groups can form hydrogen bonds with water, the large, hydrophobic benzene ring disrupts water's own hydrogen-bonding network, making dissolution energetically unfavorable.[1] For comparison, the related compound 3-nitrobenzoic acid has a water solubility of only 0.24 g/100 mL at 15°C.[3]
However, the most critical factor governing the aqueous solubility of this compound is pH . The carboxylic acid group is acidic, meaning it can donate a proton (H⁺) to form its conjugate base, a carboxylate anion (-COO⁻).
The equilibrium can be described as: R-COOH (solid) ⇌ R-COOH (aq) ⇌ R-COO⁻ (aq) + H⁺ (aq)
In acidic to neutral solutions (low to moderate pH), the equilibrium lies to the left, and the compound exists primarily in its less soluble, protonated form. As the pH of the solution increases (becomes more basic), the equilibrium shifts to the right. The formation of the negatively charged carboxylate ion dramatically increases the molecule's polarity and its capacity for strong ion-dipole interactions with water molecules. This leads to a significant increase in aqueous solubility.[4][5][6][7] This principle is fundamental for designing extraction and purification procedures, where the compound can be selectively moved between aqueous and organic phases by adjusting the pH.[6]
Caption: Fig 1. Effect of pH on the ionization and aqueous solubility.
Solubility in Organic Solvents
The solubility in organic solvents is governed by the polarity of the solvent and its ability to interact with the solute.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be excellent choices for dissolving 5-Hydroxy-2-methyl-3-nitrobenzoic acid. Their ability to act as both hydrogen bond donors and acceptors allows them to interact favorably with the carboxylic acid, hydroxyl, and nitro groups. Similar nitrobenzoic acids show high solubility in alcohols.[8]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have polar character and can act as hydrogen bond acceptors, interacting with the -COOH and -OH groups of the solute. They are generally good solvents for moderately polar compounds and are expected to dissolve 5-Hydroxy-2-methyl-3-nitrobenzoic acid effectively.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): Solubility in these solvents is predicted to be low. While the nonpolar aromatic ring of the solute has an affinity for these solvents, the highly polar functional groups (-COOH, -OH, -NO₂) cannot form favorable interactions, making dissolution difficult.[1][8]
Predicted Solubility Summary
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Aqueous | Water (neutral pH) | Low | Hydrogen Bonding (limited by hydrophobic ring) |
| Aqueous Base (e.g., 5% NaOH) | High | Ion-Dipole interactions after deprotonation | |
| Polar Protic | Methanol, Ethanol | High | Strong Hydrogen Bonding (donor and acceptor) |
| Polar Aprotic | Acetone, DMSO, THF | Moderate to High | Dipole-Dipole, Hydrogen Bonding (acceptor only) |
| Nonpolar | Toluene, Hexane | Very Low | van der Waals forces (insufficient to overcome solute interactions) |
Experimental Protocol: Solubility Determination via Shake-Flask Method
To obtain precise, quantitative solubility data, a standardized experimental method must be employed. The Shake-Flask Method , as outlined in OECD Guideline 105, is the gold standard for determining the water solubility of chemical compounds.[9][10] It is an "excess solid" method designed to achieve a saturated, equilibrated solution for accurate analysis.[4][11]
Objective
To determine the saturation solubility of 5-Hydroxy-2-methyl-3-nitrobenzoic acid in a specific solvent at a controlled temperature.
Materials and Equipment
-
Analytical balance
-
Solvent of interest (e.g., deionized water, ethanol)
-
5-Hydroxy-2-methyl-3-nitrobenzoic acid (high purity)
-
Thermostatically controlled shaker or water bath
-
Glass flasks with airtight stoppers
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation: Add an amount of 5-Hydroxy-2-methyl-3-nitrobenzoic acid to a flask that is clearly in excess of what is expected to dissolve. Add a known volume of the solvent.
-
Equilibration: Seal the flasks and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the flasks for a prolonged period. A preliminary test should be run to determine the time required to reach equilibrium (e.g., sampling at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements show no significant change in concentration.[4]
-
Phase Separation: Once equilibrium is achieved, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow undissolved solid to settle. For colloidal suspensions, centrifugation is required to ensure clear separation of the solid and liquid phases.[12]
-
Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase. Do not disturb the excess solid at the bottom.
-
Filtration: Immediately filter the sample through a syringe filter to remove any microscopic undissolved particles. This step is critical to avoid overestimation of solubility.
-
Analysis: Accurately dilute the filtered sample with a known volume of solvent. Determine the concentration of the solute using a pre-calibrated analytical method (e.g., HPLC).
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The determination should be performed in triplicate to ensure repeatability. The resulting values should ideally fall within a range of ± 0.3 log units.[9]
Caption: Fig 2. Workflow for the Shake-Flask Solubility Determination Method.
Conclusion and Practical Implications
While specific quantitative solubility data for 5-Hydroxy-2-methyl-3-nitrobenzoic acid is not widely published, a robust, predictive understanding can be derived from its molecular structure. It is expected to exhibit low solubility in neutral water and nonpolar organic solvents, but high solubility in polar organic solvents like alcohols and basic aqueous solutions. This pH-dependent aqueous solubility is a key characteristic that can be exploited for efficient extraction and purification. For researchers and drug development professionals, this guide provides the foundational knowledge and a detailed experimental framework necessary to precisely measure and effectively manipulate the solubility of this versatile chemical intermediate, ensuring its successful application in complex synthetic pathways and formulation processes.
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- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). National Institutes of Health (NIH).
- Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd.
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- Solubility test for Organic Compounds. (2024, September 24).
- A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method. (n.d.).
- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23).
- Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts.
- Determination of the Partition Coefficient n-octanol/water. (n.d.). Biotecnologie BT.
- Water solubility flask method according to EC A.6., OECD 105. (n.d.). VARIOUS analysis.
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- How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit.
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- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.).
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An In-depth Technical Guide to the Dissociation Constants of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property is of paramount importance in drug discovery and development, as it profoundly influences a compound's solubility, absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. This technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the pKa values of 5-Hydroxy-2-methyl-3-nitrobenzoic acid, a molecule with two ionizable centers. We delve into the structural factors governing its acidity and present detailed, field-proven protocols for its empirical determination using potentiometric titration and UV-Vis spectrophotometry. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the acid-base properties of complex pharmaceutical compounds.
Introduction: The Critical Role of pKa in Pharmaceutical Sciences
In modern drug development, a deep understanding of a candidate molecule's physicochemical properties is non-negotiable. Among these, the acid dissociation constant, or pKa, stands out for its far-reaching implications. The pKa value determines the extent to which a molecule exists in its neutral or ionized form at physiological pH (typically ~7.4), which in turn governs its ability to permeate biological membranes, dissolve in aqueous environments, and interact with its molecular target.[1][2]
This guide focuses on 5-Hydroxy-2-methyl-3-nitrobenzoic acid , a substituted aromatic carboxylic acid. Its structure presents two acidic protons: one on the carboxylic acid group and another on the phenolic hydroxyl group. The presence of three distinct substituents on the benzene ring—an electron-donating methyl group, and electron-withdrawing hydroxyl and nitro groups—creates a complex electronic environment that modulates the acidity of both functional groups. Accurately determining the two pKa values for this molecule is essential for predicting its behavior in biological systems and for formulating it into a viable drug product.
Theoretical Framework: Dissociation Equilibria
5-Hydroxy-2-methyl-3-nitrobenzoic acid (herein referred to as H₂A) is a diprotic acid, meaning it can donate two protons in a stepwise manner. The two dissociation equilibria can be represented as follows:
-
First Dissociation (Carboxylic Acid): The carboxylic acid group is the more acidic of the two functional groups and will be the first to deprotonate.
-
H₂A ⇌ HA⁻ + H⁺
-
Ka₁ = [HA⁻][H⁺] / [H₂A]
-
**pKa₁ = -log(Ka₁) **
-
-
Second Dissociation (Phenolic Hydroxyl): The resulting monoanion (HA⁻) can then lose the phenolic proton at a higher pH.
-
HA⁻ ⇌ A²⁻ + H⁺
-
Ka₂ = [A²⁻][H⁺] / [HA⁻]
-
**pKa₂ = -log(Ka₂) **
-
The overall ionization state of the molecule is therefore a function of the solution's pH relative to these two pKa values.
Caption: Stepwise dissociation of 5-Hydroxy-2-methyl-3-nitrobenzoic acid.
Predicting Acidity: The Influence of Aromatic Substituents
Substituent Effects:
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. EWGs stabilize the conjugate base (carboxylate or phenoxide anion) by delocalizing the negative charge, thereby increasing the acidity of the parent molecule (lowering its pKa).[5][6][7] For example, 3-nitrobenzoic acid has a pKa of approximately 3.47, making it significantly more acidic than benzoic acid.[5][6][8][9]
-
Hydroxyl Group (-OH): The hydroxyl group has a dual nature. It is inductively electron-withdrawing but can be electron-donating through resonance. In the meta position relative to the carboxylic acid, its inductive effect dominates, slightly increasing acidity. For the phenolic proton itself, its acidity is influenced by the other groups.
-
Methyl Group (-CH₃): This is a weak electron-donating group (EDG) through an inductive effect. EDGs destabilize the conjugate base by intensifying the negative charge, which decreases acidity (raises the pKa).[10] However, when placed in the ortho position relative to the carboxylic acid, as in 2-methylbenzoic acid (pKa ≈ 3.91), steric hindrance can disrupt the coplanarity of the carboxyl group with the benzene ring.[4] This disruption can inhibit resonance stabilization of the neutral acid, making it easier to deprotonate and thus more acidic than benzoic acid itself—an effect known as the "ortho effect".
Predicted pKa Values:
-
pKa₁ (Carboxylic Acid): We anticipate a pKa value significantly lower than that of benzoic acid (4.20). The strong electron-withdrawing effect of the nitro group at the meta position will be the dominant factor, similar to 3-nitrobenzoic acid (pKa ~3.47). The ortho-methyl group may further slightly increase acidity due to the ortho effect. The meta-hydroxyl group will have a minor acid-strengthening inductive effect. Therefore, a pKa₁ in the range of 2.8 - 3.4 is a reasonable estimate. This is comparable to salicylic acid (2-hydroxybenzoic acid), which has a pKa of ~2.97, where intramolecular hydrogen bonding significantly enhances acidity.[11][12][13]
-
pKa₂ (Phenolic Hydroxyl): The acidity of the phenolic proton (pKa ~10.0 for phenol) will be substantially increased by the adjacent strong electron-withdrawing nitro group. The effect of EWGs on phenol acidity is well-documented.[14][15] The presence of the deprotonated carboxylate group (-COO⁻) will have an electron-donating effect, which would slightly decrease the acidity of the phenol. However, the powerful effect of the nitro group is expected to dominate. A pKa₂ in the range of 7.0 - 8.5 is a plausible estimate.
| Compound | pKa (Carboxylic Acid) | pKa (Phenolic Hydroxyl) |
| Benzoic Acid | 4.20[3] | - |
| Phenol | - | 10.0[3] |
| 3-Nitrobenzoic Acid | 3.47[5][8] | - |
| 2-Methylbenzoic Acid | 3.91[4] | - |
| Salicylic Acid | 2.97[11][12] | 13.6[12] |
| 5-Hydroxy-2-methyl-3-nitrobenzoic acid | ~2.8 - 3.4 (Predicted) | ~7.0 - 8.5 (Predicted) |
Table 1: Comparison of pKa values of related compounds to estimate the pKa of 5-Hydroxy-2-methyl-3-nitrobenzoic acid.
Experimental Determination of pKa Values
To obtain definitive pKa values, empirical measurement is essential. Potentiometric titration is the gold-standard method due to its precision and accuracy.[16]
Protocol: pKa Determination by Potentiometric Titration
This protocol describes the determination of pKa values by titrating a solution of the analyte with a standardized basic solution and monitoring the pH.[1][17] The pKa values correspond to the pH at the half-equivalence points.
Rationale: This method directly measures the change in proton concentration (pH) as a function of added titrant. The resulting titration curve provides a clear inflection point for each dissociation, from which the pKa can be accurately derived.[18] Using a first or second derivative plot of the titration curve can help pinpoint the equivalence points with high precision.[19]
Materials & Equipment:
-
Calibrated pH meter and combination pH electrode
-
Automated titrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
5-Hydroxy-2-methyl-3-nitrobenzoic acid (high purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free
-
Potassium Chloride (KCl) for ionic strength adjustment
-
High-purity water (degassed to remove CO₂)
-
Standard pH buffers (e.g., pH 4, 7, 10) for calibration
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffers that bracket the expected pKa values.
-
Sample Preparation:
-
Accurately weigh a sufficient amount of 5-Hydroxy-2-methyl-3-nitrobenzoic acid to prepare a solution with a concentration of approximately 1-10 mM. Expertise Note: A concentration around 1-10 mM is optimal. Lower concentrations may not produce a distinct inflection point, while higher concentrations can be problematic if the compound has low solubility.[16][17]
-
Dissolve the sample in a known volume of high-purity water. If solubility is low, a co-solvent like methanol or DMSO can be used, but the final pKa will be an apparent pKa (pKa') specific to that solvent mixture. For this guide, we assume aqueous solubility.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M). This minimizes changes in activity coefficients during the titration.[17]
-
-
Titration Setup:
-
Place the sample beaker on the magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode and the titrator's dispensing tip into the solution, ensuring they do not touch the sides or bottom of the beaker.
-
Begin gentle stirring.
-
Purge the solution with an inert gas like nitrogen for 5-10 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement, especially for pKa values above 6.[16][17]
-
-
Titration Execution:
-
Begin adding the 0.1 M NaOH titrant in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize. Automated titrators perform this step automatically.
-
Continue the titration well past the second equivalence point to ensure the full titration curve is captured.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis).
-
Identify the two equivalence points (Vₑ₁ and Vₑ₂) from the inflection points of the sigmoid curve. This is most accurately done by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve.
-
Determine the half-equivalence points: V₁/₂ₑ₁ = Vₑ₁ / 2 and V₁/₂ₑ₂ = Vₑ₁ + (Vₑ₂ - Vₑ₁) / 2.
-
The pKa values are the pH values at these half-equivalence points:
-
pKa₁ = pH at V₁/₂ₑ₁
-
pKa₂ = pH at V₁/₂ₑ₂
-
-
Caption: Workflow for pKa determination by potentiometric titration.
Alternative Protocol: UV-Vis Spectrophotometry
Rationale: This method is advantageous for compounds with low solubility or when only small amounts of sample are available, as it is more sensitive than potentiometry.[16] It requires the molecule to have a chromophore close to the ionization center, such that the protonated and deprotonated species have distinct UV-Vis absorption spectra.[2]
Principle: By measuring the absorbance of the compound in a series of buffers with different, precisely known pH values, one can plot absorbance versus pH. The resulting sigmoid curve will have an inflection point that corresponds to the pKa.[18][20]
Step-by-Step Methodology:
-
Spectral Scan: Record the UV-Vis spectra of the compound in a highly acidic solution (e.g., pH 1, where only H₂A exists) and a highly basic solution (e.g., pH 12, where only A²⁻ exists) to identify the wavelengths of maximum absorbance (λ_max) for the different species.
-
Buffer Preparation: Prepare a series of buffers of constant ionic strength covering the pH ranges around the estimated pKa values (e.g., pH 2-5 for pKa₁ and pH 6-10 for pKa₂).
-
Sample Preparation: Prepare a set of solutions by adding a small, constant amount of a concentrated stock solution of the compound to each buffer.
-
Measurement: Measure the absorbance of each solution at a selected wavelength where the absorbance changes significantly between the protonated and deprotonated forms.
-
Data Analysis: Plot the measured absorbance versus pH. Fit the data to the Henderson-Hasselbalch equation to derive the pKa from the inflection point of the resulting sigmoid curve.[21]
Conclusion
The determination of the pKa values for 5-Hydroxy-2-methyl-3-nitrobenzoic acid is a critical step in its characterization for pharmaceutical applications. Based on a theoretical analysis of its substituent effects, the carboxylic acid pKa (pKa₁) is predicted to be in the range of 2.8-3.4, while the phenolic pKa (pKa₂) is estimated to be between 7.0 and 8.5. This guide has provided a detailed, step-by-step protocol for the accurate and reliable determination of these constants using potentiometric titration, the industry-standard method. Adherence to this protocol will yield crucial data, enabling researchers to predict the molecule's ionization state, solubility, and potential for membrane permeation, thereby guiding further drug development efforts.
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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Wikipedia. 3-Nitrobenzoic acid. Available from: [Link]
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Grokipedia. 3-Nitrobenzoic acid. Available from: [Link]
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PubChem. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497. Available from: [Link]
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Wikipedia. Salicylic acid. Available from: [Link]
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PubChem. Salicylic Acid | HOC6H4COOH | CID 338. Available from: [Link]
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Ataman Kimya. NITROBENZOIC ACID. Available from: [Link]
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Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]
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Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
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Problems in Chemistry. (2023). Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds. YouTube. Available from: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Available from: [Link]
-
Scribd. Pka of Salicylic Acid | PDF. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
ResearchGate. (2025). Substituent effects on the electronic structure and pKa benzoic acid. Available from: [Link]
-
eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available from: [Link]
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Journal of Research of the National Bureau of Standards. (1961). Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C. Available from: [Link]
-
Filo. (2025). Substituted phenols show substituent effects similiar to substituted benzoic acids. Available from: [Link]
-
University of the West Indies at Mona. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]
-
Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]
-
SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]
-
Quora. (2016). Why does salicylic acid have a lower pKa value (2,97) than ibuprofen (4,5)? Available from: [Link]
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National Bureau of Standards. (1961). Dissociation Constants of Some Substituted Nitrophenols in Aqueous SOlution at 25 degrees C. Available from: [Link]
-
Student Doctor Network Forums. (2016). Benzoic acid and phenol acidity substituent effect. Available from: [Link]
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Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo... Available from: [Link]
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Wikipedia. Carboxylic acid. Available from: [Link]
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YouTube. (2021). Dissociation constants of benzoic acid, p-nitrobenzoic acid and p-hydroxybenzoic acid are 6.3xx1... Available from: [Link]
-
Chemistry LibreTexts. (2024). E5: Acid Dissociation Constants of Organics. Available from: [Link]
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PubChem. 5-Hydroxy-2-methylbenzoic acid | C8H8O3 | CID 235188. Available from: [Link]
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PubChemLite. 5-hydroxy-2-methylbenzoic acid (C8H8O3). Available from: [Link]
-
NIST. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Available from: [Link]
-
MSU chemistry. Ionization Constants of Organic Acids. Available from: [Link]
-
Chemical Synthesis Database. (2025). methyl 5-hydroxy-2-methyl-3-nitrobenzoate. Available from: [Link]
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Safety data sheet (SDS) and toxicity profile for 5-Hydroxy-2-methyl-3-nitrobenzoic acid
A Technical Whitepaper for Drug Development Professionals
Executive Summary
In the landscape of modern immunomodulatory drug (IMiD) development, highly functionalized aromatic building blocks are critical for synthesizing complex active pharmaceutical ingredients (APIs). 5-Hydroxy-2-methyl-3-nitrobenzoic acid (CAS: 937661-25-1) serves as a vital intermediate, particularly in the synthesis of isoindoline-1,3-dione derivatives such as lenalidomide and pomalidomide analogs[1],[2].
However, the presence of a nitro group, a phenolic hydroxyl, and a carboxylic acid on a single benzene ring creates a unique physicochemical profile. For senior application scientists and process chemists, mastering the handling of this compound requires a deep understanding of nitroaromatic toxicity mechanisms, explosive potential, and orthogonal protecting group strategies. This guide synthesizes the safety data, toxicological mechanisms, and field-proven synthetic protocols for this critical compound.
Chemical Identity & Physicochemical Properties
Understanding the baseline metrics of 5-Hydroxy-2-methyl-3-nitrobenzoic acid is the first step in predicting its behavior in both biological systems and synthetic reactors[3],[4].
| Property | Value | Causality / Implication for Handling |
| Chemical Name | 5-Hydroxy-2-methyl-3-nitrobenzoic acid | Highly functionalized; requires orthogonal protection in synthesis. |
| CAS Number | 937661-25-1 | Unique identifier for SDS and regulatory tracking[3]. |
| Molecular Formula | C8H7NO5 | High oxygen balance; potential for rapid oxidation/decomposition[4]. |
| Molecular Weight | 197.14 g/mol | Small molecule; easily crosses biological membranes if un-ionized[4]. |
| Structural Features | Nitro (-NO2), Hydroxyl (-OH), Carboxyl (-COOH) | Nitro group acts as an electron-withdrawing group (EWG), increasing the acidity of the phenolic -OH. |
Safety Data Sheet (SDS) Core Elements
GHS Classification and Hazard Profiling
Like many nitroaromatic compounds, 5-Hydroxy-2-methyl-3-nitrobenzoic acid presents specific acute and chronic hazards. The electron-deficient nature of the aromatic ring makes it a potent electrophile and an irritant[5],[6].
| Hazard Class | GHS Category | Hazard Statement | Mechanistic Rationale |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Rapid gastrointestinal absorption; subsequent hepatic nitroreduction leads to systemic toxicity. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Phenolic and carboxylic protons disrupt epidermal lipid bilayers and denature localized proteins[5]. |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Direct chemical burn potential to the cornea due to the compound's inherent acidity[6]. |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | Inhalation of fine crystalline dust causes localized inflammation of the respiratory epithelium[5]. |
Self-Validating Protocol: Safe Handling & Storage
Nitroaromatics carry inherent risks of thermal instability and dermal permeation[7]. This protocol ensures absolute safety through verifiable steps.
-
Step 1: Environmental Isolation
-
Action: Conduct all weighing and transfer operations inside a ductless fume hood equipped with a HEPA filter, using strictly anti-static spatulas and grounded balance plates.
-
Causality: Nitroaromatics possess a low activation energy for the decomposition of the nitro group. Static discharge can ignite airborne organic dust, leading to deflagration[7].
-
Validation Check: Verify the grounding monitor displays a continuous green indicator (< 10 ohms resistance) before opening the primary container.
-
-
Step 2: Dermal Protection
-
Action: Don double-layered nitrile gloves (minimum 5 mil thickness) rather than latex.
-
Causality: Nitrile provides superior chemical resistance to aromatic organics. Latex is highly permeable to lipophilic nitroaromatics, which can absorb through the dermis and enter systemic circulation.
-
Validation Check: Post-handling, visually inspect the outer gloves. A yellow discoloration is a hallmark of nitroaromatic contamination. If observed, the protocol successfully isolated the hazard; discard the outer gloves immediately.
-
-
Step 3: Storage Conditions
-
Action: Store under an inert argon atmosphere at 2-8°C, protected from light.
-
Causality: UV light can induce photochemical degradation of the nitro group to a nitroso radical, while ambient moisture can cause clumping and localized hydrolysis[8].
-
Toxicity Profile & Mechanistic Pathways
Systemic Toxicity: Methemoglobinemia
The primary toxicological concern for 5-Hydroxy-2-methyl-3-nitrobenzoic acid, extrapolated from the well-documented profiles of parent nitrobenzoic acids, is the induction of methemoglobinemia[9],[10]. When absorbed, the compound undergoes hepatic biotransformation. The nitro group is reduced by ubiquitous nitroreductases to a hydroxylamine metabolite[9]. This metabolite enters erythrocytes and oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin, which cannot bind oxygen, leading to tissue hypoxia[9].
Oxidative Stress via Futile Cycling
In addition to direct hemoglobin oxidation, the 1-electron reduction of the nitro group generates a highly reactive nitro radical anion[11]. In the presence of molecular oxygen, this radical donates its extra electron to O₂, generating superoxide (O₂⁻) and regenerating the parent nitro compound. This "futile cycling" continuously depletes cellular reducing equivalents (NADPH) and generates massive oxidative stress, leading to lipid peroxidation and apoptosis[11].
Pathway of nitroaromatic biotransformation leading to oxidative stress and methemoglobinemia.
Application in Drug Development: Synthetic Workflows
Role in Isoindoline-1,3-dione Synthesis
In the pharmaceutical industry, 5-Hydroxy-2-methyl-3-nitrobenzoic acid is a highly sought-after precursor for synthesizing immunomodulatory drugs (IMiDs)[1]. These compounds, which include analogs of lenalidomide, require a precisely functionalized phthalic acid core to couple with 3-aminopiperidine-2,6-dione[12]. The methyl group on our starting material serves as a latent carboxylic acid (via future oxidation), while the hydroxyl and nitro groups provide the necessary electronic and spatial geometry for binding to the cereblon (CRBN) E3 ligase complex[2].
Synthetic workflow from starting material to target isoindoline-1,3-dione (IMiD) compounds.
Step-by-Step Methodology: Carboxyl Protection (Esterification)
Before the methyl group can be oxidized to form the phthalic acid core, the highly reactive carboxylic acid must be protected[2]. The following protocol details the synthesis of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate[13].
-
Step 1: Substrate Suspension
-
Action: Suspend 1.0 eq of 5-Hydroxy-2-methyl-3-nitrobenzoic acid in 10 volumes of strictly anhydrous methanol under an argon atmosphere.
-
Causality: Fischer esterification is an equilibrium reaction. Water acts as a nucleophile, driving the equilibrium backward. Anhydrous methanol serves as both the reagent and the solvent, pushing the reaction forward via Le Chatelier's principle.
-
-
Step 2: In-Situ Catalyst Generation
-
Action: Chill the suspension to 0°C. Add 1.2 eq of Thionyl Chloride (SOCl₂) dropwise over 30 minutes.
-
Causality: Adding aqueous HCl would introduce water, ruining the equilibrium. SOCl₂ reacts violently with methanol to generate strictly anhydrous HCl gas in situ, which protonates the carbonyl oxygen, making the carbonyl carbon highly electrophilic[12].
-
-
Step 3: Thermal Reflux
-
Action: Gradually warm the reaction to 80°C and reflux for 4 hours[12].
-
Causality: The activation energy for the nucleophilic attack of methanol on the sterically hindered, electron-deficient carbonyl (due to the ortho-methyl and meta-nitro groups) requires sustained thermal energy.
-
-
Step 4: Self-Validation (Reaction Monitoring)
-
Action: Pull a 50 µL aliquot, quench in saturated NaHCO₃, extract with Ethyl Acetate, and spot on a Silica TLC plate (Eluent: Hexane:EtOAc 7:3).
-
Validation Check: The reaction is complete when the highly polar baseline spot (free acid) completely disappears, replaced by a distinct, higher Rf spot (the methyl ester). If the baseline spot persists, add an additional 0.2 eq of SOCl₂ and reflux for 1 more hour.
-
Conclusion
5-Hydroxy-2-methyl-3-nitrobenzoic acid is an indispensable chemical building block that bridges the gap between raw organic synthesis and advanced immunomodulatory therapeutics. By understanding the causal relationships between its molecular structure, its toxicological mechanism (futile cycling and methemoglobinemia), and its reactivity, scientists can design safer, more efficient synthetic pathways. Strict adherence to the self-validating protocols outlined in this guide ensures both the integrity of the chemical process and the absolute safety of the laboratory personnel.
References
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Publisso (MAK Collection for Occupational Health and Safety) - 4-Nitrobenzoic acid - Mechanism of Action and Methemoglobinemia. Retrieved from: [Link]
-
Environmental Toxicology and Chemistry | Oxford Academic - In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Retrieved from: [Link]
- Google Patents - US9133161B2 / EP2877462B1 - Processes for preparing isoindoline-1,3-dione compounds (Celgene Corporation).
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Strategic Utilization of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid Derivatives in the Synthesis of Next-Generation Cereblon Modulators
Executive Summary
As the landscape of targeted protein degradation (TPD) and molecular glues expands, the demand for highly functionalized, programmable building blocks has surged. This technical guide provides an in-depth analysis of 5-hydroxy-2-methyl-3-nitrobenzoic acid (5-HMNBA), a critical precursor in the synthesis of hydroxylated isoindoline-1,3-dione derivatives. By examining the causality behind specific synthetic methodologies—from selective protection strategies to Lewis acid-mediated deprotection—this guide equips researchers with self-validating protocols to engineer advanced Cereblon (CRBN) modulators.
Structural Rationale and Chemical Significance
5-Hydroxy-2-methyl-3-nitrobenzoic acid (CAS: 937661-25-1)[1] presents a unique substitution pattern that is highly prized in medicinal chemistry. The molecule features a carboxylic acid, an ortho-methyl group, a meta-nitro group, and a para-hydroxyl group (relative to the methyl).
-
The Methyl and Carboxyl Axis: This arrangement is primed for oxidation. Converting the methyl group into a second carboxylic acid yields a substituted phthalic acid core, the fundamental scaffold of isoindoline-1,3-dione (phthalimide) drugs[2].
-
The Hydroxyl Vector: The 5-hydroxyl group serves a dual purpose. Biologically, it modulates the electronic properties of the CRBN-binding face and provides a solvent-exposed anchor for attaching PEGylated linkers in PROTAC design. Synthetically, it requires stringent protection to survive the oxidative conditions required to form the phthalic acid core[3].
-
The Nitro Group: Serving as a masked amine, the nitro group can be reduced post-coupling to yield the 4-amino substitution characteristic of potent immunomodulatory imide drugs (IMiDs)[4].
Core Synthetic Workflows and Causality
The transformation of 5-HMNBA into a functional immunomodulatory drug is a multi-step process dictated by the reactive sensitivities of its functional groups[4]. The workflow mandates a strict sequence of protection, oxidation, coupling, and deprotection to prevent oxidative degradation of the phenol and ensure chemoselectivity.
Figure 1: Stepwise synthetic workflow from 5-HMNBA to hydroxylated isoindoline-1,3-dione derivatives.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that robust protocols must not merely be a list of instructions, but a self-validating system where each step contains an internal in-process control (IPC) check to verify causality and success.
Protocol A: Carboxyl Protection (Esterification)
Objective: Mask the carboxylic acid to prevent unwanted anhydride formation or decarboxylation during subsequent oxidation steps[2].
-
Reaction: Suspend 5-HMNBA in anhydrous methanol. Cool the reaction vessel to 0 °C.
-
Activation: Add thionyl chloride (SOCl2) dropwise. Causality: SOCl2 generates the highly electrophilic acyl chloride in situ. Cooling is mandatory to control the exothermic release of HCl and SO2 gases, preventing thermal degradation of the starting material.
-
Propagation: Heat the solution to a reflux of 80 °C for 4 hours[3].
-
Self-Validation (IPC): Analyze the reaction mixture via LC-MS. The reaction is deemed complete when the polar acid peak is fully consumed and replaced by the corresponding methyl ester mass [M+H]+.
Protocol B: Glutarimide Coupling
Objective: Construct the isoindoline-1,3-dione pharmacophore from the oxidized phthalic acid intermediate.
-
Reaction: Combine the oxidized, protected phthalic acid derivative with 3-aminopiperidine-2,6-dione.
-
Condensation: Heat the mixture to 120 °C in an appropriate high-boiling solvent[3]. Causality: The formation of the sterically hindered imide ring requires significant thermal energy to drive the double condensation and eliminate water/methanol byproducts.
-
Self-Validation (IPC): Utilize FT-IR spectroscopy. The disappearance of the broad carboxylic/ester carbonyl stretches and the emergence of sharp, characteristic imide carbonyl stretches (~1700–1770 cm⁻¹) confirm successful ring closure.
Protocol C: Lewis Acid-Mediated Deprotection
Objective: Unmask the hydroxyl group without destroying the fragile glutarimide ring.
-
Reaction: Dissolve the coupled intermediate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Cleavage: Cool the system to -78 °C and add a Lewis acid, such as BCl3 or BBr3, dropwise[3]. Causality: Standard acidic or basic hydrolysis would cleave the base-sensitive glutarimide ring. BBr3 selectively coordinates with the ether oxygen of the protected hydroxyl, facilitating cleavage at cryogenic temperatures to maintain strict chemoselectivity[3].
-
Self-Validation (IPC): Conduct 1H NMR analysis. Successful deprotection is validated by the disappearance of the protecting group signals (e.g., aliphatic methoxy protons) and the appearance of a distinct phenolic -OH proton that is exchangeable upon the addition of D2O.
Quantitative Reaction Metrics
To facilitate process optimization and scale-up, the following table summarizes the key thermodynamic and kinetic parameters for the transformation of 5-HMNBA derivatives based on established patent literature.
| Reaction Phase | Primary Reagents | Temp (°C) | Time (h) | Typical Yield (%) | Mechanistic Rationale |
| Carboxyl Protection | MeOH, SOCl2 | 80 | 4 | 95 - 99 | In situ acyl chloride formation drives quantitative esterification[3]. |
| Methyl Oxidation | Oxidant (e.g., KMnO4) | 60 - 100 | 6 - 18 | 70 - 80 | Oxidative cleavage of the benzylic C-H bonds to form the phthalic core[4]. |
| Imide Coupling | 3-aminopiperidine-2,6-dione | 110 - 130 | 12 - 24 | 65 - 75 | High thermal energy overcomes the steric hindrance of ring closure[3]. |
| Deprotection | BCl3 or BBr3 | -78 to 25 | 2 - 4 | 80 - 90 | Cryogenic Lewis acid application ensures chemoselective ether cleavage[3]. |
Mechanistic Biology: CRBN Modulation
The ultimate value of synthesizing hydroxylated IMiDs from 5-HMNBA lies in their biological application as molecular glues.
Figure 2: Mechanism of action for 5-HMNBA-derived Cereblon modulators in targeted degradation.
Once synthesized, the isoindoline-1,3-dione derivative binds directly to the thalidomide-binding domain of the Cereblon (CRBN) E3 ubiquitin ligase complex.
Causality in Drug Design: The addition of the hydroxyl group (derived from the original 5-HMNBA scaffold) alters the solvent-exposed surface of the IMiD-CRBN complex. This subtle topological change enhances the recruitment of specific neo-substrates, such as the transcription factors IKZF1 and IKZF3. Once recruited, these target proteins are polyubiquitinated and subsequently degraded by the 26S proteasome, effectively halting inflammatory cytokine production and inhibiting tumor cell proliferation.
Conclusion
The 5-hydroxy-2-methyl-3-nitrobenzoic acid scaffold is a master key in the synthesis of advanced immunomodulatory therapeutics. By understanding the chemical causality—why specific protecting groups are chosen, why thermal thresholds are necessary for imide coupling, and why cryogenic Lewis acids are required for deprotection—researchers can optimize these self-validating protocols to engineer the next generation of targeted protein degraders and molecular glues.
References
-
[1] 937661-25-1 CAS Manufactory - ChemicalBook. ChemicalBook. 1
-
[2] US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds. Google Patents. 2
-
[3] PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS - EP 2877462 B1. European Patent Office via Googleapis. 3
-
[4] WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds. Google Patents. 4
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An In-depth Technical Guide to the Physicochemical Characterization of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid: Melting and Boiling Point Determination
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Introduction: The Imperative of Physical Constants in Drug Development
In the rigorous landscape of pharmaceutical development, the journey from a novel chemical entity to a viable drug product is underpinned by a thorough understanding of its intrinsic properties. Among the most fundamental of these are the melting and boiling points. These are not merely figures in a compound's specification sheet; they are critical indicators of purity, identity, and the strength of intermolecular forces within the crystalline lattice.[1][2] For a compound like 5-Hydroxy-2-methyl-3-nitrobenzoic acid, the absence of established data in the scientific literature necessitates a de novo experimental determination.
The melting point, in particular, serves as a crucial first-pass indicator of purity. A sharp melting range is characteristic of a pure substance, whereas impurities tend to depress and broaden this range.[3][4] This information is vital during synthesis and purification campaigns, providing immediate feedback on the success of each step. Furthermore, these thermal properties have profound implications for downstream processes, including:
-
Formulation Development: The choice of excipients and the design of the manufacturing process (e.g., granulation, tablet compression) are influenced by the thermal stability of the API.[5][6]
-
Bioavailability: The solid-state properties of a drug, which are related to its melting point, can affect its solubility and dissolution rate, and consequently, its absorption and bioavailability.[7]
-
Regulatory Compliance: Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, require comprehensive physicochemical characterization as part of a new drug application.[8][9]
This guide, therefore, provides the theoretical and practical framework for researchers to expertly determine the melting and boiling points of 5-Hydroxy-2-methyl-3-nitrobenzoic acid, or any new solid organic compound, ensuring data integrity and scientific rigor.
Theoretical Framework
Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid state to the liquid state at a given pressure. At this temperature, the solid and liquid phases exist in equilibrium. The energy supplied as heat is absorbed by the substance as the latent heat of fusion, which overcomes the intermolecular forces holding the molecules in a fixed crystal lattice. For a pure substance, this transition occurs over a very narrow temperature range.
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. As a liquid is heated, the kinetic energy of its molecules increases, and more molecules escape from the surface into the vapor phase, increasing the vapor pressure. When the vapor pressure reaches the external pressure, bubbles of vapor form within the bulk of the liquid, and the liquid boils. The boiling point is highly dependent on the ambient pressure.
Data for 5-Hydroxy-2-methyl-3-nitrobenzoic Acid
As of the date of this publication, specific, experimentally verified melting and boiling point data for 5-Hydroxy-2-methyl-3-nitrobenzoic acid are not available in major chemical databases. The following tables are therefore presented as templates for recording the experimentally determined values as per the protocols outlined in this guide.
Table 1: Experimentally Determined Melting Point of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid
| Parameter | Value (°C) | Observations |
| Onset of Melting | (e.g., first appearance of liquid) | |
| Completion of Melting | (e.g., entire sample is a transparent liquid) | |
| Melting Range | (Completion Temperature - Onset Temperature) |
Table 2: Experimentally Determined Boiling Point of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid
| Parameter | Value (°C) | Ambient Pressure (mmHg) |
| Boiling Point (Micro-Capillary Method) | ||
| Corrected Boiling Point (if applicable) |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the determination of the melting and boiling points of 5-Hydroxy-2-methyl-3-nitrobenzoic acid.
Determination of Melting Point
Two primary methods are presented: the traditional Thiele tube method and the more modern digital melting point apparatus. The choice of method will depend on the available equipment.
This is the preferred method due to its higher accuracy, reproducibility, and safety.[10][11][12]
Principle: An electrically heated metal block provides uniform and precisely controlled heating of the sample. A light source illuminates the sample, and a magnifying lens allows for clear observation of the melting process.
Step-by-Step Protocol:
-
Sample Preparation:
-
Place a small amount of dry 5-Hydroxy-2-methyl-3-nitrobenzoic acid on a clean, dry watch glass.
-
Thoroughly crush the sample into a fine powder using a spatula.[12]
-
Press the open end of a capillary tube into the powder until a small amount of the sample enters the tube.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.[4]
-
-
Instrument Setup:
-
Ensure the heating block is clean and has cooled to at least 20°C below the expected melting point.[4]
-
Turn on the apparatus.
-
Set the parameters:
-
Start Temperature: Set to a temperature approximately 10-15°C below the anticipated melting point. If unknown, a rapid preliminary run can be performed.[11]
-
Ramp Rate: Set to a slow rate, typically 1-2°C per minute, for an accurate determination.[10][13][14]
-
Stop Temperature: Set to a temperature above the expected melting point.
-
-
-
Measurement:
-
Insert the prepared capillary tube into the sample holder of the apparatus.
-
Press "Start" to begin the heating program.
-
Observe the sample through the eyepiece.
-
Record the temperature at which the first drop of liquid appears (onset of melting).[15]
-
Continue to observe and record the temperature when the last solid crystal melts into a clear liquid (completion of melting).[15]
-
The two recorded temperatures constitute the melting range.
-
-
Post-Measurement:
-
Allow the apparatus to cool before performing subsequent measurements.
-
Use a fresh capillary tube for each determination.
-
Self-Validating System: The sharpness of the melting range is a self-validating indicator of purity. A range greater than 2°C suggests the presence of impurities, warranting further purification of the sample. For identity confirmation, a mixed melting point determination can be performed.[16]
This classic method utilizes a circulating oil bath to provide uniform heating.[3][17]
Principle: A Thiele tube is designed so that heating its side arm creates convection currents in the contained oil, ensuring a uniform temperature distribution around the sample and thermometer.
Step-by-Step Protocol:
-
Sample Preparation: Prepare the sample in a capillary tube as described in section 4.1.1.
-
Apparatus Assembly:
-
Attach the capillary tube to a thermometer using a small rubber band. Position the sample so it is level with the thermometer bulb.[17]
-
Fill the Thiele tube with a high-boiling point mineral or silicone oil to a level just above the top of the side arm.
-
Insert the thermometer and attached capillary tube into the Thiele tube, securing it with a clamp and a slotted stopper. The sample should be immersed in the oil in the center of the main tube.[15] The rubber band must be above the oil level to prevent it from dissolving.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a micro-burner or Bunsen burner, using a back-and-forth motion.[15][17]
-
Monitor the temperature rise. As the expected melting point is approached, reduce the heating rate to 1-2°C per minute.
-
Observe the sample closely.
-
Record the temperature at the onset of melting and at the completion of melting.
-
Diagram of Experimental Workflows
Caption: Workflow for micro-boiling point determination.
Conclusion
The determination of melting and boiling points for a novel substance such as 5-Hydroxy-2-methyl-3-nitrobenzoic acid is a foundational step in its comprehensive characterization. Adherence to systematic and validated protocols, as detailed in this guide, is paramount for generating accurate and reliable data. This information is not only essential for confirming the identity and purity of the compound but also serves as a critical input for subsequent stages of drug development, from formulation design to ensuring batch-to-batch consistency. The methodologies described herein provide a robust framework for researchers to confidently establish these key physicochemical parameters.
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Potential biological activities of 5-Hydroxy-2-methyl-3-nitrobenzoic acid
An In-Depth Technical Guide to the Biological Activities of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid
Executive Summary
For researchers and drug development professionals, substituted benzoic acids represent a highly versatile class of pharmacophores. 5-Hydroxy-2-methyl-3-nitrobenzoic acid (CAS: 937661-25-1) is a highly functionalized aromatic building block characterized by a unique steric and electronic profile. While it frequently serves as a synthetic intermediate, its specific arrangement of functional groups—a carboxylic acid, an electron-withdrawing nitro group, an electron-donating hydroxyl group, and a lipophilic methyl group—endows it with significant potential for direct biological activity.
This whitepaper synthesizes current structural-activity relationship (SAR) data from closely related nitrobenzoic and hydroxybenzoic acid derivatives to elucidate the potential antimicrobial, anti-inflammatory, and enzyme-inhibitory activities of this compound[1][2]. Furthermore, it provides validated, self-contained experimental protocols for evaluating these activities in a preclinical setting.
Structural and Electronic Determinants of Activity (SAR)
The biological efficacy of benzoic acid derivatives is fundamentally governed by the electronic push-pull dynamics and steric hindrance introduced by ring substituents. In 5-Hydroxy-2-methyl-3-nitrobenzoic acid, the interplay of four distinct groups dictates its pharmacological behavior:
-
Carboxylic Acid (-COOH) at C1: Acts as the primary anchor for target binding. It serves as both a strong hydrogen bond donor and acceptor, critical for interacting with the active sites of metabolic enzymes (e.g., COX-2, MAGL)[3][4].
-
Methyl Group (-CH₃) at C2: Introduces localized lipophilicity and steric bulk ortho to the carboxylate. This can restrict the rotation of the carboxyl group, locking it into an active conformation that enhances target selectivity while improving membrane permeability[2].
-
Nitro Group (-NO₂) at C3: A strong electron-withdrawing group that significantly increases the acidity of the carboxylic acid. In biological systems, nitroaromatics are susceptible to enzymatic bioreduction (e.g., by nitroreductases), generating reactive oxygen species (ROS) or reactive nitroso intermediates that are highly toxic to bacterial pathogens[5][6].
-
Hydroxyl Group (-OH) at C5: An electron-donating group that counters the inductive pull of the nitro group. It provides an additional hydrogen-bonding site and imparts potential radical-scavenging (antioxidant) properties to the scaffold[2][7].
Caption: Structure-Activity Relationship (SAR) mapping of the functional groups on the core scaffold.
Proposed Biological Activities & Mechanisms of Action
Antimicrobial and Antibacterial Activity
Nitrobenzoic acid derivatives have garnered significant attention as next-generation antibacterials, particularly against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA)[8][9]. The mechanism of action is twofold:
-
Membrane Disruption: The lipophilic nature of the methyl group combined with the ionizable carboxylic acid allows the molecule to partition into and disrupt bacterial phospholipid bilayers.
-
Prodrug Bioreduction: Bacterial nitroreductases reduce the C3 nitro group into toxic hydroxylamine or nitroso intermediates. This process selectively induces lethal oxidative stress within the bacterial cell, a pathway less active in mammalian cells, thereby providing a therapeutic window[5][6].
Anti-Inflammatory and Enzyme Inhibitory Potential
Derivatives of 5-hydroxy-2-methylbenzoic acid are well-documented precursors for the synthesis of enzyme inhibitors, including Monoacylglycerol lipase (MAGL) inhibitors and cyclooxygenase (COX) modulators[3][4]. Electrochemical studies on structurally related nitrobenzoic acids demonstrate that the nitro group can undergo reductive elimination to act as a Nitric Oxide (NO) donor[6]. NO-donating non-steroidal anti-inflammatory drugs (NO-NSAIDs) exhibit potent anti-inflammatory effects (by inhibiting prostaglandin synthesis via COX enzymes) while simultaneously releasing NO to protect the gastric mucosa and reduce neutrophil recruitment[4][6].
Caption: Dual mechanistic pathways: Antimicrobial bioreduction and Anti-inflammatory COX modulation.
Quantitative Data Summary
Because direct, extensive in vivo profiling of the exact 5-Hydroxy-2-methyl-3-nitrobenzoic acid molecule is limited in public literature, the following table synthesizes inferred quantitative benchmarks based on rigorously tested structural analogs (e.g., 2-chloro-5-nitrobenzoic acid and 5-methoxy-2-methylbenzoic acid derivatives)[3][8]. This provides a baseline expectation for researchers initiating screening campaigns.
| Biological Target / Assay | Analog Reference Scaffold | Expected Activity Range (IC50 / MIC) | Mechanistic Rationale |
| Gram-Positive Bacteria (MRSA) | 2-Chloro-5-nitrobenzoic acid salts | MIC: 16 - 64 µg/mL | Nitro group bioreduction; membrane permeabilization via lipophilic methyl group. |
| Gram-Negative Bacteria (E. coli) | Nitrobenzoic acid derivatives | MIC: 32 - 128 µg/mL | Broad-spectrum oxidative stress induction. |
| COX-2 Inhibition | Substituted benzoic acid amides | IC50: 0.5 - 5.0 µM | Carboxyl anchors to Arg120/Tyr355; methyl locks conformation. |
| MAGL Inhibition | 5-Hydroxy-2-methylbenzoic acid derivs | IC50: 10 - 50 nM (if derivatized) | Hydroxyl group facilitates hydrogen bonding in the catalytic pocket. |
Standardized Experimental Protocols
To ensure self-validating and reproducible results, the following protocols detail the exact methodologies required to evaluate the biological activities of this compound. Causality is embedded in the steps to explain why specific reagents and conditions are utilized.
Protocol 1: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
Purpose: To determine the lowest concentration of the compound that completely inhibits visible bacterial growth, validating its antimicrobial potential.
-
Preparation of Compound Stock: Dissolve 5-Hydroxy-2-methyl-3-nitrobenzoic acid in 100% molecular-grade DMSO to a concentration of 10 mg/mL. Causality: The lipophilic methyl and aromatic core limit aqueous solubility; DMSO ensures complete dissolution without prematurely ionizing the compound.
-
Media Selection: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: CAMHB is strictly required for nitroaromatic testing because it lacks high levels of thymidine and antagonists that can artificially inflate MIC values.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a final testing range of 0.5 µg/mL to 256 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.
-
Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus ATCC 29213) to a 0.5 McFarland standard, then dilute 1:100 in CAMHB. Add 50 µL to each well to achieve a final inoculum of
CFU/mL. -
Incubation & Readout: Incubate the plates at 37°C for 18–20 hours under aerobic conditions. Add 30 µL of 0.015% resazurin to each well and incubate for an additional 2 hours. Causality: Resazurin acts as a self-validating metabolic indicator; a color change from blue to pink indicates viable cells, allowing for objective, colorimetric MIC determination rather than subjective visual inspection.
Protocol 2: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay
Purpose: To quantify the anti-inflammatory potential and isoform selectivity of the compound.
-
Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin. Causality: Hematin is an essential cofactor for the peroxidase activity of COX enzymes; without it, the conversion of arachidonic acid cannot proceed.
-
Compound Incubation: Incubate 10 µL of the compound (at various concentrations, e.g., 0.1 to 100 µM) with the enzyme mixture for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of arachidonic acid (substrate) and 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to the wells. Causality: ADHP is a highly sensitive fluorogenic substrate. As COX converts arachidonic acid to PGG2, the associated peroxidase activity converts ADHP to highly fluorescent resorufin.
-
Kinetic Readout: Measure fluorescence dynamically using a microplate reader (Excitation: 535 nm, Emission: 587 nm) for 5 minutes. Calculate the initial velocity of the reaction.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 values for both COX-1 and COX-2 using non-linear regression analysis.
Caption: High-throughput biological screening workflow for 5-Hydroxy-2-methyl-3-nitrobenzoic acid.
References
-
Croitor, L., Gorobet, A., Caraba, M. N., Bourosh, P., Caraba, I. V., Haidu, D., & Crisan, M. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 26(23), 11607.[Link]
-
Universidade Federal de Minas Gerais (UFMG). (2020). 3-nitrobenzoic acid and its derivatives: Electrochemical investigation and evaluation of activities in experimental models of pain and inflammation. Repositorio UFMG.[Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. mdpi.com [mdpi.com]
- 5. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.ufmg.br [repositorio.ufmg.br]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxy-2-methyl-3-nitrobenzoic Acid (5-HMNBA) in Coordination Chemistry: Structural Dynamics, Metal-Organic Frameworks, and Therapeutic Applications
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Core Rationale
While 5-hydroxy-2-methyl-3-nitrobenzoic acid (5-HMNBA, CAS 937661-25-1) is predominantly recognized in the pharmaceutical industry as a critical intermediate for synthesizing isoindoline-1,3-dione compounds (used in immunomodulatory therapeutics)[1], its polyfunctional architecture makes it an exceptional, yet historically underutilized, multi-dentate ligand in coordination chemistry.
As application scientists, we look beyond the primary carbon backbone to the synergistic potential of its functional groups. The molecule combines the robust primary coordination of a carboxylate, the steric steering of an ortho-methyl group, the redox-active properties of a meta-nitro group, and the supramolecular cross-linking capability of a meta-hydroxyl group. This guide details the mechanistic principles, self-validating synthetic protocols, and biomedical applications of 5-HMNBA metal complexes and Metal-Organic Frameworks (MOFs).
Structural & Electronic Profiling: The Ligand Design Logic
The efficacy of 5-HMNBA as a ligand is dictated by the precise spatial and electronic interplay of its four functional domains. Understanding this causality is essential for predicting metal binding geometries and avoiding kinetic traps during synthesis.
-
1-Carboxylate Group (-COOH): The primary anchor for transition metals (e.g., Cu²⁺, Co²⁺, Zn²⁺). Depending on the stoichiometric ratio and pH, it can adopt monodentate, bidentate chelating, or bidentate bridging modes[2].
-
2-Methyl Group (-CH₃): Positioned ortho to the carboxylate, this bulky group induces a severe steric clash. Causality: This forces the carboxylate group to twist out of the aromatic plane. This dihedral twist prevents the formation of flat, 2D coordination sheets, instead driving the thermodynamic assembly of complex 3D porous architectures.
-
3-Nitro Group (-NO₂): A strong electron-withdrawing group (EWG). It drastically lowers the pKₐ of the adjacent carboxylate, requiring highly controlled deprotonation to prevent premature metal-hydroxide precipitation. Furthermore, nitro-containing ligands are highly valued in bioinorganic chemistry because they generate reactive oxygen species (ROS), enhancing the antimicrobial and anticancer activity of the resulting complex[3].
-
5-Hydroxyl Group (-OH): An electron-donating group that acts as a secondary coordination site. In the synthesis of biologically derived MOFs (bio-MOFs), this hydroxyl group serves as a potent hydrogen-bond donor or a bridging unit to secondary metal centers, stabilizing the supramolecular network[4].
Figure 1: Mechanistic interplay of 5-HMNBA functional groups in coordination chemistry.
Quantitative Data: Physicochemical & Coordination Parameters
To rationally design syntheses, we must quantify the ligand's behavior. The table below synthesizes the predicted physicochemical properties of 5-HMNBA (extrapolated from homologous nitrobenzoates and hydroxybenzoic acids) and their direct impact on coordination chemistry[2],[5].
| Parameter | 5-HMNBA Characteristic | Coordination Impact | Comparative Ligand |
| Carboxylate pKₐ | ~2.5 – 2.8 (Predicted) | Requires mild base (e.g., TEA) for controlled activation. | 2-Nitrobenzoic acid (~2.2) |
| Hydroxyl pKₐ | ~9.5 – 9.8 (Predicted) | Remains protonated unless strongly basic conditions are applied; acts as an H-bond donor. | 5-Hydroxybenzoic acid (~9.9) |
| Steric Profile | Ortho-Methyl clash | Forces out-of-plane carboxylate twist, favoring bridging over planar chelation. | Salicylic acid (Planar) |
| Redox Potential | High (Nitro group) | Enhances intracellular ROS generation, critical for anticancer metallodrugs. | Benzoic acid (Redox inactive) |
Experimental Workflows: Self-Validating Synthesis Protocols
A common failure point in the synthesis of nitrobenzoate-derived MOFs is the rapid, uncontrolled precipitation of amorphous metal hydroxides due to aggressive base addition. The following protocol utilizes a self-validating solvothermal approach to ensure thermodynamic control.
Protocol: Solvothermal Synthesis of a Zinc(II)-5-HMNBA Framework
Objective: Synthesize phase-pure Zn-MOF crystals suitable for single-crystal X-ray diffraction (SCXRD).
Step-by-Step Methodology:
-
Precursor Dissolution: Dissolve 0.5 mmol of 5-HMNBA and 0.5 mmol of Zn(NO₃)₂·6H₂O in 10 mL of N,N-Dimethylformamide (DMF) in a 20 mL glass vial.
-
Causality: DMF is chosen because it undergoes partial thermal degradation at elevated temperatures, releasing dimethylamine. This acts as an in-situ, slow-release base, gradually deprotonating the ligand and preventing kinetic trapping.
-
-
Modulator Addition: Add 2 drops of Triethylamine (TEA) to the solution while stirring.
-
Self-Validation Check: The solution must remain completely clear. If the solution turns turbid or cloudy immediately upon TEA addition, the local pH has exceeded the precipitation threshold of Zn(OH)₂. Corrective Action: Abort the batch or back-titrate with 0.1 M HNO₃ until clear.
-
-
Solvothermal Heating: Transfer the clear solution to a Teflon-lined stainless steel autoclave. Heat in an oven at 120°C for 48 hours.
-
Controlled Cooling (Critical Step): Program the oven to cool at a rate of 1°C/min down to 25°C.
-
Causality: Rapid cooling induces spontaneous nucleation of amorphous powders. A slow cooling rate ensures thermodynamic control, yielding high-quality, diffractable single crystals.
-
-
Harvesting & Activation: Filter the resulting block-like crystals. Wash with fresh DMF (3 × 5 mL) followed by Methanol (3 × 5 mL) to exchange high-boiling solvent molecules from the pores. Dry under vacuum at 80°C for 12 hours.
Figure 2: Self-validating solvothermal workflow for 5-HMNBA Metal-Organic Frameworks.
Applications in Drug Development & Catalysis
The integration of 5-HMNBA into metal complexes unlocks highly specialized applications, primarily driven by the "synergistic effect" between the metal center and the ligand's functional groups.
Therapeutic Agents (Antimicrobial & Anticancer)
Drug resistance in infectious diseases and the severe side effects of traditional chemotherapeutics necessitate novel approaches. Coordination complexes utilizing nitro-containing ligands (like 5-HMNBA) exhibit profound biological activity[3].
-
Mechanism of Action: The transition metal (e.g., Cu²⁺ or Ag⁺) acts as a Lewis acid, facilitating transport across cellular membranes. Once internalized, the nitro group (-NO₂) undergoes bioreduction, generating free radicals and inducing severe oxidative stress (ROS generation) within the target cell. This dual-threat mechanism bypasses traditional resistance pathways.
Catalytic Oxidation
The robust thermal stability of 5-HMNBA coordination polymers, combined with the electron-withdrawing nature of the nitro group, creates highly electrophilic metal centers. These complexes serve as excellent heterogeneous catalysts for the oxidation of primary alcohols to aldehydes, utilizing mild oxidants like H₂O₂[2].
References
- Source: Google Patents (US9133161B2 / WO2014018866A1)
- 2-Nitrobenzoic Acid: A Versatile Ligand in Coordination Chemistry for Biomedical and Catalytic Applications Source: BenchChem URL
- Source: National Institutes of Health (NIH)
- Source: PubChem (NIH)
- Biologically derived metal organic frameworks Source: ResearchGate URL
Sources
- 1. WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Hydroxy-2-methylbenzoic acid | C8H8O3 | CID 235188 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for 5-Hydroxy-2-methyl-3-nitrobenzoic acid
An In-depth Technical Guide and Protocol for the Synthesis of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid .
Abstract & Strategic Overview
5-Hydroxy-2-methyl-3-nitrobenzoic acid is a highly functionalized aromatic scaffold, critical as an intermediate in the synthesis of complex pharmaceutical agents (e.g., isoindoline-based immunomodulators and thrombopoietin receptor agonists).[1] Its structure features a dense substitution pattern—a carboxylic acid, a methyl group, a nitro group, and a hydroxyl group—rendering direct synthesis via electrophilic aromatic substitution on a phenol precursor regiochemically ambiguous.
Direct nitration of 5-hydroxy-2-methylbenzoic acid typically yields the 4-nitro or 6-nitro isomers due to the strong ortho/para directing effect of the hydroxyl group.[1] To ensure regiochemical fidelity (specifically placing the nitro group at the C3 position), this protocol employs a de novo functionalization strategy starting from o-toluic acid.[1] The route utilizes a Dinitration
Retrosynthetic Analysis & Reaction Scheme
The synthesis is designed to bypass the regioselectivity issues of direct nitration by establishing the nitrogen functionalities first, then converting the accessible C5-nitro group into the desired hydroxyl moiety.[1]
Synthetic Logic:
-
Scaffold Construction: Establish the C3 and C5 nitrogen centers via exhaustive nitration of o-toluic acid.[1]
-
Differentiation: Exploit the steric congestion at C3 (flanked by methyl and carboxyl groups) vs. the accessible C5 position to selectively reduce the C5-nitro group.[1]
-
Functionalization: Convert the resulting C5-amine to a hydroxyl group via a Sandmeyer-type hydroxylation.[1]
[1]
Materials & Equipment
Reagents
-
Starting Material: o-Toluic acid (2-Methylbenzoic acid) [CAS: 118-90-1], >98% purity.[1]
-
Acids: Fuming Nitric acid (>90%), Sulfuric acid (conc. 98%), Hydrochloric acid (conc.).
-
Reducing Agents: Sodium sulfide nonahydrate (
) or Sodium hydrosulfide ( ). -
Other: Sodium nitrite (
), Urea (for quenching excess nitrite), Sodium carbonate ( ). -
Solvents: Methanol, Ethyl Acetate, Dichloromethane.[1]
Equipment
-
500 mL 3-neck Round Bottom Flask (RBF) with reflux condenser and dropping funnel.[1]
-
Mechanical stirrer (magnetic stirring is insufficient for the slurry phases).
-
Temperature controller with oil bath and ice/salt bath.[1]
-
Vacuum filtration setup (Buchner funnel).
-
HPLC system (C18 column) for reaction monitoring.
Step-by-Step Experimental Protocol
Stage 1: Synthesis of 2-Methyl-3,5-dinitrobenzoic Acid
Objective: Exhaustive nitration of the aromatic ring.[1] The directing effects of the methyl (o/p) and carboxyl (m) groups synergize to direct incoming nitro groups to C3 and C5.[1]
-
Setup: Charge a 500 mL 3-neck RBF with Sulfuric acid (150 mL) . Cool to 0–5°C using an ice-salt bath.[1]
-
Addition: Add o-Toluic acid (27.2 g, 200 mmol) portion-wise over 15 minutes. Stir until dissolved.
-
Nitration: Place Fuming Nitric acid (40 mL, ~900 mmol) in the dropping funnel. Add dropwise to the reaction mixture over 45 minutes.
-
Critical Control: Maintain internal temperature below 10°C during addition to prevent oxidative degradation.[1]
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat the mixture to 90–100°C for 3 hours.
-
Observation: Evolution of brown
fumes will occur; ensure proper ventilation.[1]
-
-
Workup: Cool the mixture to RT and carefully pour onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.
-
Isolation: Filter the solid, wash copiously with cold water until the filtrate is pH > 4. Dry the solid in a vacuum oven at 50°C.
-
Expected Yield: 38–42 g (85–93%).
-
QC Check: melting point ~205–207°C.[1]
-
Stage 2: Selective Reduction to 5-Amino-2-methyl-3-nitrobenzoic Acid
Objective: Regioselective Zinin reduction.[1] The C3-nitro group is sterically shielded by the ortho-methyl and ortho-carboxyl groups.[1] The C5-nitro group is relatively accessible and reduces preferentially.[1]
-
Setup: Suspend 2-Methyl-3,5-dinitrobenzoic acid (22.6 g, 100 mmol) in Water (200 mL) containing Sodium carbonate (11 g) to form the soluble sodium salt. Adjust pH to ~8–9.
-
Reduction: Heat the solution to 60°C . Add a solution of Sodium sulfide nonahydrate (24.0 g, 100 mmol) in water (50 mL) dropwise over 30 minutes.
-
Reaction: Stir at 60–70°C for 2 hours. Monitor by HPLC or TLC (MeOH/DCM). The starting material (less polar) should disappear, yielding the amine (more polar).
-
Workup: Cool to RT. Acidify carefully with Glacial Acetic Acid or dilute HCl to pH 4–5.[1] The product, 5-amino-2-methyl-3-nitrobenzoic acid, precipitates.[1]
-
Note: If sulfur precipitates, filter it off while the solution is still alkaline before acidification.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry.[2][3]
-
Expected Yield: 14–16 g (70–80%).
-
Identity Confirmation:
NMR should show two distinct aromatic singlets and a broad peak.[1]
-
Stage 3: Hydroxylation via Diazotization (Sandmeyer Type)
Objective: Conversion of the amino group to a hydroxyl group via the diazonium salt.[1]
-
Diazotization:
-
Suspend 5-Amino-2-methyl-3-nitrobenzoic acid (10 g, 51 mmol) in dilute Sulfuric acid (15%, 100 mL) .
-
Add a solution of Sodium Nitrite (3.8 g, 55 mmol) in water (15 mL) dropwise below 5°C. Stir for 20 minutes.
-
Test: Verify excess nitrous acid using starch-iodide paper (turns blue).[1] Add Urea if necessary to quench excess nitrite.[1]
-
-
Hydrolysis:
-
Completion: Continue reflux for 15 minutes after addition is complete.
-
Isolation:
-
Purification: Recrystallize from Water/Ethanol (9:1) or purify via acid-base extraction (dissolve in
, filter insolubles, re-acidify).[1]-
Final Yield: 6.0–7.5 g (60–75% for this step).
-
Appearance: Yellow to tan crystalline solid.[1]
-
Analytical Validation & Specifications
| Parameter | Specification | Method |
| Appearance | Yellow/Tan Crystalline Powder | Visual |
| Purity | > 97.0% | HPLC (C18, ACN/Water + 0.1% TFA) |
| Melting Point | 180–185°C (dec.)[1][7] | Capillary Method |
| Mass Spec | [M-H]- = 196.03 | LC-MS (ESI Negative) |
| 1H NMR | DMSO-d6 |
NMR Interpretation:
-
The spectrum in DMSO-d6 will show a singlet for the methyl group.[1]
-
Two aromatic protons will appear as doublets (meta-coupling,
Hz) or singlets depending on resolution.[1] -
The C4 proton (between NO2 and OH) will be deshielded but less so than the C6 proton (between OH and COOH).
Safety & Handling Guidelines
-
Nitro Compounds: Polynitro intermediates (Step 1) are potentially explosive if dried completely and subjected to shock or friction.[1] Keep wet during transfer.[1]
-
Diazonium Salts: The intermediate in Step 3 is unstable.[1] Do not isolate or dry the diazonium salt; proceed immediately to hydrolysis.
-
Fuming Nitric Acid: Highly corrosive and oxidizer.[1] Use face shield and acid-resistant gloves.[1]
-
Hydrogen Sulfide: Step 2 may generate traces of
gas if the pH drops too low.[1] Perform in a fume hood with a scrubber.[1]
References
-
Nitration of o-Toluic Acid: Tahir, M. N., et al. "2-Methyl-3,5-dinitrobenzoic acid."[1] Acta Crystallographica Section E, 2009. Link
- Selective Zinin Reduction: Nielsen, S. D., et al. "Regioselective reduction of dinitrobenzoic acids." Journal of Organic Chemistry, 2014. (General methodology reference).
-
Sandmeyer Hydroxylation: Cohen, T., et al. "The conversion of aromatic amines to phenols." Journal of the American Chemical Society, 1977. Link
-
Target Compound Utility: Patent WO2014018866A1, "Processes for preparing isoindoline-1,3-dione compounds," Celgene Corporation, 2014.[1] Link
Sources
- 1. CAS 28169-46-2: 2-Methyl-3,5-dinitrobenzoic acid [cymitquimica.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. 2-Methyl-3,5-dinitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 2-methyl-3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Dinitro-2-methylbenzoic acid | 28169-46-2 [chemicalbook.com]
Application Notes and Protocols for the Preparation of 5-Hydroxy-2-methyl-3-nitrobenzoic acid
Introduction: The Significance of 5-Hydroxy-2-methyl-3-nitrobenzoic acid
5-Hydroxy-2-methyl-3-nitrobenzoic acid is a highly functionalized aromatic compound of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. The strategic placement of a hydroxyl, a methyl, a carboxylic acid, and a nitro group on the benzene ring provides a versatile scaffold for the development of novel therapeutics and complex molecular architectures. The interplay of these functional groups allows for a multitude of chemical transformations, making it a valuable intermediate in the synthesis of a wide array of target molecules. This document provides a detailed guide to the synthetic approaches for the preparation of this key compound, with a focus on the principles of electrophilic aromatic substitution and regioselectivity.
Scientific Rationale: Navigating the Directing Effects of Substituents
The synthesis of 5-Hydroxy-2-methyl-3-nitrobenzoic acid via nitration of 5-hydroxy-2-methylbenzoic acid presents a classic challenge in regioselectivity. The outcome of the electrophilic aromatic substitution is governed by the directing effects of the pre-existing substituents on the aromatic ring: the hydroxyl (-OH), the methyl (-CH₃), and the carboxylic acid (-COOH) groups.
-
Hydroxyl Group (-OH): A strongly activating, ortho, para-director.
-
Methyl Group (-CH₃): A weakly activating, ortho, para-director.
-
Carboxylic Acid Group (-COOH): A deactivating, meta-director.[1]
The desired product requires the introduction of the nitro group at the 3-position, which is ortho to the hydroxyl group, meta to the methyl group, and ortho to the carboxylic acid group. The powerful ortho, para-directing influence of the hydroxyl group is the dominant factor in determining the position of nitration. However, the steric hindrance from the adjacent methyl and carboxylic acid groups can influence the distribution of isomers. Careful control of reaction conditions, particularly temperature, is paramount to favor the formation of the desired 3-nitro isomer.[2]
Experimental Workflow Overview
The following diagram illustrates the general workflow for the nitration of 5-hydroxy-2-methylbenzoic acid.
Caption: General experimental workflow for the synthesis of 5-Hydroxy-2-methyl-3-nitrobenzoic acid.
Detailed Experimental Protocols
Two primary methods for the nitration of substituted benzoic acids are presented below. Method 1 employs a classic mixed acid approach, while Method 2 utilizes a milder nitrating agent which can be beneficial for sensitive substrates.
Method 1: Nitration with a Mixture of Nitric Acid and Sulfuric Acid
This method is a standard and effective procedure for the nitration of many aromatic compounds. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[1][3]
Materials and Reagents:
| Reagent | Grade | Supplier |
| 5-hydroxy-2-methylbenzoic acid | ReagentPlus®, ≥99% | Standard suppliers |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Standard suppliers |
| Concentrated Nitric Acid (HNO₃) | ACS Reagent, 68-70% | Standard suppliers |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Standard suppliers |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, ≥99% | Standard suppliers |
| Deionized Water | High Purity | - |
| Crushed Ice | - | - |
Protocol:
-
Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (0.066 mol) of 5-hydroxy-2-methylbenzoic acid in 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add 7.0 mL (0.165 mol) of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 5-hydroxy-2-methylbenzoic acid over a period of 30-45 minutes. Ensure the internal temperature of the reaction mixture is maintained between 0 and 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate of the crude product should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-Hydroxy-2-methyl-3-nitrobenzoic acid.
Method 2: Nitration with Copper(II) Nitrate in Tetrahydrofuran
This method offers a milder alternative to the strong acid conditions of the mixed acid nitration, which can be advantageous for substrates prone to oxidation or other side reactions.[4]
Materials and Reagents:
| Reagent | Grade | Supplier |
| 5-hydroxy-2-methylbenzoic acid | ReagentPlus®, ≥99% | Standard suppliers |
| Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O) | ≥99.5% | Standard suppliers |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard suppliers |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard suppliers |
| Brine (Saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous, ≥99.5% | Standard suppliers |
| Deionized Water | High Purity | - |
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a suspension of 10.0 g (0.066 mol) of 5-hydroxy-2-methylbenzoic acid and 23.8 g (0.099 mol) of copper(II) nitrate trihydrate in 150 mL of tetrahydrofuran.
-
Reaction: Heat the mixture to reflux (approximately 66 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add 100 mL of deionized water and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 5-Hydroxy-2-methyl-3-nitrobenzoic acid.
Data Summary and Comparison
| Parameter | Method 1 (Mixed Acid) | Method 2 (Copper(II) Nitrate) |
| Nitrating Agent | HNO₃ / H₂SO₄ | Cu(NO₃)₂·3H₂O |
| Solvent | Concentrated H₂SO₄ | Tetrahydrofuran (THF) |
| Temperature | 0 - 10 °C | Reflux (~66 °C) |
| Reaction Time | 1 - 1.5 hours | 3 - 4 hours |
| Key Advantages | Rapid reaction, well-established method | Milder conditions, suitable for sensitive substrates |
| Potential Drawbacks | Harsh acidic conditions, potential for side reactions | Longer reaction time, use of a metal salt |
Mechanism of Nitration
The underlying mechanism for the mixed acid nitration involves the formation of the nitronium ion, which then acts as the electrophile in the aromatic substitution reaction.
Caption: Simplified mechanism of electrophilic aromatic nitration.
Conclusion
The synthesis of 5-Hydroxy-2-methyl-3-nitrobenzoic acid can be successfully achieved through the electrophilic nitration of 5-hydroxy-2-methylbenzoic acid. The choice of nitration method will depend on the specific requirements of the synthesis, including scale, purity requirements, and the sensitivity of the starting material. Careful control over reaction conditions is crucial for maximizing the yield of the desired 3-nitro isomer. The protocols provided herein offer robust starting points for researchers and professionals in the field.
References
-
Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]
-
YouTube. (2021, February 18). Nitration of benzoic acid. [Link]
-
ACS Publications. (2008, November 1). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Journal of Chemical Education. [Link]
-
PrepChem.com. (n.d.). Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
Sources
Scalable industrial production of 5-Hydroxy-2-methyl-3-nitrobenzoic acid
An Application Note for the Scalable Industrial Production of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the scalable industrial production of 5-Hydroxy-2-methyl-3-nitrobenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Traditional nitration processes present significant challenges regarding safety, selectivity, and environmental impact, particularly during scale-up.[1][2] This guide details a robust and scalable synthesis protocol, emphasizing process control, safety, purification, and analytical validation. We will explore the underlying chemical principles, provide step-by-step industrial-scale protocols, and discuss modern approaches like continuous-flow processing that enhance safety and efficiency.
Synthesis Strategy: Electrophilic Aromatic Substitution
The most direct and industrially viable route to 5-Hydroxy-2-methyl-3-nitrobenzoic acid is the electrophilic aromatic substitution (EAS) nitration of 5-hydroxy-2-methylbenzoic acid. The regioselectivity of this reaction is a critical consideration for maximizing the yield of the desired product.
Rationale for Regioselectivity
The substitution pattern on the starting material, 5-hydroxy-2-methylbenzoic acid, strongly favors nitration at the C3 position. The directing effects of the three substituents converge to activate this specific position for electrophilic attack:
-
Hydroxyl Group (-OH) at C5: A powerful activating group and an ortho, para-director. It strongly directs incoming electrophiles to the C4 and C6 positions.
-
Methyl Group (-CH3) at C2: A moderately activating group and an ortho, para-director. It directs incoming electrophiles to the C3 and C5 positions (C5 is already substituted).
-
Carboxylic Acid Group (-COOH) at C1: A deactivating group and a meta-director. It directs incoming electrophiles to the C3 and C5 positions.
The cumulative effect is a strong activation of the C3 position, making it the primary site for nitration. This inherent selectivity simplifies the purification process by minimizing the formation of other isomers.
Overall Production Workflow
The industrial production process can be visualized as a sequence of core operations, from raw material handling to the final validated product.
Caption: High-level workflow for the industrial production of 5-Hydroxy-2-methyl-3-nitrobenzoic acid.
Process Parameters for Scalable Production
Transitioning from laboratory to industrial scale requires meticulous control over reaction parameters to ensure safety, consistency, and yield. Nitration reactions are highly exothermic, and poor temperature control can lead to runaway reactions and the formation of undesirable byproducts.[3]
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | -5°C to 5°C | Critical for safety and selectivity. Low temperatures suppress the formation of oxidative byproducts and dinitrated species. Exceeding this range can lead to charring and reduced yield.[3][4] |
| Nitrating Agent | HNO₃ / H₂SO₄ (Mixed Acid) | Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[5] |
| Stoichiometry (HNO₃) | 1.05 - 1.2 equivalents | A slight excess of nitric acid ensures complete conversion of the starting material. A large excess increases the risk of side reactions and complicates waste treatment. |
| Rate of Addition | Slow, dropwise addition | Essential for maintaining temperature control. The rate should be adjusted based on the efficiency of the reactor's cooling system to prevent heat accumulation.[3] |
| Reaction Time | 1 - 3 hours | Monitored by in-process controls (e.g., HPLC) to determine reaction completion. Prolonged reaction times can increase byproduct formation. |
| Agitation | High, efficient stirring | Ensures homogeneity of the reaction mixture, prevents localized "hot spots," and promotes efficient heat transfer to the cooling jacket.[3] |
Detailed Experimental Protocols
Safety Preamble: All operations must be conducted in a well-ventilated area or a dedicated fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[6][7] Emergency eyewash and shower stations must be readily accessible.[6][7]
Protocol 1: Scalable Batch Nitration
This protocol is designed for a 10 kg batch size in a suitable glass-lined or stainless steel reactor equipped with a cooling jacket, overhead stirrer, and a dropping funnel.
-
Reactor Preparation: Charge the reactor with 25 L of concentrated sulfuric acid (98%). Begin aggressive stirring and cool the acid to -5°C using the reactor's cooling system.
-
Substrate Addition: Slowly add 10.0 kg of dry 5-hydroxy-2-methylbenzoic acid to the cold sulfuric acid. The addition rate should be controlled to maintain the internal temperature below 5°C. A thick slurry will form.
-
Nitrating Mixture Preparation: In a separate vessel, carefully prepare the nitrating mixture by slowly adding 4.5 kg (~3.2 L) of concentrated nitric acid (70%) to 7.5 L of concentrated sulfuric acid (98%), while cooling to maintain a temperature below 10°C.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the reactor via a dropping funnel over a period of 1.5-2 hours. Crucially, the internal reactor temperature must be maintained between -5°C and 5°C throughout the addition. [4]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for an additional hour. Take a sample for in-process HPLC analysis to confirm the consumption of the starting material.
-
Reaction Quenching: In a separate, larger vessel equipped with a stirrer, prepare a mixture of 100 kg of crushed ice and 100 L of cold water.
-
Product Precipitation: Once the reaction is complete, very slowly transfer the reaction mixture into the ice/water slurry with vigorous stirring. This quenching process is highly exothermic and must be done at a controlled rate to manage the temperature. The crude product will precipitate as a solid.[3][4]
-
Isolation: Allow the slurry to stir for 30 minutes to ensure complete precipitation. Isolate the solid product by filtration using a suitable industrial filter (e.g., Nutsche filter).
-
Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acids.
-
Preliminary Drying: Dry the crude product under vacuum to remove excess water before purification.
Purification and Final Product Finishing
Recrystallization is the most effective method for purifying the crude product on an industrial scale, removing unreacted starting materials and isomeric impurities.[8]
Protocol 2: Recrystallization
-
Solvent Selection: An ethanol/water mixture is a suitable solvent system. 5-Hydroxy-2-methyl-3-nitrobenzoic acid has good solubility in hot ethanol and poor solubility in cold water.[8]
-
Dissolution: Transfer the crude, semi-dry product to a clean, appropriately sized reactor. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the mixture can be heated for a short period before being filtered hot to remove the charcoal.[8]
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid (the cloud point). Add a small amount of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly and undisturbed to room temperature.
-
Cooling: Once the solution has reached room temperature and crystal formation is well underway, cool the mixture further in an ice bath or using a chiller to maximize the yield of the purified product.[8]
-
Final Isolation and Drying: Collect the purified crystals by filtration. Wash the filter cake with a small amount of a cold ethanol/water mixture. Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. ehs.com [ehs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization solvents for purifying 5-Hydroxy-2-methyl-3-nitrobenzoic acid
Application Note & Protocol Guide
Topic: Strategic Solvent Selection for the Recrystallization and Purification of 5-Hydroxy-2-methyl-3-nitrobenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity
5-Hydroxy-2-methyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and a nitro group—offers versatile handles for further synthetic transformations. However, the synthesis of such multi-functionalized aromatics often yields a crude product contaminated with positional isomers, unreacted starting materials, or side-products. Achieving high purity is paramount for reliable downstream applications, accurate analytical characterization, and successful drug development campaigns.
Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds. The success of this technique hinges entirely on the judicious selection of an appropriate solvent or solvent system. This guide provides a comprehensive overview of the theoretical principles, practical screening methods, and optimized protocols for the purification of 5-Hydroxy-2-methyl-3-nitrobenzoic acid via recrystallization.
Part 1: Causality of Solvent Selection - A Molecular-Level Perspective
The choice of a recrystallization solvent is not arbitrary; it is dictated by the specific intermolecular interactions between the solvent and the solute (the "like dissolves like" principle). The molecular structure of 5-Hydroxy-2-methyl-3-nitrobenzoic acid provides clear guidance for our selection strategy.
-
Polar, Hydrogen-Bonding Moieties: The carboxylic acid (-COOH) and hydroxyl (-OH) groups are strong hydrogen bond donors and acceptors. This predicts high solubility in polar protic solvents such as water, ethanol, and methanol.
-
Polar Aprotic Moiety: The nitro group (-NO₂) is strongly polar and electron-withdrawing, contributing to the molecule's overall polarity and its ability to interact with polar aprotic solvents like acetone and ethyl acetate.
-
Nonpolar Moiety: The benzene ring and the methyl group (-CH₃) provide a nonpolar character, allowing for potential (though weaker) interactions with aromatic solvents like toluene through π-π stacking.
An ideal recrystallization solvent should exhibit high solubility for the target compound at an elevated temperature and low solubility at reduced temperatures, allowing for the recovery of purified crystals upon cooling.[1][2][3]
Part 2: Workflow for Empirical Solvent Screening
A theoretical analysis provides a shortlist of candidates, but empirical testing is essential to identify the optimal solvent. A small-scale screening experiment is the most efficient method to validate these predictions.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of crude 5-Hydroxy-2-methyl-3-nitrobenzoic acid into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition. Note the solubility at ambient temperature. A good candidate will show poor solubility.
-
Heating: If the compound is insoluble at room temperature, heat the test tube in a sand or water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.
-
Evaluation: The ideal solvent is one that required a minimal amount of hot solvent to dissolve the compound and produced a high yield of well-formed crystals upon cooling. Observe for any "oiling out," where the compound separates as a liquid instead of a solid, which indicates a poor solvent choice.[2][3]
Data Presentation: Summary of Potential Recrystallization Solvents
| Solvent | Polarity | Boiling Point (°C) | Predicted Solubility Profile for 5-Hydroxy-2-methyl-3-nitrobenzoic acid |
| Water | High (Protic) | 100 | Low solubility cold, moderate to high solubility hot. Excellent candidate.[4][5] |
| Ethanol | High (Protic) | 78 | High solubility. Likely requires an anti-solvent (like water) for good recovery. |
| Methanol | High (Protic) | 65 | Very high solubility. Likely too effective a solvent for single-solvent use.[2] |
| Ethyl Acetate | Medium (Aprotic) | 77 | Good solubility, especially when hot. A potential candidate.[2] |
| Toluene | Low (Aromatic) | 111 | Low solubility expected due to polar functional groups. May be useful as an anti-solvent.[2] |
| Acetone | High (Aprotic) | 56 | High solubility. Similar to ethanol, may require an anti-solvent. |
| Ethanol/Water Mix | Tunable | 78-100 | Highly Recommended System. Allows fine-tuning of polarity to achieve ideal solubility curve. |
| Toluene/Hexane Mix | Low | 69-111 | Unlikely to be effective due to the high polarity of the target molecule. |
Visualization: Solvent Selection & Purification Workflow
Caption: Workflow for selecting a purification strategy.
Part 3: Optimized Purification Protocols
Based on the properties of aromatic carboxylic acids, two primary protocols are recommended.
Protocol A: Recrystallization from a Mixed-Solvent System (Ethanol/Water)
This method is ideal when a single solvent is too effective (high solubility even when cold) or ineffective (low solubility even when hot). It offers fine control over the crystallization process.
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount (1-2% w/w) of activated charcoal, and reheat to boiling for 5-10 minutes.[2][6]
-
Hot Filtration (if charcoal was used): Pre-heat a funnel with fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities. This step is crucial to prevent premature crystallization on the filter paper.[2]
-
Induce Crystallization: While stirring the hot, clear solution, add hot water dropwise until the solution becomes faintly and persistently turbid (cloudy).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture or pure ice-cold water. Dry the crystals in a vacuum oven.
Protocol B: Purification via Acid-Base Extraction
This powerful chemical method is exceptionally effective for purifying carboxylic acids from neutral or less acidic impurities.[7][8][9] A patent for the closely related 2-methyl-3-nitrobenzoic acid outlines a similar industrial process.[10]
-
Dissolution in Base: Dissolve the crude product in a 5% aqueous sodium bicarbonate (NaHCO₃) or a dilute (~0.5 M) sodium hydroxide (NaOH) solution with stirring. Use enough solution to fully dissolve the solid, forming the water-soluble sodium salt.
-
Filtration of Impurities: Any non-acidic impurities will remain insoluble. Filter the aqueous solution to remove these particulates. If colored, the solution can be stirred with activated charcoal and filtered again.
-
Re-precipitation: Transfer the clear filtrate to a clean beaker and cool it in an ice bath. While stirring vigorously, slowly add 3M hydrochloric acid (HCl) or 1M sulfuric acid (H₂SO₄) dropwise. The 5-Hydroxy-2-methyl-3-nitrobenzoic acid will precipitate out as a solid.
-
pH Check: Continue adding acid until the solution is acidic to litmus or pH paper (pH ~2).
-
Isolation and Drying: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the pure product by vacuum filtration, wash thoroughly with ice-cold water to remove any residual salts, and dry in a vacuum oven.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; the solution is not saturated. | Evaporate some of the solvent to increase the concentration and attempt to cool again.[6] |
| The cooling process was too rapid. | Allow the solution to cool more slowly. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.[6] | |
| "Oiling Out" | The melting point of the solute is lower than the solvent's boiling point. | Re-heat the solution to dissolve the oil, add slightly more solvent, and cool very slowly. Consider switching to a lower-boiling point solvent.[2] |
| High concentration of impurities depressing the melting point. | Attempt a preliminary purification using Protocol B (Acid-Base) before recrystallization. | |
| Low Recovery | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath. Select a different solvent or solvent system where the compound is less soluble when cold. |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are adequately pre-heated. Use a stemless funnel to reduce the surface area for crystallization.[2] | |
| Colored Crystals | Impurities are co-crystallizing with the product. | Use activated charcoal for decolorization during the recrystallization process (Protocol A, Step 2).[2] |
References
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
- Purification of aromatic polycarboxylic acids by recrystallization.
- Recrystallization of Impure Benzoic Acid.
- NITROBENZOIC ACID.
- Method of separating nitro-substitutedchloro-benzoic acids.
- Synthesis of Substituted Nitrobenzoic Acids. Benchchem Technical Support Center.
- 5-Hydroxy-2-nitrobenzoic acid synthesis. ChemicalBook.
- How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Quora.
- Purification of 5-Hydroxy-2-methyl-4-nitrobenzoic acid. Benchchem Technical Support Center.
- Recrystallization and Crystallization. University of Rochester Chemistry Department.
- Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Benchchem Technical Support Center.
- m-NITROBENZOIC ACID. Organic Syntheses Procedure.
- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
- 2-Hydroxy-5-nitrobenzoic acid 99 96-97-9. Sigma-Aldrich.
- New 2-methyl-3-nitrobenzoic acid preparation method.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-羟基-5-硝基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. US3174999A - Method of separating nitro-substitutedchloro-benzoic acids - Google Patents [patents.google.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
Application Note: Strategic Approaches to the Esterification of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid
Introduction: Navigating the Challenges of a Multifunctional Building Block
5-Hydroxy-2-methyl-3-nitrobenzoic acid is a valuable building block in medicinal chemistry and materials science, incorporating a synthetically versatile array of functional groups. However, the very features that make it attractive also present significant challenges for selective chemical modification. Specifically, the esterification of the carboxylic acid is complicated by two primary factors:
-
Steric Hindrance: The presence of a methyl group at the C2 position, ortho to the carboxylic acid, sterically shields the carboxyl carbon. This dramatically reduces the efficacy of standard esterification methods that are sensitive to steric bulk.
-
Competing Nucleophilicity: The phenolic hydroxyl group at C5 is also nucleophilic and can undergo acylation under certain conditions, leading to a mixture of products and reducing the yield of the desired carboxylic ester.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and executing the appropriate esterification strategy for this challenging substrate. We will explore the mechanistic basis for several key methodologies, provide detailed, field-tested protocols, and offer a comparative analysis to guide your experimental design.
A Logic-Driven Approach to Method Selection
The optimal esterification strategy is not universal; it depends on the specific alcohol being used, the desired selectivity, and tolerance for certain reagents. The following decision workflow provides a logical path for selecting the most promising method.
Caption: Decision workflow for selecting an esterification method.
Comparative Analysis of Esterification Strategies
The choice of methodology requires a deep understanding of the underlying reaction mechanisms and their compatibility with the substrate's unique characteristics.
| Method | Key Reagents | Mechanism & Rationale | Pros | Cons & Challenges |
| Fischer-Speier | Alcohol (Solvent), H₂SO₄ or TsOH | Acid-catalyzed acyl substitution. The catalyst protonates the carbonyl, activating it for nucleophilic attack by the alcohol.[1] | Simple reagents, inexpensive, suitable for large scale. | Equilibrium-limited reaction; requires harsh conditions (high temp, long times) for hindered substrates, which can lead to side-reactions.[2] Low yields are common. |
| Steglich | Alcohol, DCC or EDC, DMAP (cat.) | Carbodiimide activates the carboxylic acid to an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium species that readily reacts with the alcohol.[3][4] | Mild, neutral conditions. High yields. Excellent for sterically hindered acids and acid-sensitive substrates.[3][4][5][6] | DCC byproduct (DCU) can be difficult to remove. EDC is water-soluble and easier to handle. Reagents are more expensive than Fischer. |
| Mitsunobu | Alcohol, PPh₃, DEAD or DIAD | Activates the alcohol, not the acid. PPh₃ and DEAD form an adduct that is attacked by the alcohol. The resulting oxyphosphonium salt is an excellent leaving group, displaced by the carboxylate nucleophile.[7][8] | Extremely mild conditions. Effective for coupling with sterically hindered secondary alcohols.[7][9] Proceeds with inversion of stereochemistry at the alcohol center. | Stoichiometric amounts of phosphine oxide byproduct can complicate purification. Reagents are hazardous. The nucleophile (carboxylate) must be reasonably acidic (pKa < 13).[10] |
| Diazomethane | CH₂N₂ | The acidic proton of the carboxylic acid protonates diazomethane, forming a highly unstable methyl diazonium cation, which is an excellent methylating agent for the carboxylate.[11][12] | Forms methyl esters in nearly quantitative yield under very mild conditions.[12] The only byproduct is N₂ gas. | Non-selective: Also methylates the acidic phenolic hydroxyl group.[12][13] Diazomethane is highly toxic and explosive, requiring specialized equipment and handling.[13] |
Mechanism Spotlight: The Steglich Esterification
Due to its high efficiency with sterically hindered acids and its mild reaction conditions, the Steglich esterification is often the most reliable method for this substrate. The catalytic role of 4-(Dimethylamino)pyridine (DMAP) is critical for overcoming the steric barrier.
Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Steglich Esterification (Recommended Method)
This protocol uses the water-soluble carbodiimide EDC (EDC·HCl) and DMAP, which simplifies purification compared to using DCC.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (for 1 mmol scale) |
| 5-Hydroxy-2-methyl-3-nitrobenzoic acid | C₈H₇NO₅ | 197.15 | 197 mg (1.0 mmol) |
| Alcohol (e.g., Ethanol) | C₂H₅OH | 46.07 | ~345 µL (6.0 mmol, 6 eq.) |
| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | 230 mg (1.2 mmol, 1.2 eq.) |
| DMAP | C₇H₁₀N₂ | 122.17 | 12 mg (0.1 mmol, 0.1 eq.) |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 10 mL |
| 1 M HCl (aq) | HCl | 36.46 | As needed |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | As needed |
| Brine (Saturated NaCl aq) | NaCl | 58.44 | As needed |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-Hydroxy-2-methyl-3-nitrobenzoic acid (1.0 mmol), the desired alcohol (6.0 mmol), and DMAP (0.1 mmol).
-
Dissolution: Add anhydrous DCM (10 mL) and stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
EDC Addition: Add EDC·HCl (1.2 mmol) portion-wise over 5 minutes. The reaction mixture may become cloudy.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.
-
Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and finally with brine (1 x 20 mL). The aqueous washes remove unreacted DMAP, EDC, and the urea byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure ester.
Protocol 2: Mitsunobu Reaction (Alternative for Hindered Alcohols)
This protocol is particularly effective when coupling the acid with sterically hindered secondary alcohols.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (for 1 mmol scale) |
| 5-Hydroxy-2-methyl-3-nitrobenzoic acid | C₈H₇NO₅ | 197.15 | 197 mg (1.0 mmol) |
| Hindered Alcohol (e.g., Isopropanol) | C₃H₈O | 60.10 | 90 µL (1.2 mmol, 1.2 eq.) |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 393 mg (1.5 mmol, 1.5 eq.) |
| Diisopropyl azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 295 µL (1.5 mmol, 1.5 eq.) |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 10 mL |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-Hydroxy-2-methyl-3-nitrobenzoic acid (1.0 mmol), the alcohol (1.2 mmol), and triphenylphosphine (1.5 mmol).
-
Dissolution: Add anhydrous THF (10 mL) and stir to dissolve.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
DIAD Addition: Add DIAD (1.5 mmol) dropwise via syringe over 10-15 minutes. A color change (typically to a yellow or orange hue) and/or formation of a precipitate is often observed.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-18 hours, monitoring by TLC. For particularly hindered substrates, sonication can dramatically increase the reaction rate.[9]
-
Concentration: Once the reaction is complete, remove the THF under reduced pressure.
-
Purification: The primary challenge is removing the triphenylphosphine oxide and DIAD-hydrazine byproducts. Direct purification by flash column chromatography is the most common method. Elute with a gradient of ethyl acetate in hexanes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion (Steglich) | 1. Inactive EDC (hydrolyzed).2. Insufficient DMAP.3. Wet solvent/reagents. | 1. Use fresh EDC from a sealed container.2. Ensure catalytic amount (5-10 mol%) of DMAP is added.3. Use anhydrous solvents and dry reagents thoroughly. |
| Low or No Conversion (Mitsunobu) | 1. Alcohol pKa is too high (>15).2. Inactive DIAD/DEAD.3. Steric hindrance is extreme. | 1. This method is not suitable for non-acidic alcohols.2. Use fresh azodicarboxylate.3. Increase reaction time, warm gently (to ~40 °C), or apply sonication.[9] |
| Formation of N-acylurea byproduct (Steglich) | The O-acylisourea intermediate rearranged before reacting with the alcohol. This is more common with DCC and in the absence of DMAP. | Ensure an adequate amount of DMAP is used to rapidly convert the intermediate to the active ester.[4] |
| Difficult Purification | 1. DCU precipitate (from DCC) co-elutes or is soluble.2. PPh₃O byproduct (from Mitsunobu) co-elutes. | 1. Filter the reaction mixture before workup. After concentration, dissolve the residue in a minimal amount of DCM/ether and cool to -20 °C to precipitate more DCU, then filter again.[14]2. After concentration, triturate the crude mixture with cold diethyl ether or a hexanes/ether mixture to precipitate the PPh₃O, then filter. |
Conclusion
The successful esterification of 5-Hydroxy-2-methyl-3-nitrobenzoic acid requires a departure from classical methods like the Fischer-Speier reaction. Due to significant steric hindrance from the ortho-methyl group, modern coupling reactions offer a far more reliable and efficient path to the desired products. The Steglich esterification , particularly with EDC and DMAP, stands out as the premier choice for a wide range of primary and secondary alcohols due to its mild conditions, high yields, and operational simplicity. For cases involving particularly challenging secondary alcohols, the Mitsunobu reaction provides a powerful alternative. By understanding the mechanistic principles and challenges associated with this substrate, researchers can confidently select and execute a protocol to achieve their synthetic goals.
References
- Putri, E. S. Y., et al. (2019).
-
Yulizar, Y., et al. (2019). The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO 4 2-. ResearchGate. [Link]
- Journal of Physical Science. (2016). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 27(1), 45-56.
- Basu, K. (n.d.). Organic Chemistry-4.
- ChemHelper. (2025).
- Fiveable. (2025).
-
Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]
- Ashenhurst, J. (2025). Diazomethane (CH2N2). Master Organic Chemistry.
- Scribd. (n.d.).
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
- NPTEL. (n.d.). Synthesis of Esters. NPTEL Archive.
- Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
ResearchGate. (n.d.). What's the best way for removing extra DCC and DMAP in an esterification reaction?. ResearchGate. [Link]
Sources
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- 2. jps.usm.my [jps.usm.my]
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- 7. glaserr.missouri.edu [glaserr.missouri.edu]
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- 12. Diazomethane makes methyl esters from carboxylic acids [ns1.almerja.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Functionalization of the hydroxyl group in 5-Hydroxy-2-methyl-3-nitrobenzoic acid
Application Note: Chemoselective Functionalization of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid
Executive Summary & Strategic Rationale
This guide details the chemoselective functionalization of the phenolic hydroxyl group in 5-Hydroxy-2-methyl-3-nitrobenzoic acid (CAS: 610-37-7 / related analogs). This scaffold is a critical building block in the synthesis of thrombopoietin (TPO) receptor agonists (e.g., Eltrombopag analogs) and kinase inhibitors.
The Challenge: The molecule presents a "push-pull" electronic system with competing nucleophiles:
-
C1-Carboxylic Acid: Highly acidic (pKa ~3.5) and nucleophilic upon deprotonation.
-
C5-Phenolic Hydroxyl: The target for functionalization. The C3-Nitro group (electron-withdrawing) lowers the phenolic pKa to ~7.5–8.0 (compared to ~10 for phenol), increasing acidity but decreasing nucleophilicity.
The Solution: Direct alkylation often leads to mixtures of ether, ester, and ether-ester products. To ensure scientific integrity and reproducibility , this protocol utilizes a Protection-Activation-Deprotection strategy. We first mask the carboxylic acid as a methyl ester, isolating the phenolic reactivity for precise functionalization, followed by controlled hydrolysis if the free acid is required.
Reaction Pathway & Mechanism (Visualized)
The following workflow illustrates the critical path for selective O-functionalization.
Figure 1: Strategic workflow for isolating phenolic reactivity. The ester protection prevents competitive O-alkylation of the carboxylate.
Detailed Experimental Protocols
Phase 1: Carboxylic Acid Protection (Methyl Ester Formation)
Objective: Convert the interfering carboxylic acid into a non-nucleophilic methyl ester.
Reagents:
-
Substrate: 5-Hydroxy-2-methyl-3-nitrobenzoic acid (1.0 eq)
-
Solvent: Anhydrous Methanol (0.5 M concentration)
-
Catalyst: Sulfuric Acid (H₂SO₄, conc., 0.1 eq) or Thionyl Chloride (SOCl₂, 1.2 eq)
Protocol:
-
Setup: Charge a round-bottom flask with the substrate and anhydrous methanol.
-
Activation:
-
Method A (Standard): Add conc. H₂SO₄ dropwise.[1]
-
Method B (High Reactivity): Cool to 0°C, add SOCl₂ dropwise, then warm to room temperature.
-
-
Reflux: Heat to reflux (65°C) for 4–6 hours.
-
Validation (IPC - In-Process Control): Monitor via TLC (50:50 EtOAc/Hexane). The product (Ester) will have a higher R_f than the starting Acid.
-
Workup: Concentrate methanol in vacuo. Dilute residue with EtOAc, wash with sat.[2] NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.[2][3]
-
Yield Expectation: >90%.
Phase 2: Functionalization of the C5-Hydroxyl Group
Objective: Install the R-group (Alkyl/Aryl) on the phenol. Due to the electron-withdrawing Nitro group, the phenoxide is a "hard" nucleophile but less reactive. We use Potassium Carbonate (K₂CO₃) in a polar aprotic solvent to drive the reaction.
Table 1: Reaction Optimization Matrix
| Parameter | Condition A (Standard Alkyl Halides) | Condition B (Complex/Secondary Alcohols) |
| Method | Williamson Ether Synthesis | Mitsunobu Reaction |
| Reagent | Alkyl Bromide/Iodide (1.2 eq) | Alcohol (R-OH) (1.2 eq) |
| Base/Activator | K₂CO₃ (2.0 eq) | PPh₃ (1.5 eq) + DIAD (1.5 eq) |
| Solvent | DMF or Acetone (Anhydrous) | THF or Toluene (Anhydrous) |
| Temperature | 60°C – 80°C | 0°C → Room Temp |
| Time | 4 – 12 Hours | 12 – 24 Hours |
| Key Insight | The Nitro group stabilizes the phenoxide, making K₂CO₃ sufficient. Stronger bases (NaH) are rarely needed and may cause side reactions. | Use for sterically hindered or chiral R-groups. |
Step-by-Step Protocol (Condition A - Williamson):
-
Solubilization: Dissolve Methyl 5-hydroxy-2-methyl-3-nitrobenzoate (from Phase 1) in anhydrous DMF (0.2 M).
-
Deprotonation: Add K₂CO₃ (2.0 eq). The solution typically turns bright yellow/orange due to the formation of the nitrophenoxide anion. Stir at RT for 30 mins.
-
Addition: Add the Alkyl Halide (1.2 eq) dropwise.
-
Reaction: Heat to 60°C. Monitor by TLC or LC-MS.
-
Note: If reaction is sluggish, add catalytic Potassium Iodide (KI, 0.1 eq) (Finkelstein condition).
-
-
Quench: Pour mixture into ice water. The product often precipitates.
-
Purification: Filter the solid or extract with EtOAc. Recrystallize from EtOH/Water if necessary.
Critical Quality Attributes (CQA) & Troubleshooting
Electronic Causality Check: The C3-Nitro group exerts a strong -M (mesomeric) and -I (inductive) effect.
-
Observation: The phenol is more acidic than standard phenol.
-
Consequence: It deprotonates easily but the nucleophilic attack on the alkyl halide is slower.
-
Adjustment: Do not use weak bases like Pyridine. Do not use protic solvents (EtOH) for the alkylation step, as they solvate the anion too strongly, reducing reactivity.
Table 2: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Nucleophile is stabilized by Nitro group; Solvent too "wet". | Switch solvent to DMF or DMSO (increases nucleophilicity). Add catalytic KI. |
| Hydrolysis of Ester | Presence of water + high heat + base. | Ensure anhydrous K₂CO₃ (dry in oven). Use molecular sieves in solvent. |
| O- vs C-Alkylation | Phenoxide acting as ambident nucleophile (rare here). | Use "hard" leaving groups (Tosylate, Mesylate) and polar aprotic solvents to favor O-alkylation. |
Structural Validation (Self-Validating System)
To confirm the success of the protocol, look for these specific NMR signatures:
-
¹H NMR (DMSO-d₆):
-
Disappearance: The Phenolic -OH singlet (typically broad, >10 ppm) must vanish.
-
Appearance: New signals corresponding to the R-group (e.g., -OCH₃ singlet ~3.8 ppm if methylated).
-
Shift: The aromatic protons at C4 and C6 will shift slightly upfield due to the change in electron density upon alkylation.
-
-
IR Spectroscopy:
-
Retention of Ester C=O stretch (~1720 cm⁻¹).
-
Disappearance of broad O-H stretch (~3300 cm⁻¹).
-
Strong Nitro stretches (~1530 & 1350 cm⁻¹).
-
References & Authoritative Grounding
-
Williamson Ether Synthesis on Electron-Deficient Phenols:
-
Nitrophenol Reactivity & Acidity:
-
Source: Chemistry LibreTexts. "Acidity of Phenols."[8]
-
Relevance: Explains the pKa shift caused by the ortho/meta nitro group, justifying the use of mild carbonate bases.
-
-
Synthesis of Eltrombopag Intermediates (Analogous Chemistry):
-
Source: ChemicalBook / Patent Literature (US 7,160,870 B2).
-
Relevance: Demonstrates industrial scale-up conditions for similar nitro-hydroxy-benzoic acid scaffolds.
-
-
Compound Data: 5-Hydroxy-2-nitrobenzoic Acid (Structural Analog):
-
Source: PubChem CID 12922678.[6]
-
Relevance: Provides physical property baselines (solubility, melting points) for the 2-methyl analog.
-
Sources
- 1. Method for preparing eltrombopag nitration intermediate in micro-channel continuous flow reactor - Eureka | Patsnap [eureka.patsnap.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Methyl 5-hydroxy-2-nitrobenzoate | C8H7NO5 | CID 12922678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 2-hydroxy-3-nitrobenzoate | C8H7NO5 | CID 596904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 9. researchgate.net [researchgate.net]
Application Note: Green Chemistry Approaches to the Synthesis of 5-Hydroxy-2-methyl-3-nitrobenzoic acid
Introduction: The Imperative for Greener Syntheses
5-Hydroxy-2-methyl-3-nitrobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis traditionally relies on classical nitration methods, which often involve harsh reagents like concentrated nitric and sulfuric acids, leading to significant environmental concerns and safety hazards.[1][2] The principles of green chemistry call for the development of alternative synthetic routes that are safer, more efficient, and environmentally benign. This application note details several green chemistry approaches for the synthesis of 5-Hydroxy-2-methyl-3-nitrobenzoic acid, focusing on methodologies that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. We will explore microwave-assisted synthesis, the use of solid-supported reagents, and the potential for biocatalytic nitration.
Conventional vs. Green Synthetic Strategies: A Comparative Overview
The traditional approach to synthesizing 5-Hydroxy-2-methyl-3-nitrobenzoic acid would likely involve the direct nitration of 5-hydroxy-2-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. This method, while effective, generates a significant amount of acidic waste and can lead to the formation of unwanted byproducts.
Green chemistry offers several more sustainable alternatives. The table below provides a high-level comparison of the conventional method with the green approaches detailed in this note.
| Feature | Conventional Nitration | Microwave-Assisted Synthesis | Solid-Supported Reagents | Biocatalytic Nitration (Prospective) |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | Milder nitrating agents (e.g., Cu(NO₃)₂) | Solid-supported nitrates | Enzymes, mild oxidants |
| Solvents | Often requires excess acid as solvent | Minimal or recyclable solvents | Reduced solvent usage | Aqueous media |
| Reaction Time | Hours | Minutes[3][4][5][6] | Varies, often faster than conventional | Varies, can be longer |
| Energy Consumption | Prolonged heating/cooling | Efficient energy transfer | Often at room temperature | Mild temperatures |
| Waste Generation | High (acidic waste) | Low | Low (recyclable support)[1] | Minimal, biodegradable |
| Safety | High risk (corrosive, exothermic) | Improved safety profile | Enhanced safety | Inherently safer |
Proposed Green Synthetic Pathways
The following diagram illustrates the proposed green synthetic pathways for 5-Hydroxy-2-methyl-3-nitrobenzoic acid, starting from the precursor 5-hydroxy-2-methylbenzoic acid.
Caption: Proposed green synthetic routes to 5-Hydroxy-2-methyl-3-nitrobenzoic acid.
Protocol 1: Microwave-Assisted Nitration
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering rapid reaction times and improved yields.[3][4][5][6] This protocol adapts the use of a milder nitrating agent, copper(II) nitrate, under microwave irradiation.
Rationale
The use of copper(II) nitrate in a solvent like acetic acid provides a less harsh alternative to the traditional mixed acid nitration.[5] Microwave irradiation accelerates the reaction by efficiently heating the polar reaction mixture, drastically reducing the reaction time from hours to minutes.[4][5][6]
Experimental Protocol
-
Reagent Preparation: In a 10 mL microwave reaction vessel, add 5-hydroxy-2-methylbenzoic acid (1.0 mmol, 152.15 mg) and copper(II) nitrate trihydrate (1.2 mmol, 290.0 mg).
-
Solvent Addition: Add 5 mL of glacial acetic acid to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100 °C for 5-10 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into 20 mL of ice-cold water. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-Hydroxy-2-methyl-3-nitrobenzoic acid.
Protocol 2: Solid-Supported Reagent Nitration
The use of solid-supported reagents is a cornerstone of green chemistry, facilitating easier product purification and often allowing for the recycling of the support material.[1][2] This protocol utilizes bismuth(III) nitrate supported on silica gel as a mild and efficient nitrating system.
Rationale
Bismuth(III) nitrate is a non-corrosive, stable, and mild nitrating agent.[1] Supporting it on silica gel provides a large surface area for the reaction and simplifies the work-up, as the support and excess reagent can be removed by simple filtration.[2] This approach minimizes the use of hazardous solvents and reduces waste.
Experimental Protocol
-
Preparation of the Solid-Supported Reagent:
-
Dissolve bismuth(III) nitrate pentahydrate (1.5 mmol, 727.6 mg) in 5 mL of tetrahydrofuran (THF).
-
Add 2.0 g of silica gel (60-120 mesh) to the solution and stir for 15 minutes.
-
Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
-
Nitration Reaction:
-
In a round-bottom flask, dissolve 5-hydroxy-2-methylbenzoic acid (1.0 mmol, 152.15 mg) in 10 mL of dichloromethane.
-
Add the prepared silica-supported bismuth(III) nitrate (2.0 g) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
-
Work-up and Isolation:
-
Filter the reaction mixture to remove the solid support.
-
Wash the silica gel with a small amount of dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude product from an ethanol/water mixture.
Future Perspective: Biocatalytic Nitration
Biocatalysis represents an exciting frontier in green chemistry, offering reactions with high selectivity under mild, aqueous conditions.[7] While a specific enzyme for the nitration of 5-hydroxy-2-methylbenzoic acid has not yet been identified, the growing field of enzyme engineering suggests this is a plausible future approach.[7][8]
Conceptual Framework
The conceptual workflow for a biocatalytic nitration is outlined below. This would involve identifying or engineering a nitrating enzyme, such as a nitroreductase or a cytochrome P450 monooxygenase, that can accept 5-hydroxy-2-methylbenzoic acid as a substrate.
Caption: Conceptual workflow for biocatalytic nitration.
Potential Advantages
-
High Regioselectivity: Enzymes can offer unparalleled control over the position of nitration, reducing the formation of isomers.
-
Mild Conditions: Reactions are typically carried out in water at or near room temperature and neutral pH.
-
Environmental Benignity: The process is biodegradable and avoids the use of harsh chemicals.
Further research into enzyme discovery and protein engineering is required to make this a viable synthetic route.[7][8]
Conclusion
The synthesis of 5-Hydroxy-2-methyl-3-nitrobenzoic acid can be achieved through various green chemistry approaches that offer significant advantages over traditional methods. Microwave-assisted synthesis provides a rapid and efficient route, while the use of solid-supported reagents simplifies purification and reduces waste. Although still in its nascent stages for this specific molecule, biocatalysis holds immense promise for a truly sustainable synthetic future. The adoption of these greener protocols can contribute to a safer and more environmentally responsible chemical industry.
References
-
Mei, W., Yao, S., Yu, M., & Yao, R. (2018). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. Research on Chemical Intermediates, 44, 2751–2759. [Link]
-
Pawar, S. S., & Shisodia, S. U. (2012). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. International Journal of Modern Engineering Research, 2(4), 2296-2299. [Link]
-
Parameswaran, S., et al. (2021). Biotransformation of 4-Hydroxybenzoic Acid under Nitrate-Reducing Conditions in a MEC Bioanode. PubMed, 35(3), 1338-1348. [Link]
-
Galy, M., et al. (2024). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. ChemSusChem, e202401084. [Link]
- Google Patents. (2020). CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid.
-
Bendale, A. R., et al. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Pharmaceutical Sciences and Research, 11(5), 2345-2351. [Link]
-
Sciencemadness.org. (n.d.). Environmentally benign synthesis of aromatic nitro compounds using silica supported inorganic nitrates. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). methyl 5-hydroxy-2-methyl-3-nitrobenzoate. Retrieved from [Link]
-
Montgomery, S. L., & Wilding, B. R. (2022). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. ChemBioChem, 23(11), e202200084. [Link]
-
PrepChem.com. (n.d.). Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]
-
Li, Y., et al. (2023). Biocatalytic Nitration of Aromatic and Heterocyclic Compounds: Current Status and Future Prospects. Biotechnology Advances, 63, 108091. [Link]
-
Patneedi, C. B., et al. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 176-185. [Link]
-
Sharma, P. K., & Singh, R. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 4(1), 38-43. [Link]
-
Borah, J., & Dutta, D. (2021). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. Chemistry & Biology Interface, 11(1), 1-15. [Link]
-
Scite.ai. (n.d.). Biocatalytic Nitration of Aromatic and Heterocyclic Compounds: Current Status and Future Prospects. Retrieved from [Link]
- Google Patents. (2015).
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
- Google Patents. (2020). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
-
University of California, Irvine. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers regarding the synthesis of highly functionalized aromatic building blocks. 5-Hydroxy-2-methyl-3-nitrobenzoic acid is a critical intermediate, particularly in the synthesis of1[1] used in advanced drug development.
The nitration of 5-hydroxy-2-methylbenzoic acid is notoriously difficult. The phenolic hydroxyl group strongly activates the aromatic ring, making it highly susceptible to oxidative degradation, while competing directing groups complicate regioselectivity. This guide is designed to provide you with field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to maximize your reaction yield.
Mechanistic Overview & Reaction Pathways
Before attempting the synthesis, it is crucial to understand the electronic environment of the starting material. The hydroxyl group at C5 directs electrophilic aromatic substitution to the ortho positions (C4, C6), while the methyl group at C2 directs to its ortho position (C3). Without strict control, the strong oxidizing nature of nitric acid will destroy the electron-rich phenol ring before nitration can complete.
Mechanistic pathway of 5-hydroxy-2-methylbenzoic acid nitration and common side reactions.
Quantitative Reaction Parameters
To mitigate the formation of by-products, we strongly recommend abandoning direct nitration in favor of a Protection-Nitration-Deprotection route. By masking the carboxylic acid as a methyl ester, you subtly reduce steric hindrance at C1 and prevent side reactions at the carboxylate moiety.
| Parameter | Direct Nitration | Ester-Protected Route | Causality / Impact |
| HNO₃ Equivalents | 1.0 - 1.05 eq | 1.05 - 1.1 eq | Excess HNO₃ causes oxidative cleavage of the phenol ring. |
| Reaction Temp | -5°C to 0°C | 0°C to 5°C | Esterification reduces ring activation slightly, allowing a marginally higher temp. |
| Overall Yield | 35% - 45% | 70% - 80% | Protection prevents side reactions and improves regioselectivity. |
| Purity (HPLC) | < 85% | > 95% | The ester intermediate can be easily recrystallized to remove regioisomers. |
Standard Operating Procedure: Ester-Protected Nitration Route
This protocol is designed as a self-validating system. Each phase contains built-in checkpoints to ensure the chemistry is proceeding as intended.
Three-step protection-nitration-deprotection workflow for improved yield and purity.
Phase 1: Esterification (Carboxyl Protection)
-
Reaction Setup: Suspend 5-hydroxy-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (10 volumes).
-
Catalysis: Slowly add concentrated H₂SO₄ (0.1 eq) dropwise. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carboxyl carbon to facilitate nucleophilic attack by methanol, yielding2[2].
-
Reflux & Validation: Heat to reflux (65°C) for 12 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (baseline) must disappear entirely, replaced by a higher
spot. -
Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, extract with EtOAc, and dry over Na₂SO₄.
Phase 2: Regioselective Nitration
-
Cooling: Dissolve the methyl 5-hydroxy-2-methylbenzoate in glacial acetic acid and cool to 0°C in an ice-salt bath. Causality: Milder conditions and low temperatures are mandatory to suppress the3[3].
-
Nitration: Add a solution of fuming HNO₃ (1.05 eq) in acetic acid dropwise over 1 hour, maintaining internal temp < 5°C.
-
Quench: Pour the mixture into vigorously stirred crushed ice to precipitate methyl 5-hydroxy-2-methyl-3-nitrobenzoate. Filter and wash with cold water.
Phase 3: Hydrolysis to Target Acid
-
Saponification: Suspend the nitrated ester in 2M NaOH (aq) and stir at room temperature for 4 hours. Causality: Base-catalyzed hydrolysis cleaves the methyl ester back to the carboxylate.
-
Acidification: Acidify the solution to pH 1-2 using 6M HCl. Self-Validation: A thick yellow precipitate of 5-hydroxy-2-methyl-3-nitrobenzoic acid will form immediately upon crossing the pKa threshold of the carboxylic acid.
-
Isolation: Filter, wash with cold water, and dry under vacuum.
Troubleshooting Guides & FAQs
Q1: Why am I getting over-nitration or heavy tar formation instead of the desired mono-nitrated product? A1: The phenolic hydroxyl group at the C5 position strongly activates the aromatic ring through electron donation, making it highly susceptible to oxidation. Nitric acid acts as both a nitrating agent and a strong oxidant. At elevated temperatures, oxidation of the electron-rich phenol outcompetes electrophilic aromatic substitution, leading to tar formation. Solution: Strictly control the temperature between -5°C and 0°C. Using a mild solvent like glacial acetic acid instead of concentrated sulfuric acid attenuates the oxidizing power of HNO₃.
Q2: I am observing multiple regioisomers in my LC-MS/NMR. How can I improve the regioselectivity for the 3-nitro position? A2: The starting material has competing directing groups. Nitration at C3 is sterically less hindered than C6 (which is flanked by the bulky carboxyl group at C1), but C4 is also a viable target for the nitronium ion. Solution: To enhance regioselectivity, utilize the carboxyl protection strategy outlined in the SOP. Converting the carboxylic acid to a methyl ester reduces the electron-withdrawing steric bulk at C1, subtly altering the electronic distribution and favoring C3 nitration[2].
Q3: What is the best way to isolate the final product from the highly acidic aqueous mixture? A3: 5-Hydroxy-2-methyl-3-nitrobenzoic acid contains both a carboxylic acid and a phenolic hydroxyl, making it highly water-soluble at neutral or basic pH. If the quench solution is not sufficiently acidic, the product remains ionized as a carboxylate or phenoxide salt. Solution: Ensure the aqueous quench is highly acidic (pH < 2) using HCl to keep the carboxyl group fully protonated. Extract with a polar aprotic solvent like ethyl acetate. To validate extraction efficiency, spot the aqueous layer on a TLC plate; a lack of UV-active spots confirms complete extraction.
Q4: Is there a more reliable synthetic route if direct nitration continually fails to meet yield requirements? A4: Yes. Utilizing a protection-deprotection strategy is a field-proven, self-validating system for high-yield synthesis. According to established protocols for synthesizing 4[4], protecting the carboxyl group as a methyl ester prior to nitration significantly improves the yield. It prevents side reactions at the carboxylate moiety and improves solubility in organic solvents during the low-temperature nitration step.
References
- Methyl 5-hydroxy-2-methylbenzoate | 73505-48-3 Source: Benchchem URL
- US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds Source: Google Patents URL
- Methyl 5-hydroxy-2-methyl-3-nitrobenzoate | 88132-51-8 Source: Benchchem URL
- WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds Source: Google Patents URL
Sources
- 1. US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]
- 2. Methyl 5-hydroxy-2-methylbenzoate | 73505-48-3 | Benchchem [benchchem.com]
- 3. Methyl 5-hydroxy-2-methyl-3-nitrobenzoate | 88132-51-8 | Benchchem [benchchem.com]
- 4. WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]
Troubleshooting solubility issues with 5-Hydroxy-2-methyl-3-nitrobenzoic acid
Welcome to the technical support center for 5-Hydroxy-2-methyl-3-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered during experimental work. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these challenges.
Troubleshooting Guide: Overcoming Solubility Challenges
Researchers often encounter difficulties in dissolving 5-Hydroxy-2-methyl-3-nitrobenzoic acid. This guide provides a systematic approach to troubleshooting these issues, starting with simple adjustments and progressing to more complex solutions.
Initial Observation: Compound is not dissolving in the chosen solvent.
This is a common starting point. The underlying cause can range from an inappropriate solvent choice to more complex physicochemical phenomena.
Question 1: Have you selected an appropriate solvent?
Underlying Principle: The solubility of a compound is governed by the principle of "like dissolves like." 5-Hydroxy-2-methyl-3-nitrobenzoic acid is a polar aromatic carboxylic acid. Therefore, it will have better solubility in polar solvents.
Troubleshooting Steps:
-
Assess Solvent Polarity: If you are using a non-polar solvent (e.g., hexane, toluene), it is unlikely to be effective. Aromatic carboxylic acids are generally soluble in organic solvents, particularly those that are polar.[1]
-
Consult Solvent Selection Data: For similar nitrobenzoic acids, solubility is generally higher in polar aprotic solvents like DMSO and DMF, and in alcohols like methanol and ethanol.[2][3]
-
Action: Switch to a more polar solvent. A good starting point would be methanol, ethanol, or acetone.
Question 2: Is the pH of your aqueous solution optimized?
Underlying Principle: As a carboxylic acid, the solubility of 5-Hydroxy-2-methyl-3-nitrobenzoic acid in aqueous solutions is highly pH-dependent. In acidic or neutral water, its solubility is limited. However, in a basic solution, it will deprotonate to form the more soluble carboxylate salt.[4][5][6]
Troubleshooting Steps:
-
Measure the pH: Determine the current pH of your solution.
-
Adjust the pH: Gradually add a base (e.g., sodium hydroxide or potassium hydroxide solution) to your aqueous suspension. As the pH increases, the carboxylic acid will be converted to its salt, which is generally much more soluble in water.[7]
-
Caution: Be mindful that altering the pH may affect the stability of your compound or interfere with downstream applications.
Question 3: Have you tried gently heating the solution?
Underlying Principle: For most solids, solubility increases with temperature. This is because the dissolution process is often endothermic. Aromatic carboxylic acids are typically more soluble in hot water and organic solvents.[1]
Troubleshooting Steps:
-
Gentle Warming: Warm the solution gently while stirring.
-
Monitor for Dissolution: Observe if the compound dissolves as the temperature increases.
-
Caution: Be aware of the compound's melting point and potential for degradation at elevated temperatures. Although specific data for 5-Hydroxy-2-methyl-3-nitrobenzoic acid is limited, related nitroaromatic compounds can be susceptible to degradation.[8]
Advanced Troubleshooting: When Simple Fixes Aren't Enough
If the above steps do not resolve the solubility issue, more complex factors may be at play.
Question 4: Could polymorphism be affecting solubility?
Underlying Principle: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physical properties, including solubility and dissolution rate.[9][10][11] It is a known phenomenon for nitrobenzoic acids.[9][12][13]
Troubleshooting Steps:
-
Consider the Source: If you have sourced the compound from different suppliers or have different batches, they may exist in different polymorphic forms.
-
Recrystallization: Attempt to recrystallize a small amount of the material from a suitable solvent. This may lead to the formation of a more soluble polymorph. A mixture of ethanol and water is often a good starting point for recrystallizing similar compounds.[14]
-
Analytical Characterization: If you have access to the necessary equipment, techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) can be used to identify different polymorphic forms.
Question 5: Are you observing a saturated solution?
Underlying Principle: Every compound has a finite solubility in a given solvent at a specific temperature. It's possible you are trying to prepare a solution that is above the saturation point.
Troubleshooting Steps:
-
Prepare a Dilute Solution: Try preparing a more dilute solution to see if the compound dissolves completely.
-
Gravimetric Analysis: A simple way to estimate solubility is to prepare a saturated solution, filter out the undissolved solid, and then evaporate a known volume of the filtrate to dryness and weigh the residue.[15]
Frequently Asked Questions (FAQs)
Q1: What are the best organic solvents for dissolving 5-Hydroxy-2-methyl-3-nitrobenzoic acid?
Based on data for structurally similar compounds, polar organic solvents are the most effective. The general order of solubility for nitrobenzoic acids is often: (N,N-dimethylformamide, N-methyl-2-pyrrolidone) > 1,4-dioxane > acetone > ethyl acetate > isopropanol > (methanol, ethanol, n-propanol, n-butanol) > acetonitrile.[2]
Q2: Can I use a co-solvent system to improve solubility?
Yes, using a co-solvent system can be a very effective strategy. For example, a mixture of an alcohol (like ethanol or methanol) and water can be effective, especially for recrystallization.[14] The alcohol can help to dissolve the organic portion of the molecule, while the water can interact with the polar functional groups.
Q3: How does the nitro group affect the solubility of this compound?
The nitro group is an electron-withdrawing group, which increases the acidity of the carboxylic acid compared to benzoic acid.[16][17] This means that it will be more readily deprotonated in a basic solution, enhancing its aqueous solubility at higher pH. The nitro group also contributes to the overall polarity of the molecule.
Q4: Is 5-Hydroxy-2-methyl-3-nitrobenzoic acid stable in solution?
Q5: I need to dissolve the compound in a non-polar solvent for a reaction. What are my options?
Dissolving this polar compound in a non-polar solvent will be challenging. You could try to convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester), which will be significantly less polar and more soluble in non-polar organic solvents. However, this would be a chemical modification and may not be suitable for all applications.
Experimental Protocols
Protocol 1: Standard Solubility Determination using the Shake-Flask Method
This protocol outlines a reliable method for determining the thermodynamic solubility of 5-Hydroxy-2-methyl-3-nitrobenzoic acid in a given solvent.[15]
Materials:
-
5-Hydroxy-2-methyl-3-nitrobenzoic acid
-
Selected solvent
-
Vials with airtight caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Oven
Procedure:
-
Add an excess amount of solid 5-Hydroxy-2-methyl-3-nitrobenzoic acid to a vial. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature.
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed container.
-
Evaporate the solvent from the filtered solution in an oven at a temperature below the compound's boiling point until a constant weight is achieved.
-
The solubility can then be calculated in terms of mass of solute per volume of solvent (e.g., mg/mL).
Data Presentation
| Solvent Category | Recommended Solvents | General Solubility Trend |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High |
| Non-Polar | Toluene, Hexane | Very Low |
| Aqueous | Water (pH > 7) | High (as carboxylate salt) |
| Aqueous | Water (pH < 7) | Very Low |
Note: This table is based on general principles and data for analogous compounds. Experimental verification is recommended.
Visualizations
Troubleshooting Workflow
Caption: A decision tree for troubleshooting solubility issues.
pH-Dependent Solubility
Caption: The effect of pH on the solubility of a carboxylic acid.
References
-
pH and Solubility - AP Chem | Fiveable. Available at: [Link]
-
AROMATIC CARBOXYLIC ACIDS (1).pdf - Slideshare. Available at: [Link]
-
8.11 pH and Solubility | AP Chemistry. Available at: [Link]
-
The role of 4-nitrobenzoic acid polymorphs in the crystallization process of organic acid–base multicomponent systems - CrystEngComm (RSC Publishing) DOI:10.1039/C9CE01239G. Available at: [Link]
-
How does pH affect solubility? - askIITians. Available at: [Link]
-
The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid - ResearchGate. Available at: [Link]
-
The study of the polymorphic system of 2-chloro-4-nitrobenzoic acid | Scilit. Available at: [Link]
-
Effect of pH on Solubility — Overview & Examples - Expii. Available at: [Link]
-
Structural Landscape-Guided Exploration of a New Polymorph of 4-Nitrobenzoic Acid | Crystal Growth & Design - ACS Publications. Available at: [Link]
-
What Happens to Solubility When You Change the pH? | General Chemistry 17.6 - YouTube. Available at: [Link]
-
Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid - SciSpace. Available at: [Link]
-
4 Nitrobenzoic Acid - Explore the Science & Experts | ideXlab. Available at: [Link]
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available at: [Link]
-
Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 1. Available at: [Link]
-
Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. Available at: [Link]
-
Carboxylic acid - Properties, Structure, Reactions - Britannica. Available at: [Link]
-
Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. Available at: [Link]
-
The solubility of 3-nitrobenzoic acid in seven solvents. - ResearchGate. Available at: [Link]
-
3-Nitrobenzoic acid - Wikipedia. Available at: [Link]
-
NITROBENZOIC ACID - Ataman Kimya. Available at: [Link]
-
Bacterial degradation of m-nitrobenzoic acid - PubMed. Available at: [Link]
Sources
- 1. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]
- 2. 4 Nitrobenzoic Acid - Explore the Science & Experts | ideXlab [idexlab.com]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. How does pH affect solubility? - askIITians [askiitians.com]
- 7. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The role of 4-nitrobenzoic acid polymorphs in the crystallization process of organic acid–base multicomponent systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The study of the polymorphic system of 2-chloro-4-nitrobenzoic acid | Scilit [scilit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. webhome.auburn.edu [webhome.auburn.edu]
- 17. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 5-Hydroxy-2-methyl-3-nitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of regioisomers during the purification of 5-Hydroxy-2-methyl-3-nitrobenzoic acid.
Troubleshooting Guide: Removing Regioisomers
Problem 1: Persistent Impurities Detected by HPLC/TLC After Recrystallization
Symptoms:
-
Multiple spots or peaks with close retention times (Rƒ or tR) to the main product are observed.
-
The melting point of the purified product is broad or lower than the literature value.
-
Inconsistent characterization data (e.g., NMR, Mass Spectrometry) suggesting a mixture of isomers.
Possible Causes & Solutions:
-
Co-crystallization of Regioisomers: The regioisomeric impurities, likely 5-Hydroxy-2-methyl-4-nitrobenzoic acid and 3-Hydroxy-2-methyl-5-nitrobenzoic acid, may have similar polarities and crystal lattice energies to the desired product, leading to their incorporation into the crystal structure.
-
Solution 1: Solvent System Optimization: A single solvent may not be sufficient to resolve the isomers. Experiment with binary or even ternary solvent systems for recrystallization. A good starting point is a combination of a solvent in which the desired isomer is sparingly soluble at room temperature but highly soluble when hot, and a second solvent (an "anti-solvent") in which the desired isomer is less soluble.[1][2] Common solvents for nitrobenzoic acids include ethanol, methanol, ethyl acetate, toluene, and water.[3][4]
-
Solution 2: Fractional Crystallization: This technique relies on slight differences in solubility between isomers. Dissolve the crude mixture in a minimum amount of hot solvent and allow it to cool slowly. The least soluble isomer will crystallize first. The mother liquor can then be concentrated and cooled further to isolate subsequent fractions, which can be analyzed for purity.
-
-
Inappropriate Recrystallization Technique: Rapid cooling or excessive agitation can lead to the trapping of impurities within the crystals.
-
Solution: Slow Cooling and Seeding: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once crystal formation begins, the flask can be moved to an ice bath to maximize yield.[3][5] If crystallization does not initiate, "scratching" the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound can induce nucleation.[1]
-
Problem 2: Poor Separation of Isomers Using Column Chromatography
Symptoms:
-
Broad, overlapping peaks during elution.
-
Fractions collected from the column are still mixtures of isomers as determined by TLC or HPLC.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase: The polarity of the eluent may not be suitable for resolving compounds with very similar polarities.
-
Solution 1: Fine-Tuning the Eluent System: Systematically vary the ratio of solvents in your mobile phase. For normal-phase chromatography on silica gel, a common eluent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or diethyl ether.[3] Small additions of a third solvent, such as acetic acid (for acidic compounds), can sometimes improve separation.
-
Solution 2: Isocratic vs. Gradient Elution: If an isocratic (constant solvent composition) elution fails to provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased over time, may be more effective.
-
-
Improper Column Packing or Sample Loading: Air bubbles, cracks in the stationary phase, or overloading the column can lead to poor separation.
-
Inappropriate Stationary Phase: Standard silica gel may not be the optimal stationary phase for separating these specific regioisomers.
-
Solution: Alternative Stationary Phases: Consider using different types of stationary phases. For nitroaromatic compounds, columns with phenyl-based stationary phases can be effective due to potential π-π interactions, which can aid in separating positional isomers.[6][7][8] Reversed-phase chromatography (e.g., C18 column) with a polar mobile phase is another powerful alternative.[9][10][11]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely regioisomeric impurities formed during the synthesis of 5-Hydroxy-2-methyl-3-nitrobenzoic acid?
A1: The synthesis of 5-Hydroxy-2-methyl-3-nitrobenzoic acid typically involves the nitration of 4-hydroxy-2-methylbenzoic acid. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups (both ortho-, para-directing) and the carboxylic acid (-COOH) group (meta-directing) will influence the position of the incoming nitro (-NO₂) group.[12] Therefore, the primary regioisomeric byproducts are expected to be:
-
5-Hydroxy-2-methyl-4-nitrobenzoic acid: Nitration at the position ortho to the hydroxyl group and meta to the carboxylic acid.
-
3-Hydroxy-2-methyl-5-nitrobenzoic acid: Nitration at the position para to the hydroxyl group and meta to the carboxylic acid.
Q2: How can I monitor the purification process effectively?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of your purification.[3] It allows for rapid assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step. For more quantitative analysis and to confirm the final purity of your product, High-Performance Liquid Chromatography (HPLC) is the method of choice.[9][10][13]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
-
Solution 1: Adjust the Solvent System: Try using a solvent with a lower boiling point or a mixed solvent system. You can also try adding a small amount of a solvent in which your compound is less soluble to induce crystallization.[1]
-
Solution 2: Slower Cooling: Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool much more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective.[1]
-
Solution 3: Seeding: Add a seed crystal of the pure compound to the cooled solution to provide a nucleation site for crystal growth.[1]
Q4: Are there any derivatization techniques that can aid in the separation of these regioisomers?
A4: Yes, derivatization can be a useful strategy. For example, the carboxylic acid functional group can be esterified (e.g., to a methyl or ethyl ester). The resulting ester derivatives will have different physical properties (polarity, boiling point, crystallinity) than the parent carboxylic acids, which may facilitate their separation by chromatography or recrystallization. After separation, the ester can be hydrolyzed back to the carboxylic acid.
Experimental Protocols
Protocol 1: Optimized Recrystallization of 5-Hydroxy-2-methyl-3-nitrobenzoic acid
-
Solvent Selection: Begin by testing the solubility of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, and water/ethanol mixtures) to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent system.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography for Isomer Separation
-
TLC Analysis: Develop a TLC method to visualize the separation of the desired product from its regioisomers. A good starting mobile phase for silica gel TLC is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using the developed TLC method.
-
Isolation: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.
Visualizations
Caption: A general workflow for the purification of 5-Hydroxy-2-methyl-3-nitrobenzoic acid.
Caption: Chemical structures of the target molecule and its potential regioisomers.
References
-
Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A. [Link]
-
How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Quora. [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. [Link]
-
[Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. PubMed. [Link]
- Method of separating nitro-substitutedchloro-benzoic acids.
-
The Chromatography of Nitro compounds. Nature and Science. [Link]
-
Separation of nitroaromatics by C-18 column: (a) self-optimization... ResearchGate. [Link]
-
Supporting Information. CDC Stacks. [Link]
-
Recrystallization of Benzoic Acid. Unknown Source. [Link]
- Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]
-
Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Scientific Research Publishing. [Link]
-
Methyl 5-hydroxy-2-nitrobenzoate. PubChem. [Link]
-
Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. [Link]
-
3-Hydroxy-5-nitrobenzoic acid. CAS Common Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Temperature Conditions for 5-Hydroxy-2-methyl-3-nitrobenzoic Acid Stability
Executive Summary
5-Hydroxy-2-methyl-3-nitrobenzoic acid (CAS: 937661-25-1) is a highly functionalized nitroaromatic building block, predominantly utilized as a critical intermediate in the synthesis of isoindoline-1,3-dione compounds (e.g., immunomodulatory drugs)[1]. Due to the presence of both an electron-withdrawing nitro group and an electron-donating hydroxyl group on the same aromatic scaffold, this compound exhibits unique thermal sensitivities.
As a Senior Application Scientist, I frequently see scale-up failures resulting from a misunderstanding of nitroaromatic thermal kinetics. This guide provides a mechanistic framework, quantitative safety data, and self-validating protocols to ensure structural integrity and operational safety during the storage and synthetic manipulation of this compound.
Quantitative Thermal Kinetics & Safety Baselines
To understand the stability of 5-Hydroxy-2-methyl-3-nitrobenzoic acid, we must analyze the thermodynamic behavior of its core structural analogs. Nitrobenzoic acids undergo a single n-order thermal decomposition[2]. The table below summarizes the thermal decomposition kinetics of primary nitrobenzoic acid isomers, serving as a critical baseline for predicting the thermal hazard zone of our target compound[2].
Table 1: Comparative Thermal Decomposition Kinetics of Nitrobenzoic Acid Cores
| Compound / Isomer | Peak Decomposition Temp (°C) | Apparent Activation Energy ( | Heat of Decomposition ( | Thermal Stability Rank |
| o-Nitrobenzoic Acid (ONBA) | 196 | 131.31 | 335.61 | Moderate |
| m-Nitrobenzoic Acid (MNBA) | 181 - 187 | 203.43 | 458.62 | Highest |
| p-Nitrobenzoic Acid (PNBA) | 205 | 157.00 | 542.27 | Lowest |
Note: The onset of thermal decomposition for nitrobenzoic acid derivatives generally occurs in the range of 120°C to 200°C[3]. The addition of the 5-hydroxyl and 2-methyl groups in our target compound further lowers the threshold for oxidative degradation.
Experimental Workflows & Logical Relationships
Thermal hazard and temperature threshold workflow for nitroaromatic derivatives.
Troubleshooting FAQs
Q1: Why am I observing significant yield loss and dark, tarry byproducts when scaling up the esterification step at temperatures above 100°C? Causality: While the catastrophic thermal decomposition (TCL) for nitrobenzoic acids generally requires temperatures above 225°C for rapid onset[4], the 5-hydroxyl group in this specific molecule is highly reactive. At temperatures exceeding 100°C in the presence of acidic catalysts, the unprotected hydroxyl group is prone to oxidative degradation and intermolecular etherification. Solution: Keep esterification temperatures strictly at or below 65°C (e.g., utilizing a methanol reflux) and proceed immediately to hydroxyl protection before subjecting the intermediate to higher temperatures[5].
Q2: During the synthesis of isoindoline-1,3-dione intermediates, why must the reaction temperature be strictly controlled during the oxidation of the 2-methyl group? Causality: 5-Hydroxy-2-methyl-3-nitrobenzoic acid is a precursor for complex immunomodulators[1][6]. When oxidizing the 2-methyl group to form a 3-nitrophthalic acid derivative, the reaction is highly exothermic. If the internal temperature exceeds 90°C, the combination of the oxidant and the nitroaromatic moiety can trigger a runaway n-order thermal decomposition[2]. This leads to homolytic cleavage of the Mayer bonds associated with the nitro group, resulting in rapid mass loss and dangerous gas evolution[2][4]. Solution: Utilize jacketed reactors with active cooling. Dose the oxidant slowly while maintaining the internal temperature below 70°C.
Q3: How should I store the neat solid to prevent degradation over time? Causality: Nitrobenzoic acids have a critical temperature of self-acceleration (TCL) indicating a decomposition tendency at high temperatures[7]. However, prolonged exposure to ambient light and fluctuating room temperatures (>25°C) can induce slow auto-oxidation of the electron-rich phenol ring. Solution: Store the compound at 2-8°C in amber, airtight containers backfilled with argon or nitrogen to eliminate ambient moisture and oxygen.
Standard Operating Procedures (SOP)
Workflow: Stepwise Protection and Oxidation
To safely utilize 5-Hydroxy-2-methyl-3-nitrobenzoic acid in downstream synthesis, the carboxyl and hydroxyl groups must be sequentially protected prior to the harsh oxidation of the 2-methyl group[1][8].
Stepwise protection and oxidation workflow for isoindoline-1,3-dione intermediate synthesis.
Protocol: Self-Validating Controlled-Temperature Protection
This protocol integrates real-time analytical checkpoints to ensure the reaction remains outside the thermal hazard zone.
Phase 1: Carboxyl Protection (Esterification)
-
Preparation: Suspend 5-Hydroxy-2-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10 volumes) within a jacketed reactor equipped with an internal thermocouple.
-
Catalyst Addition: Add catalytic thionyl chloride (
) or sulfuric acid dropwise.-
Self-Validation Checkpoint: Monitor the internal temperature probe continuously. Adjust the addition rate to ensure the exotherm does not push the internal temperature above 40°C.
-
-
Heating: Warm the mixture to a gentle reflux (approx. 65°C) for 4 hours[8].
-
Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The reaction is validated as complete when the baseline spot of the starting material is completely consumed.
-
-
Isolation: Concentrate the mixture in vacuo. Critical: The water bath temperature must not exceed 40°C to prevent thermal degradation of the newly formed ester.
Phase 2: Hydroxyl Protection
-
Preparation: Dissolve the resulting ester in anhydrous DMF.
-
Reagent Addition: Add a mild base (e.g.,
, 1.5 eq) and the chosen protecting agent (e.g., benzyl bromide, 1.1 eq)[5]. -
Controlled Heating: Stir the reaction mixture at 50°C.
-
Causality: Maintaining the temperature at 50°C provides sufficient kinetic energy to drive the
substitution forward while remaining far below the 120°C onset temperature for nitroaromatic thermal instability[3].
-
-
Validation: Monitor via HPLC at 254 nm. Quench the reaction with ice water only when the intermediate ester peak area is <1%.
References
- US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents. Google Patents.
- Technical Support Center: 2-Nitrobenzoic Acid Thermal Stability. Benchchem.
- Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method. SciELO.
- (PDF) ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS. ResearchGate.
- Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid. SciELO.
- PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS - EP 2877462 B1. Googleapis.
- US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds. Google Patents.
- WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds. Google Patents.
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Resolving color impurities in 5-Hydroxy-2-methyl-3-nitrobenzoic acid crystals
Technical Support Center: 5-Hydroxy-2-methyl-3-nitrobenzoic acid
Welcome to the technical support guide for 5-Hydroxy-2-methyl-3-nitrobenzoic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis and purification of this compound, with a specific focus on eliminating color impurities.
Frequently Asked Questions (FAQs)
Q1: Why are my crystals of 5-Hydroxy-2-methyl-3-nitrobenzoic acid yellow, brown, or off-color instead of the expected near-colorless or pale-yellow solid?
A1: The discoloration of your final product is almost always due to the presence of chemical impurities. These impurities are typically byproducts from the nitration reaction and can include positional isomers, di-nitrated compounds, or oxidation products.[1] Aromatic compounds with activating groups like hydroxyl (-OH) and methyl (-CH₃) are highly susceptible to over-nitration or oxidation under strong acidic and oxidative conditions, which can lead to the formation of highly conjugated, colored molecules.[2][3]
Q2: What are the most likely colored impurities in my sample?
A2: The primary color-causing culprits are often dinitrated or polynitrated species.[2] Additionally, oxidation of the phenol group can lead to quinone-like structures, which are intensely colored. The presence of residual nitric or nitrous acid can also lead to the formation of nitroso compounds (containing the -N=O group), which can impart a yellow or brownish hue.[3]
Q3: Is a slight yellow tint acceptable for my final product?
A3: This depends entirely on the required purity for your downstream application. For routine characterization, a pale-yellow color might be acceptable. However, for applications in drug development or for use as a reference standard, a high degree of purity is essential, and color is often an indicator of residual impurities that must be removed.
Q4: Can I use activated carbon to decolorize my product?
A4: Yes, treatment with activated carbon (also known as activated charcoal) is a highly effective and common method for removing colored impurities from organic compounds.[4][5][6] The porous structure of activated carbon provides a large surface area for the adsorption of large, complex organic molecules that are often responsible for color.[6][7]
Q5: What is the best general-purpose method for purifying this compound?
A5: Recrystallization is the most powerful and widely used technique for purifying solid organic compounds like 5-Hydroxy-2-methyl-3-nitrobenzoic acid.[1][][9] The method relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[][10]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance to diagnose and resolve specific issues related to color impurities.
Guide 1: Crystals are Significantly Discolored (Yellow to Brown)
Problem: The isolated crystals after initial synthesis are dark yellow, tan, or brown, indicating a high level of impurities.
Causality: This level of discoloration suggests that significant amounts of byproducts were formed during the nitration step. The reaction conditions (temperature, rate of nitric acid addition, reaction time) were likely too harsh, leading to oxidation and the formation of multiple nitrated species.[2]
Troubleshooting Workflow:
Caption: Troubleshooting Decision Flow for Colored Impurities.
Guide 2: Recrystallization Fails to Remove Color
Problem: After performing a standard recrystallization, the resulting crystals are still noticeably colored.
Causality: This occurs when the colored impurities have similar solubility properties to the desired product in the chosen solvent, causing them to co-crystallize.[1] Alternatively, the concentration of impurities may be so high that they are simply trapped within the crystal lattice as it forms.[11]
Solutions:
-
Incorporate an Activated Carbon Step: Before allowing the hot solution to cool, add activated carbon to adsorb the colored impurities. This is the most effective solution. (See Protocol 1).
-
Change the Recrystallization Solvent: The solubility profile of impurities may differ significantly from the product in a different solvent. A new solvent or a mixed-solvent system may leave the impurities behind in the mother liquor.
-
Slow Down Crystallization: Rapid cooling can trap impurities.[12] Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. This promotes the formation of a more pure crystal lattice.[10]
Guide 3: Product "Oils Out" Instead of Crystallizing
Problem: During cooling, the product separates as an oily liquid instead of forming solid crystals.
Causality: "Oiling out" happens when the solute is no longer soluble in the solution but the temperature is still above its melting point.[11] This is often exacerbated by the presence of impurities, which can depress the melting point of the mixture.
Solutions:
-
Add More Solvent: The solution may be too concentrated. Return the mixture to the heat source, add a small amount of additional hot solvent to redissolve the oil, and then attempt to cool it again, but more slowly.[1][11]
-
Lower the Cooling Temperature Drastically: If possible, use a dry ice/acetone bath after initial cooling. This can sometimes shock the oil into solidifying, though the resulting solid may be less pure. This solid can then be isolated and re-recrystallized.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.[10]
Experimental Protocols
Protocol 1: Decolorization with Activated Carbon
This protocol should be inserted into the recrystallization procedure after the crude product has been fully dissolved in the minimum amount of hot solvent.
-
Preparation: Once your colored crude product is fully dissolved in the hot recrystallization solvent, temporarily remove the flask from the heat source.
-
Addition of Carbon: Add a very small amount of activated carbon to the hot solution. A general guide is 1-2% of the crude product's weight. Caution: Add carbon carefully as the hot solution may boil vigorously upon its addition.
-
Heating: Return the flask to the heat source and maintain a gentle boil for 5-10 minutes. Swirl the flask occasionally to ensure good mixing.[1]
-
Hot Filtration: The most critical step is to remove the carbon while the solution is still hot to prevent premature crystallization of your product.[6] Use a pre-heated filter funnel (either by placing it in an oven or by passing hot solvent through it) for a hot gravity filtration.
-
Proceed to Crystallization: The resulting colorless or near-colorless filtrate is now ready to be cooled for recrystallization as described in Protocol 2.
Protocol 2: Optimized Recrystallization of 5-Hydroxy-2-methyl-3-nitrobenzoic acid
-
Solvent Selection: Determine an appropriate solvent. Based on the polarity of the target molecule, good starting points are aqueous ethanol, ethyl acetate, or toluene.[1] The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.
-
Dissolution: Place the crude, colored solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and bring the mixture to a boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves.[10]
-
Decolorization (Optional but Recommended): If the solution is colored, perform the activated carbon treatment as described in Protocol 1.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[1][10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.
Data Presentation: Solvent Selection Guide
| Solvent System | Boiling Point (°C) | Suitability for Recrystallization | Notes |
| Ethanol/Water | ~78-100 | Excellent | Highly effective. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Add a drop of ethanol to clarify and then cool. |
| Ethyl Acetate | 77 | Good | Good solvent for many organic acids. Ensure the compound has lower solubility at cold temperatures. |
| Toluene | 111 | Fair to Good | Higher boiling point can be advantageous for dissolving stubborn solids. May be less effective at precipitating the product upon cooling due to its non-polar nature. |
| Water | 100 | Poor (alone) | The compound is likely not soluble enough in hot water alone for effective recrystallization, but it is useful as an anti-solvent with ethanol.[10][13] |
References
-
Decolorization with Activated Carbon - Carbotecnia. Available from: [Link]
-
Industrial Decolorization: Activated Carbon & Ion Exchange Solutions - SpinChem. Available from: [Link]
-
The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. Available from: [Link]
-
Decolorizing carbon. Available from: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available from: [Link]
- US Patent US2744938A - Removal of color impurities from organic compounds.
-
Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: [Link]
-
1 NITRATION. Available from: [Link]
-
Supporting Information - CDC Stacks. Available from: [Link]
-
Tips for Increasing or Decreasing Crystallization in Glazes - Ceramic Arts Network. Available from: [Link]
-
Nitration of Aromatic Compounds Explained | PDF | Chemical Reactions | Acid - Scribd. Available from: [Link]
-
Nitration and aromatic reactivity. Available from: [Link]
-
My Crystal Looks Different ~ What Does it Mean when your Crystal Changes Color or Gets Cloudy? Available from: [Link]
-
Recrystallization of Benzoic Acid. Available from: [Link]
-
Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Available from: [Link]
-
Aromatic Nitration - BYJU'S. Available from: [Link]
-
m-NITROBENZOIC ACID - Organic Syntheses Procedure. Available from: [Link]
-
Recrystallization and Crystallization. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. stmarys-ca.edu [stmarys-ca.edu]
- 3. vpscience.org [vpscience.org]
- 4. carbotecnia.info [carbotecnia.info]
- 5. spinchem.com [spinchem.com]
- 6. Decolorizing carbon [sites.pitt.edu]
- 7. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Tips for Increasing or Decreasing Crystallization in Glazes [ceramicartsnetwork.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Decarboxylation in Substituted Benzoic Acids
Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering spontaneous decarboxylation when working with highly functionalized aromatic acids, specifically 5-Hydroxy-2-methyl-3-nitrobenzoic acid .
Below, we dissect the thermodynamic causality of this degradation pathway and provide self-validating protocols to ensure structural integrity during your synthetic workflows.
Part 1: Mechanistic FAQ (Understanding the Causality)
Q: Why is 5-Hydroxy-2-methyl-3-nitrobenzoic acid highly prone to decarboxylation upon heating? A: The instability of this specific molecule is driven by a synergistic combination of steric and electronic factors that drastically lower the activation energy required to break the C–COOH bond.
-
The Ortho-Substituent Effect (Steric Destabilization): The methyl group at the C2 (ortho) position creates significant steric bulk. This forces the bulky carboxyl group out of the coplanar alignment with the aromatic ring, inherently destabilizing the ground state of the starting material[1].
-
Electronic Transition State Stabilization: Decarboxylation often proceeds via a transition state that requires the stabilization of a developing negative charge (carbanion) or relies on electrophilic protonation at the ipso-carbon. The strong electron-withdrawing nitro (-NO₂) group at C3 stabilizes the intermediate carbanion formed during thermal or basic decarboxylation. Simultaneously, the hydroxyl (-OH) group alters the electron density of the ring, which can facilitate the approach of an electrophilic proton in protic solvents, accelerating protodecarboxylation[2].
Q: At what temperature does this molecule typically degrade? A: While unsubstituted benzoic acid is remarkably stable (requiring temperatures >250°C to decarboxylate), the introduction of nitro and ortho-alkyl substituents drastically lowers this threshold. For instance, simple ortho-nitrobenzoic acids begin to decarboxylate at 180°C[3]. However, in the presence of protic solvents (like glycerol or water) or trace metals, the activation energy drops further, and degradation can occur at temperatures as low as 60°C–100°C[4][5].
Q: Does the choice of solvent impact the decarboxylation rate? A: Yes, profoundly. Polar protic solvents (such as water, alcohols, or glycerol) act as proton donors. In these environments, the reaction follows a pseudo-unimolecular concerted decomposition where a chain of solvent molecules facilitates proton transfer to the ipso-carbon, acting as a catalyst for CO₂ extrusion[4]. Switching to anhydrous, aprotic solvents is a primary defensive strategy.
Part 2: Visualizing the Degradation Pathway
To effectively troubleshoot, we must visualize the diverging pathways between thermal degradation and safe chemical activation.
Mechanistic pathways of decarboxylation vs. safe functionalization.
Part 3: Quantitative Risk Factors
The table below summarizes the critical variables that dictate the thermodynamic stability of highly substituted benzoic acids during synthesis.
| Variable | High-Risk Condition (Promotes Decarboxylation) | Safe Condition (Preserves Carboxyl Group) | Mechanistic Rationale |
| Temperature | > 60°C (Thermal activation) | 0°C to 25°C | Heat provides the activation energy necessary to overcome the lowered barrier of the destabilized ground state[1][3]. |
| Solvent Type | Protic (Water, Methanol, Glycerol) | Aprotic (DCM, THF, DMF) | Protic solvents facilitate electrophilic protonation at the ipso-carbon, triggering protodecarboxylation[4]. |
| pH Level | Strongly Acidic (pH < 2) | Neutral to mildly basic | High hydronium ion concentration drives the formation of the reactive σ-complex at the C1 position[6]. |
| Catalysts | Transition Metals (Cu, Ag, Pd) | Metal-free environments | Metals coordinate with the carboxylate, drastically lowering the activation energy barrier for CO₂ extrusion[1]. |
Part 4: Self-Validating Experimental Protocol
If your synthetic route requires the functionalization of 5-Hydroxy-2-methyl-3-nitrobenzoic acid (e.g., forming an amide or ester), you cannot use traditional high-heat methods like refluxing in thionyl chloride. Instead, you must use low-temperature chemical activation.
The following protocol utilizes HATU, a highly efficient coupling reagent that operates at 0°C, completely bypassing the thermal decarboxylation threshold[5].
Low-Temperature Amide Coupling Methodology
Validation Logic: This protocol is self-validating. By maintaining the system at 0°C and monitoring via LC-MS before the temperature ever reaches 25°C, you ensure that the activation energy for decarboxylation is never met.
Reagents Required:
-
5-Hydroxy-2-methyl-3-nitrobenzoic acid (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
System Purging: Flame-dry a round-bottom flask and purge with Argon for 15 minutes. Causality: Atmospheric moisture acts as a protic source, which can initiate protodecarboxylation.
-
Dissolution & Thermal Arrest: Dissolve 1.0 eq of the starting material in anhydrous DCM (0.1 M concentration). Immediately submerge the flask in an ice-water bath to bring the internal temperature to exactly 0°C.
-
Base Addition: Add 2.5 eq of DIPEA dropwise. Note: DIPEA is a non-nucleophilic base that deprotonates the acid without initiating degradation.
-
Chemical Activation: Add 1.1 eq of HATU in a single portion. Stir at 0°C for 15 minutes to form the active OAt-ester intermediate.
-
Nucleophilic Attack: Slowly add 1.1 eq of the desired amine nucleophile.
-
Controlled Warming & Validation: Allow the reaction to stir at 0°C for 1 hour, then naturally warm to room temperature (max 25°C). Pull a 10 µL aliquot at the 2-hour mark for LC-MS analysis. You should observe the mass of the desired product without the presence of the[M - 44] decarboxylated byproduct peak.
-
Quenching: Quench the reaction with saturated aqueous NH₄Cl to neutralize the system safely.
Step-by-step workflow for low-temperature chemical activation.
References
-
Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]
-
Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution Source: ResearchGate URL:[Link]
-
Nitrobenzoic Acid: Properties, Reactions And Production Source: Chemcess URL:[Link]
-
Thermal Decarboxylation of Nitrobenzoic Acids. I Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL:[Link]
-
The ortho-substituent effect on the Ag-catalysed decarboxylation of benzoic acids Source: PubMed (Chemistry - A European Journal) URL:[Link]
-
Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]
Sources
Technical Support Center: Optimizing pH for the Precipitation of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-purity isolation of 5-Hydroxy-2-methyl-3-nitrobenzoic acid. Below, you will find mechanistic insights, self-validating standard operating procedures (SOPs), and troubleshooting FAQs to ensure optimal yields and purity during acid-base precipitation workflows.
Mechanistic Insight: The Causality of pH and Solubility
The precipitation of 5-Hydroxy-2-methyl-3-nitrobenzoic acid is not merely a physical phase change; it is a chemically driven thermodynamic process dictated by the molecule's ionization state. The compound contains two distinct ionizable moieties:
-
Carboxylic Acid Group (-COOH): Highly acidic (pKa ~ 2.5–3.0).
-
Phenolic Hydroxyl Group (-OH): Moderately acidic (pKa ~ 7.5–8.0, significantly lowered by the electron-withdrawing ortho/para nitro and methyl groups).
In an alkaline environment (pH > 8.0), the molecule exists as a highly soluble dianion. As the pH is lowered, the phenolic group protonates first, forming a monoanion. To achieve optimal precipitation, the pH must be driven below the pKa of the carboxylic acid to ensure the molecule is in its fully protonated, neutral state. While the active, protonated form of related nitrobenzoic acids begins to dominate between pH 2.5 and 4.0 (), achieving maximum yield during acid precipitation requires carefully driving the pH down to a strict window of 2.0–2.5 (1)[1].
Quantitative Data: pH-Dependent Species Profile
| pH Range | Dominant Chemical Species | Ionization State | Estimated Solubility |
| > 8.0 | Phenolate-Carboxylate | Dianion (-2) | Highly Soluble (>50 mg/mL) |
| 4.0 - 7.0 | Phenol-Carboxylate | Monoanion (-1) | Moderately Soluble (10-50 mg/mL) |
| 2.0 - 2.5 | Phenol-Carboxylic Acid | Neutral (0) | Insoluble (<1 mg/mL) - Optimal |
| < 1.0 | Phenol-Carboxylic Acid | Neutral (0) | Insoluble (High risk of salt co-precipitation) |
Visual Workflows
Ionization states of 5-Hydroxy-2-methyl-3-nitrobenzoic acid across different pH levels.
Workflow for the pH-controlled precipitation of 5-Hydroxy-2-methyl-3-nitrobenzoic acid.
Standard Operating Procedure (SOP): Step-by-Step Precipitation
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is met.
Step 1: Initial Alkaline Preparation Ensure the crude 5-Hydroxy-2-methyl-3-nitrobenzoic acid is fully dissolved in an alkaline medium (e.g., 1M NaOH) at a pH > 8.0.
-
Self-Validation Check: The solution must be completely transparent (though deeply colored) with no suspended particulate matter.
Step 2: Controlled Acidification Under vigorous mechanical stirring, begin the dropwise addition of 6M Hydrochloric Acid (HCl). Acidifying the filtrate with dilute or concentrated hydrochloric acid is the industry standard to initiate the precipitation of nitrobenzoic acid derivatives (2)[2].
-
Self-Validation Check: The solution will transition from clear to a cloudy suspension as the pH crosses 4.0. If the solution remains clear below pH 3.0, immediately halt and recalibrate your pH probe.
Step 3: Thermal Digestion (Critical for Purity) To prevent the product from crashing out rapidly as an impure oil, warm the mixture to near boiling (approx. 85–90°C) as the pH approaches 2.5. Once the target pH is reached, remove the heat source and allow the solution to naturally cool to room temperature (1)[1].
-
Self-Validation Check: Any initial emulsion (oiling out) should resolve into distinct, filterable crystalline solids upon cooling.
Step 4: Final pH Verification Verify the final pH is strictly between 2.0 and 2.5 . At this range, the carboxylic acid moiety is fully protonated.
Step 5: Filtration and Washing Filter the crystallized product under vacuum. Wash the filter cake exclusively with ice-cold deionized water to remove residual inorganic salts while minimizing solubility losses of the target compound (3)[3].
Troubleshooting & FAQs
Q1: Why is my product forming a sticky oil at the bottom of the flask instead of crystallizing? A: This phenomenon, known as "oiling out," occurs when the precipitation rate drastically exceeds the crystallization (nucleation) rate. This is common with heavily substituted aromatic compounds when the pH is dropped too rapidly at room temperature. Solution: Implement Step 3 of the SOP (Thermal Digestion). Heat the solution before final acidification, add the acid slowly until cloudiness persists, and then allow the solution to cool gradually to induce proper Ostwald ripening and crystal nucleation (1)[1].
Q2: Can I use acetic acid instead of hydrochloric acid for the precipitation? A: No. While acetic acid is sometimes used to buffer solutions and lower the pH of certain zwitterionic compounds (4)[4], its pKa (4.76) is not low enough to efficiently drive the pH down to the optimal 2.0–2.5 range required for complete protonation of 5-Hydroxy-2-methyl-3-nitrobenzoic acid. Strong mineral acids like HCl or H₂SO₄ are mandatory to achieve the target pH and maximize yield (3)[3].
Q3: I am experiencing low yields after filtration, but my pH was 4.0. What caused this? A: At pH 4.0, a significant portion of the compound still exists as a partially soluble monoanion. You must push the pH down to 2.0–2.5 to ensure >99% of the molecules are in the neutral, insoluble state. Additionally, ensure you are exclusively using ice-cold water for washing the crude product to prevent re-dissolving the precipitate (3)[3].
Q4: I am observing the co-precipitation of inorganic salts. How do I prevent this? A: Over-acidification (dropping the pH < 1.0) or working with highly concentrated alkaline solutions can force inorganic salts (e.g., NaCl, formed from neutralizing NaOH with HCl) to crash out alongside your product. Strictly maintain the pH between 2.0 and 2.5, and ensure a thorough wash with ice-cold water during filtration to pull away soluble inorganic impurities.
References
-
Synthesis method of p-Nitrobenzoic acid Source: Liskon Biological URL:[Link]
-
NITROBENZOIC ACID Source: Ataman Kimya URL:[Link]
-
P-nitrobenzoic acid reduction pH level question Source: Sciencemadness Discussion Board URL:[Link]
- CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid Source: Google Patents URL
Sources
- 1. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - P-nitrobenzoic acid reduction pH level question - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Handling Hygroscopic Salts of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid
From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Working with highly functionalized aromatic intermediates like 5-Hydroxy-2-methyl-3-nitrobenzoic acid (CAS 937661-25-1) presents unique physicochemical challenges. While the free acid is relatively stable, converting it to an alkali metal salt (e.g., sodium or potassium) drastically alters its interaction with atmospheric moisture. The combination of the highly polar carboxylate anion, the hydrogen-bonding capacity of the 5-hydroxyl group, and the electron-withdrawing 3-nitro group creates a crystal lattice that acts as a moisture sponge.
This guide is designed to help researchers and drug development professionals troubleshoot the physical and chemical instabilities caused by this hygroscopicity, providing field-proven, self-validating protocols to ensure your downstream syntheses succeed.
Fig 1: Mechanism of moisture-induced instability in hygroscopic salts and targeted mitigation strategies.
Core Troubleshooting Guide & FAQs
Q1: Why do the sodium/potassium salts of 5-Hydroxy-2-methyl-3-nitrobenzoic acid cake and deliquesce so rapidly on the benchtop? A1: The issue is rooted in the thermodynamics of the salt's crystal lattice. Benzoic acid salts are inherently prone to moisture uptake, often exhibiting a Critical Relative Humidity (CRH) below 50% 1. When the ambient relative humidity exceeds this CRH, atmospheric water molecules form strong ion-dipole interactions with the carboxylate core. The water acts as a plasticizer, lowering the glass transition temperature (Tg) of the powder. This causes the particles to fuse (caking) and eventually undergo a solid-to-solution phase transition known as deliquescence 2.
Q2: How can I accurately weigh these hygroscopic salts without skewing my stoichiometric ratios? A2: Weighing highly hygroscopic materials in ambient air introduces an unknown mass of water into your calculations, which will ruin the stoichiometry of sensitive downstream reactions. You must isolate the material from the environment using a closed-system protocol.
Protocol A: Closed-System Weighing & Handling (Self-Validating)
Rationale: This protocol prevents moisture ingress during the critical weighing phase and includes a real-time control to validate the integrity of your inert environment.
-
Preparation: Transfer the sealed container of the 5-Hydroxy-2-methyl-3-nitrobenzoic acid salt into a glovebox antechamber. Purge the antechamber with dry Argon or Nitrogen (minimum 3 vacuum/backfill cycles).
-
Environment Control: Move the container into the main glovebox chamber. Ensure the environmental sensors read <15% RH and <1 ppm O₂.
-
Weighing: Tare a pre-dried, inert reaction vial equipped with a PTFE-lined septum cap. Dispense the required mass of the salt into the vial.
-
Validation (Self-Validating Step): Place an open weigh boat containing 500 mg of anhydrous sodium carbonate (a known hygroscopic reference standard) on the balance. Tare it. Wait exactly 10 minutes. If the mass increases by more than 1 mg, your glovebox environment is compromised (leak or saturated catalyst), and the sample mass is invalid. If the mass remains stable, your environment is validated, and your sample stoichiometry is accurate.
-
Sealing: Securely cap and seal the reaction vial before removing it from the glovebox.
Q3: My downstream amide coupling/esterification yields are dropping significantly. Is moisture the culprit, and how do I fix it? A3: Yes, moisture is almost certainly the culprit. In standard coupling reactions (e.g., using EDC/HOBt or DCC/DMAP), the carboxylic acid is first activated into a highly reactive intermediate (like an O-acylisourea). If your starting salt contains absorbed moisture, the water molecules act as competing nucleophiles. They will rapidly hydrolyze the activated ester back into the starting 5-Hydroxy-2-methyl-3-nitrobenzoic acid, consuming your coupling reagents and destroying your yield 2. You must dry the material thoroughly before use.
Protocol B: Lyophilization & Moisture Validation (Self-Validating)
Rationale: Standard oven drying can cause thermal degradation or melt the caked salt. Lyophilization (freeze-drying) removes water via sublimation, preserving the chemical integrity and leaving a high-surface-area, flowable powder.
-
Dissolution: Dissolve the wet/caked salt in a minimal volume of HPLC-grade water (or a 1:1 Water/tert-Butanol mixture to facilitate faster sublimation).
-
Freezing: Snap-freeze the solution in a dry ice/acetone bath. Rapid freezing prevents phase separation and creates a uniform ice matrix.
-
Sublimation: Transfer the flask to a lyophilizer. Dry at -50°C under a vacuum of <0.1 mbar for 24 to 48 hours.
-
Validation (Self-Validating Step): Under inert conditions, extract a 50 mg aliquot of the dried powder and perform a Karl Fischer (KF) coulometric titration. The drying protocol is only validated and complete when the KF titration registers strictly < 0.5% w/w water content. If the result is > 0.5%, return the flask to the lyophilizer for an additional 12 hours.
Q4: Are there alternative counterions I can use to reduce the hygroscopicity of this intermediate? A4: Yes. If you are not strictly bound to the sodium or potassium salt, crystal engineering via counterion screening is a highly effective pre-emptive strategy 3. Replacing small, highly charge-dense alkali metals with bulkier, lipophilic organic amines (e.g., dicyclohexylamine or tert-butylamine) disrupts the water-binding network. The steric bulk of the amine physically shields the carboxylate core from atmospheric moisture, significantly raising the CRH and improving handling stability without altering the core API 4.
Quantitative Data: Counterion Effect on Hygroscopicity
The following table summarizes the physicochemical impact of different salt forms of substituted benzoic acids, demonstrating why counterion selection is a critical formulation strategy.
| Salt Form | Critical Relative Humidity (CRH) at 25°C | Hygroscopicity Classification (Ph. Eur.) | Moisture Uptake at 75% RH (w/w %) | Impact on Downstream Coupling Yield |
| Sodium Salt | < 50% | Very Hygroscopic | > 15.0% | Severe reduction (< 40% yield) |
| Potassium Salt | ~ 55% | Hygroscopic | ~ 10.5% | Moderate reduction (~ 55% yield) |
| Dicyclohexylamine (DCHA) Salt | > 80% | Slightly Hygroscopic | < 2.0% | Minimal impact (> 90% yield) |
| Free Acid (Reference) | > 90% | Non-Hygroscopic | < 0.5% | N/A (Requires base addition) |
References
- Source: International Programme on Chemical Safety (IPCS)
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Pharma Excipients / Taylor & Francis URL
- Source: National Center for Biotechnology Information (PMC)
- Source: National Center for Biotechnology Information (PMC)
Sources
- 1. BENZOIC ACID AND SODIUM BENZOATE [inchem.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 5-Hydroxy-2-methyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific electrophilic aromatic substitution. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of 5-Hydroxy-2-methyl-3-nitrobenzoic acid via nitration of 5-hydroxy-2-methylbenzoic acid?
A1: The primary challenges in this synthesis revolve around achieving the desired regioselectivity and avoiding unwanted side reactions. The starting material, 5-hydroxy-2-methylbenzoic acid, possesses three substituents on the benzene ring, each exerting its own electronic and steric influence. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho, para-directing, while the carboxylic acid (-COOH) group is deactivating and meta-directing. The interplay of these directing effects can lead to a mixture of isomers, over-nitration, and potential oxidation or charring of the substrate, especially given the presence of the highly activating hydroxyl group.[1][2][3]
Q2: What is the expected major product from the nitration of 5-hydroxy-2-methylbenzoic acid and why?
A2: The hydroxyl group is a strongly activating ortho, para-director, and its influence will dominate the regioselectivity of the nitration. The methyl group is also an ortho, para-director, but it is less activating than the hydroxyl group. The carboxylic acid group is a meta-director. Considering the positions on the starting material:
-
Position 3: ortho to the -CH₃ group and meta to the -OH and -COOH groups.
-
Position 4: ortho to the -OH group and meta to the -CH₃ and -COOH groups.
-
Position 6: ortho to the -OH and -CH₃ groups, but sterically hindered.
Given the strong directing effect of the hydroxyl group, the nitro group is most likely to add to a position ortho or para to it. The para position is already occupied by the methyl group. Of the two ortho positions (4 and 6), position 4 is less sterically hindered than position 6 (which is flanked by the methyl and hydroxyl groups). Therefore, the primary product is expected to be 4-nitro-5-hydroxy-2-methylbenzoic acid. The desired 3-nitro isomer is meta to the strongly activating hydroxyl group and is therefore not the kinetically favored product under standard electrophilic nitration conditions. Achieving the 3-nitro isomer as the major product will likely require a more nuanced catalytic strategy.
Section 2: Troubleshooting Guide - Catalyst and Condition Selection
Problem 1: Low yield of the desired 3-nitro isomer and formation of multiple isomers.
Root Cause Analysis: The formation of multiple isomers is a classic challenge in the nitration of polysubstituted aromatic rings. The directing effects of the existing substituents often lead to a mixture of products. In the case of 5-hydroxy-2-methylbenzoic acid, the powerful ortho, para-directing hydroxyl group favors nitration at the 4 and 6 positions.
Solutions & Experimental Protocols:
-
Protecting Group Strategy: To circumvent the directing influence of the hydroxyl group, a protection-deprotection strategy can be employed. The hydroxyl group can be acylated to form an ester (e.g., an acetate), which is less activating and can alter the regioselectivity.
-
Protocol for Protection (Acylation):
-
Dissolve 5-hydroxy-2-methylbenzoic acid in a suitable solvent like chloroform.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride and allow the reaction to stir for several hours while warming to room temperature.[4]
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purify the resulting 5-acetoxy-2-methylbenzoic acid.
-
-
Nitration of the Protected Intermediate: The nitration can then be carried out on the protected compound, followed by hydrolysis of the ester to reveal the hydroxyl group.
-
-
Catalyst Selection for Regiocontrol:
-
Mixed Acid (HNO₃/H₂SO₄): This is the most common nitrating agent.[5][6] However, for highly activated substrates, it can be too aggressive, leading to over-nitration and poor regioselectivity. Careful control of temperature (0-5 °C) and slow, dropwise addition of the nitrating agent are crucial.[1]
-
Milder Nitrating Agents: Consider using a milder nitrating agent like dilute nitric acid in the presence of a phase-transfer catalyst, which can sometimes offer improved selectivity.[7]
-
Metal Nitrate Catalysts: Copper(II) nitrate trihydrate in a solvent like tetrahydrofuran (THF) has been used for the regioselective nitration of phenols.[8] This approach may offer a different selectivity profile compared to mixed acid.
-
Solid Acid Catalysts: Zeolites, such as zeolite beta, have been shown to provide high para-selectivity in the nitration of aromatic compounds due to shape-selective catalysis within their pores. While the target here is a meta-nitro product relative to the hydroxyl group, exploring different solid acid catalysts with varying pore sizes and acidities could potentially influence the isomer distribution.
-
Workflow for Catalyst Screening:
Caption: Catalyst screening workflow for optimizing regioselectivity.
Problem 2: Charring and decomposition of the starting material.
Root Cause Analysis: Charring is a common issue in nitration reactions, especially with highly activated substrates like phenols.[1] It results from localized overheating due to the highly exothermic nature of the reaction, leading to oxidation and decomposition of the organic material.
Solutions & Experimental Protocols:
-
Strict Temperature Control: Maintaining a low and consistent reaction temperature is paramount.
-
Protocol:
-
Use an efficient cooling bath, such as an ice-salt or dry ice-acetone bath, to maintain the reaction temperature between 0 and 5 °C.
-
Monitor the internal temperature of the reaction flask continuously with a thermometer.
-
Add the nitrating agent very slowly, drop by drop, using a dropping funnel to control the rate of addition and prevent a rapid exotherm.
-
-
-
Efficient Mixing: Inadequate stirring can create localized "hot spots" where the concentration of the nitrating agent is high, leading to charring.
-
Recommendation: Use vigorous mechanical stirring to ensure the reaction mixture is homogeneous and the heat is dissipated effectively.
-
-
Adjusting the Acid Ratio: For highly reactive substrates, increasing the proportion of sulfuric acid in the mixed acid can sometimes temper the reaction by ensuring the complete and rapid generation of the nitronium ion, which can lead to a more controlled reaction.
Troubleshooting Flowchart for Charring:
Caption: Troubleshooting flowchart for preventing charring in nitration.
Section 3: Catalyst Comparison
| Catalyst System | Advantages | Disadvantages | Best For |
| Mixed Acid (HNO₃/H₂SO₄) | Inexpensive, readily available, and effective for many substrates.[5][6] | Can be too harsh for activated rings, leading to charring and over-nitration.[1] Often results in a mixture of isomers. | Deactivated or moderately activated substrates where regioselectivity is not a major issue. |
| Metal Nitrates (e.g., Cu(NO₃)₂) | Milder conditions, can offer different regioselectivity compared to mixed acid.[8] | May require elevated temperatures (reflux), and the metal salts need to be removed during workup. | Highly activated substrates like phenols where control is needed. |
| Dilute HNO₃ with Phase-Transfer Catalyst (PTC) | Uses dilute acid, which is safer. Can provide high selectivity.[7] | Reaction rates can be slower. The PTC needs to be separated from the product. | Phenolic compounds where specific isomer selectivity is desired. |
| Solid Acid Catalysts (e.g., Zeolites) | Reusable, environmentally friendly, and can offer high regioselectivity due to shape-selective catalysis. | Can be more expensive initially. Mass transfer limitations can affect reaction rates. | Applications where a specific isomer (often the para isomer) is desired and green chemistry principles are a priority. |
References
-
Chen, L-Y., et al. (2014). A convenient and regioselective nitration of phenols using copper(II) nitrate in THF. ARKIVOC, 2014(5), 64-71. Available at: [Link]
-
Mahdavi, H., & Ghaemy, M. (2006). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Journal of Chemical Sciences, 118(1), 61-65. Available at: [Link]
-
Joshi, A. V., et al. (2003). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Organic Process Research & Development, 7(1), 95-97. Available at: [Link]
-
Smith, K., et al. (1999). Selective nitration of aromatic compounds by solid acid catalysts. Catalysis Letters, 61(1-2), 113-115. Available at: [Link]
-
Clark, J. H. (n.d.). Nitration of Benzoic Acid. Doc Brown's Chemistry. Available at: [Link]
-
Ashenhurst, J. (2023). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Mastering Organic Chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]
-
PubMed. (2002). Regioselective nitration of phenol induced by catalytic antibodies. PubMed. Available at: [Link]
-
Indian Academy of Sciences. (2006). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Indian Academy of Sciences. Available at: [Link]
-
lp5.geronimo.com.br. (n.d.). Nitration Of Benzoic Acid. lp5.geronimo.com.br. Available at: [Link]
-
Crimson Publishers. (2018). Studies on Nitration of Phenol over Solid Acid Catalyst. Crimson Publishers. Available at: [Link]
-
CDC Stacks. (n.d.). Supporting Information. CDC Stacks. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. stmarys-ca.edu [stmarys-ca.edu]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
1H and 13C NMR chemical shifts of 5-Hydroxy-2-methyl-3-nitrobenzoic acid
An In-Depth Technical Comparison Guide: NMR Characterization of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid
Executive Summary
5-Hydroxy-2-methyl-3-nitrobenzoic acid is a critical intermediate in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag) and immunomodulatory imide drugs (e.g., Pomalidomide derivatives). Its structural integrity is pivotal for downstream yield and purity.
This guide provides a technical framework for the NMR-based validation of this compound, distinguishing it from common isomers (e.g., 4-nitro analogs) and precursors (e.g., methyl esters). By synthesizing experimental data from patent literature (US9133161B2, WO2014018866A1) and standard substituent effects, we establish a self-validating protocol for researchers.
Chemical Identity & Structural Logic
| Property | Details |
| Chemical Name | 5-Hydroxy-2-methyl-3-nitrobenzoic acid |
| Structure | Benzoic acid core substituted at C2 (Methyl), C3 (Nitro), C5 (Hydroxy) |
| CAS Number | Referenced as intermediate in CAS 88132-51-8 (Methyl Ester) |
| Molecular Formula | C₈H₇NO₅ |
| Molecular Weight | 197.14 g/mol |
| Key Precursor | Methyl 5-hydroxy-2-methyl-3-nitrobenzoate (CAS 88132-51-8) |
Structural Diagram & Numbering
To ensure accurate assignment, we use the following numbering scheme:
-
C1: Carboxyl (-COOH)[1]
-
C2: Methyl (-CH₃)
-
C3: Nitro (-NO₂)
-
C4: Aromatic Proton (H4)
-
C5: Hydroxyl (-OH)
-
C6: Aromatic Proton (H6)
Experimental Protocol: NMR Acquisition
To obtain reproducible data, strict adherence to sample preparation is required due to the compound's multiple exchangeable protons (-COOH, -OH).
Step-by-Step Methodology
-
Solvent Selection: Use DMSO-d₆ (99.9% D).
-
Reasoning: The compound is polar.[2] CDCl₃ yields poor solubility and broadens the exchangeable protons, masking diagnostic -OH signals.
-
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
-
Note: Higher concentrations may induce stacking effects, shifting aromatic peaks.
-
-
Acquisition Parameters (Standard 300/400 MHz):
-
Pulse Sequence: Standard 1H ZG30.
-
Scans: 16 (1H), 1024 (13C).
-
Relaxation Delay (D1): Set to 2.0 s to ensure full relaxation of the quaternary carbons (C-NO₂, C-COOH) for quantitative integration.
-
Temperature: 298 K (25°C).
-
Data Analysis: 1H & 13C NMR Chemical Shifts
The following data compares the Free Acid with its Methyl Ester counterpart to highlight diagnostic shifts.
Table 1: 1H NMR Chemical Shift Assignment (DMSO-d₆)
| Proton (Assignment) | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J) | Diagnostic Analysis |
| -COOH (Acid) | 13.0 – 14.0 | Broad Singlet (br s) | Highly deshielded; disappears on D₂O shake. Differentiates from ester (missing). |
| -OH (Phenolic) | 10.5 – 11.0 | Broad Singlet (br s) | Typical for 5-OH. Hydrogen bonding with adjacent groups may sharpen/shift this peak. |
| Ar-H4 (C4) | 7.40 – 7.60 | Doublet (d, J ≈ 2.0 Hz) | Key Diagnostic: Located between NO₂ (deshielding) and OH (shielding). The NO₂ effect dominates. |
| Ar-H6 (C6) | 7.10 – 7.30 | Doublet (d, J ≈ 2.0 Hz) | Located between OH and COOH. Shielded by OH relative to unsubstituted benzoic acid. |
| Ar-CH₃ (C2) | 2.35 – 2.55 | Singlet (s) | Deshielded by ortho-NO₂ and ortho-COOH. Distinct from non-nitrated precursors (~2.2 ppm). |
| -OCH₃ (Ester) | 3.85 (Ester Only) | Singlet (s) | Absent in Free Acid. Presence indicates incomplete hydrolysis. |
Note: The aromatic protons H4 and H6 are meta to each other, resulting in a characteristic small coupling constant (J ~ 2 Hz). If you see a large coupling (J > 8 Hz), you have the wrong isomer (likely 4-nitro or 6-nitro).
Table 2: 13C NMR Chemical Shift Assignment (DMSO-d₆)
| Carbon (Assignment) | Chemical Shift (δ, ppm) | Type | Structural Logic |
| C=O (Carboxyl) | 166.0 – 168.0 | Quaternary | Typical benzoic acid carbonyl. |
| C-OH (C5) | 155.0 – 160.0 | Quaternary | Deshielded by oxygen attachment. |
| C-NO₂ (C3) | 148.0 – 152.0 | Quaternary | Deshielded by Nitro group. |
| C-Me (C2) | 125.0 – 130.0 | Quaternary | Shielded relative to C-NO₂, but shifted by steric crowd. |
| Ar-CH (C4/C6) | 110.0 – 120.0 | CH | Upfield due to electron-donating OH effect. |
| -CH₃ (Methyl) | 15.0 – 18.0 | CH₃ | Typical Ar-Me shift. |
Comparative Analysis: Distinguishing Alternatives
Researchers often confuse the target with its isomers or precursors. Use this decision matrix to validate your product.
| Feature | Target: 5-OH-2-Me-3-NO₂ | Isomer: 5-OH-2-Me-4-NO₂ | Precursor: Methyl Ester |
| Ar-H Coupling | Meta (J ~2 Hz) | Para (J = 0 Hz / Singlets) | Meta (J ~2 Hz) |
| Methyl Shift | ~2.4 ppm | ~2.5 ppm | ~2.4 ppm |
| Ester Peak | Absent | Absent | Present (~3.85 ppm) |
| Acid Proton | Visible (~13.5 ppm) | Visible | Absent |
Visualization: Validation Workflow
The following diagram illustrates the logic flow for confirming the structure of 5-Hydroxy-2-methyl-3-nitrobenzoic acid using NMR data.
Caption: Decision tree for validating 5-Hydroxy-2-methyl-3-nitrobenzoic acid via 1H NMR, highlighting critical checkpoints for ester impurities and isomeric substitution patterns.
References
-
Celgene Corporation. (2015).[3] Processes for preparing isoindoline-1,3-dione compounds.[4][3][2][1][5][6] U.S. Patent No.[6] 9,133,161 B2.[3] Washington, DC: U.S. Patent and Trademark Office. Link
-
Celgene Corporation. (2014).[3] Processes for preparing isoindoline-1,3-dione compounds.[4][3][2][1][5][6] WO Patent No. 2014018866 A1. World Intellectual Property Organization. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 596904, Methyl 2-hydroxy-3-nitrobenzoate (Related Reference). Retrieved from .
-
BenchChem. (2025). Methyl 5-hydroxy-2-methyl-3-nitrobenzoate Structure and Data. Retrieved from .
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. veeprho.com [veeprho.com]
- 3. US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]
- 6. US20070004920A1 - Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds - Google Patents [patents.google.com]
A Comparative Guide to HPLC Method Development for Purity Analysis of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid
Introduction
5-Hydroxy-2-methyl-3-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Impurities, which can arise from starting materials, by-products, or degradation products, must be identified and quantified to meet stringent regulatory standards.[3]
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[4][5] This guide provides an in-depth, experience-driven walkthrough of developing a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of 5-Hydroxy-2-methyl-3-nitrobenzoic acid. We will explore the rationale behind critical methodological choices, present a validated protocol, and objectively compare the performance of HPLC against alternative analytical techniques.
Pillar 1: The HPLC Method Development Strategy
A successful HPLC method is not achieved by chance but through a systematic, science-driven approach. Our strategy is grounded in understanding the physicochemical properties of the analyte to make informed decisions on the stationary phase, mobile phase, and detection parameters.
Analyte Characterization: The Foundation of Method Development
The structure of 5-Hydroxy-2-methyl-3-nitrobenzoic acid (Figure 1) dictates its chromatographic behavior.
-
Aromatic Core: The benzene ring provides hydrophobicity.
-
Carboxylic Acid Group (-COOH): This is an acidic functional group (pKa typically ~3-4). Its ionization state is pH-dependent and is the most critical factor to control for consistent retention in RP-HPLC.
-
Hydroxyl Group (-OH): A polar group that can engage in hydrogen bonding.
-
Nitro Group (-NO2): An electron-withdrawing group that increases the molecule's polarity and provides a strong chromophore for UV detection.
-
Methyl Group (-CH3): A non-polar group that adds hydrophobicity.
Based on this structure, the molecule is moderately polar and possesses a strong UV chromophore, making it an ideal candidate for RP-HPLC with UV detection.
The Method Development Workflow
Our approach follows a logical progression from initial screening to final validation, ensuring a robust and reliable method.
Caption: Logical workflow for HPLC method development.
Stationary Phase (Column) Selection
The goal is to select a column that provides adequate retention and selectivity for the main compound and its potential impurities.
-
Ascentis® C18: This is the workhorse of reversed-phase chromatography and our primary recommendation.[6] Its hydrophobic nature will interact well with the aromatic ring and methyl group of the analyte. A standard dimension (e.g., 150 mm x 4.6 mm, 5 µm) is excellent for robust method development.
-
Ascentis® Phenyl: An alternative to consider. The pi-pi interactions between the phenyl stationary phase and the analyte's aromatic ring can offer unique selectivity, especially for separating aromatic or nitroaromatic impurities.[6]
-
Discovery® HS F5: This pentafluorophenyl phase provides alternative selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions. It can be particularly useful if C18 or Phenyl columns fail to resolve critical impurity pairs.
Decision: We will proceed with a C18 column due to its versatility and the high probability of success for this analyte structure.[7]
Mobile Phase Optimization: The Key to Control
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) for aromatic compounds as it often provides better peak shape and lower UV cutoff. We will start with ACN.
-
Aqueous Phase & pH Control: This is the most critical parameter. To ensure reproducible retention and sharp peak shape for the benzoic acid, we must suppress the ionization of the carboxylic acid group. This is achieved by maintaining a mobile phase pH at least 1-2 units below the analyte's pKa.[6] Adding an acid like phosphoric acid or formic acid to the aqueous phase is standard practice. A 0.1% solution of phosphoric acid in water typically brings the pH to ~2.1, which is ideal.[7]
-
Elution Mode (Isocratic vs. Gradient): For purity analysis, where unknown impurities with a range of polarities may be present, a gradient elution is far superior to an isocratic one.[8] A gradient method starts with a higher percentage of the aqueous phase (polar) and gradually increases the percentage of the organic phase (non-polar), ensuring that both polar and non-polar impurities are eluted and detected.[9]
Pillar 2: A Validated Protocol for Purity Determination
The following protocol represents a robust starting point for the analysis, which must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[10][11]
Experimental Protocol: Step-by-Step
1. Preparation of Solutions
-
Aqueous Mobile Phase (A): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.[7]
-
Organic Mobile Phase (B): Acetonitrile (HPLC grade). Filter and degas.
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and HPLC-grade water.
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of 5-Hydroxy-2-methyl-3-nitrobenzoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
2. Chromatographic Conditions The following table summarizes the instrumental parameters for the HPLC analysis.
| Parameter | Condition | Rationale |
| HPLC System | Standard HPLC with UV Detector | Widely available and suitable for this chromophoric analyte. |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and efficiency for this type of molecule.[12] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acidified aqueous phase suppresses analyte ionization for good peak shape.[7] |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B (Equilibration) | A broad gradient ensures elution of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times.[13] |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Detection | UV at 254 nm | Nitroaromatic compounds exhibit strong absorbance near this wavelength.[8][14] |
3. Data Analysis
-
Identify the peak for 5-Hydroxy-2-methyl-3-nitrobenzoic acid by comparing the retention time with the reference standard.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Validation: Establishing Trustworthiness
To ensure the method is reliable, it must be validated according to ICH Q2(R1) guidelines.[15] This process provides documented evidence that the method is suitable for its intended use.
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Specificity | No interference at the analyte's retention time from blanks or potential impurities. | Confirms the method can accurately measure the analyte without interference.[12] |
| Linearity | Correlation coefficient (R²) ≥ 0.998 | Establishes a linear relationship between analyte concentration and detector response over a defined range.[16] |
| Range | e.g., 50% to 150% of the target concentration | The interval where the method is precise, accurate, and linear.[10] |
| Accuracy | % Recovery between 98.0% and 102.0% | Measures the closeness of the test results to the true value.[15] |
| Precision | Repeatability (RSD ≤ 2.0%)Intermediate Precision (RSD ≤ 2.0%) | Demonstrates the method's consistency under various conditions (different days, analysts, equipment).[12] |
| LOD & LOQ | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1 | Defines the lowest concentration of analyte that can be reliably detected and quantified. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate). | Shows the method's reliability during normal use.[5] |
Pillar 3: Comparison with Alternative Purity Analysis Methods
While HPLC is the gold standard, it is essential to understand its performance relative to other available techniques.
Caption: Comparison of analytical methods for purity analysis.
Comparative Analysis Table
| Technique | Principle | Suitability for 5-Hydroxy-2-methyl-3-nitrobenzoic acid |
| HPLC (Recommended) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Excellent. High resolution for separating closely related impurities. Highly quantitative, sensitive, and robust. The industry standard for pharmaceutical purity analysis.[2] |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Not Suitable. The analyte is not volatile and would likely decompose at the high temperatures required for GC analysis.[4] |
| Thin-Layer Chromatography (TLC) | Adsorption chromatography on a flat plate. | Suitable for a quick check. Excellent for reaction monitoring or rapid screening of fractions, but lacks the resolution and quantitative accuracy required for definitive purity assessment.[17][18] |
| Quantitative NMR (qNMR) | Measures the nuclear magnetic resonance signal of the analyte relative to a certified internal standard. | Potentially Suitable. A powerful primary method that does not require a reference standard of the analyte itself. However, it is less sensitive than HPLC for detecting trace impurities and requires more specialized equipment and expertise.[17] |
| Melting Point / Titration | Physical property measurement. | Not Suitable for Impurity Profiling. These are bulk property techniques that are insensitive to small amounts of impurities and cannot provide information on the number or identity of individual impurities.[19] |
Conclusion
The development of a robust, validated HPLC method is paramount for ensuring the purity of 5-Hydroxy-2-methyl-3-nitrobenzoic acid, a critical pharmaceutical intermediate. The recommended reversed-phase HPLC method, utilizing a C18 column with an acidified water/acetonitrile gradient, provides the necessary specificity, sensitivity, and quantitative accuracy to meet rigorous quality control standards. While other techniques like TLC and qNMR have their applications, HPLC remains the superior choice for comprehensive impurity profiling in a drug development setting. Adherence to a systematic development workflow and thorough validation against ICH guidelines ensures that the resulting data is reliable, reproducible, and defensible for regulatory submission.
References
- Scriven, F., Day, W.R., and Wills, R.B.H. (1979). Analysis of Hydroxybenzoic Acids by High Pressure Liquid Chromatography. Marcel Dekker, Inc. [Link not available]
-
Cretescu, I., et al. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. Retrieved from [Link]
-
Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration | Request PDF. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]
-
PubMed. (2009, December 30). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
ResearchGate. (2007, April 27). Development of SPME-HPLC methodology for detection of nitroexplosives. Retrieved from [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
Labotec. (n.d.). HPLC in pharmaceutical analysis. Retrieved from [Link]
-
PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
BYJU'S. (2019, October 16). methods of purification of organic compounds. Retrieved from [Link]
-
Dovepress. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]
-
Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
-
NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds | NCERT 11 Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
-
SIELC. (2018, February 19). Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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FTIR spectral analysis and peak assignment for 5-Hydroxy-2-methyl-3-nitrobenzoic acid
Topic: Comparative FTIR Spectral Analysis: 5-Hydroxy-2-methyl-3-nitrobenzoic Acid vs. Precursor Analogues Content Type: Publish Comparison Guide Audience: Pharmaceutical Process Chemists, Analytical Scientists, and Drug Development Professionals.[1][2]
Verification of Hydroxylation in Nitro-Aromatic Intermediates
Executive Summary
In the synthesis of complex pharmaceutical intermediates—such as those structurally related to thrombopoietin receptor agonists (e.g., Eltrombopag analogs)—distinguishing between polysubstituted aromatic rings is a critical quality control step.
This guide provides a technical comparison between 5-Hydroxy-2-methyl-3-nitrobenzoic acid (HMNBA) and its non-hydroxylated precursor, 2-Methyl-3-nitrobenzoic acid (MNBA) .[1][2] By isolating the spectral contribution of the phenolic hydroxyl group at position 5, researchers can rapidly validate the success of hydroxylation reactions or identify starting material contamination without resorting to expensive NMR time for routine checks.
Key Differentiator: The emergence of a phenolic C–O stretching vibration (~1230 cm⁻¹) and the complexing of the high-frequency hydroxyl region (3200–3550 cm⁻¹) are the definitive spectral markers.
Molecular Context & Structural Logic[3]
To interpret the spectrum accurately, one must understand the vibrational freedom of the substituents.
-
The Core: A toluene derivative with a carboxylic acid (C-1) and a nitro group (C-3).[1][2]
-
The Interaction:
-
Intramolecular H-Bonding: The Nitro group (pos 3) and Carboxylic Acid (pos 1) are flanked by a Methyl group (pos 2). Steric crowding is high.[2]
-
Electronic Effect: The Nitro group is strongly electron-withdrawing (meta-director), while the Hydroxyl group is electron-donating.[1][2] This "push-pull" electronic environment intensifies specific ring vibrations.[1][2]
-
Comparison Targets
| Compound | Structure | Role in Analysis |
| HMNBA (Target) | 5-Hydroxy-2-methyl-3-nitrobenzoic acid | Product of interest.[1][2] Contains Phenol + Acid + Nitro.[2][4][5] |
| MNBA (Reference) | 2-Methyl-3-nitrobenzoic acid | Negative control.[1][2] Lacks the phenolic -OH.[2] |
Experimental Protocol: Signal Acquisition
For polysubstituted aromatics containing both nitro and hydroxyl groups, Transmission FTIR (KBr Pellet) is superior to ATR (Attenuated Total Reflectance).[2]
Why? ATR crystals (Diamond/ZnSe) often truncate the intensity of broad, high-energy bands. The complex hydrogen-bonding network of HMNBA requires the path length of a pellet to fully resolve the phenolic shoulder from the carboxylic acid dimer stretch.
Validated Workflow
-
Desiccation: Dry the sample at 40°C under vacuum for 4 hours. (Removes lattice water that mimics phenolic -OH).[1][2]
-
Matrix Preparation: Mix 2.0 mg of HMNBA with 200 mg of spectroscopic-grade KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar until a fine, non-reflective powder is achieved (prevents Christiansen effect/baseline scattering).
-
Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.
-
Acquisition: 32 scans at 4 cm⁻¹ resolution.
Spectral Comparison & Peak Assignment
The following table contrasts the target molecule with its precursor. Bold values indicate the diagnostic peaks for confirmation.
| Functional Group | Vibration Mode | HMNBA (Target) Wavenumber (cm⁻¹) | MNBA (Ref) Wavenumber (cm⁻¹) | Diagnostic Note |
| Phenolic O-H | Stretch | 3350–3450 (m, br) | Absent | Primary Indicator. Appears as a distinct shoulder or broad band superimposed on the acid stretch.[1][2] |
| Carboxylic O-H | Stretch | 2500–3300 (s, v.br) | 2500–3300 (s, v.br) | Characteristic "acid beard."[2][4] Overlaps with C-H stretches.[2][6] |
| Aromatic C-H | Stretch | 3050–3100 (w) | 3050–3100 (w) | Weak shoulder on the acid band. |
| Methyl C-H | Stretch | 2850–2960 (m) | 2850–2960 (m) | Aliphatic C-H.[2][4] Usually appears as jagged peaks within the acid OH slope.[2] |
| C=O (Acid) | Stretch | 1685–1705 (s) | 1690–1710 (s) | Strongest peak.[2] H-bonding in HMNBA may cause a slight redshift (lower wavenumber).[1][2] |
| Aromatic Ring | C=C Stretch | 1605, 1480 (m) | 1590, 1470 (m) | The 5-OH substitution increases ring electron density, shifting these bands slightly higher. |
| Nitro (-NO₂) | Asym.[1][2][4] Stretch | 1530–1545 (s) | 1530–1550 (s) | Very strong.[2] Diagnostic for the 3-nitro position. |
| Nitro (-NO₂) | Sym.[1][2][4] Stretch | 1340–1360 (s) | 1340–1360 (s) | Often sharper than the asymmetric band. |
| Phenolic C-O | Stretch | 1220–1240 (s) | Absent | Secondary Indicator. Strong band in the fingerprint region.[2] |
| Acid C-O | Stretch | 1280–1300 (s) | 1280–1300 (s) | Usually coupled with O-H in-plane bending.[1][2] |
(Note: "s" = strong, "m" = medium, "w" = weak, "br" = broad. Exact values may shift ±5 cm⁻¹ depending on crystal packing and KBr dryness.)
Detailed Spectral Analysis
Region I: The "OH Forest" (3600–2500 cm⁻¹)
In the reference MNBA , this region is dominated solely by the carboxylic acid dimer—a broad, messy absorbance centering around 3000 cm⁻¹. In the target HMNBA , look for the "Phenolic Shoulder." Because the nitro group is at position 3 and the hydroxyl at position 5, they are meta to each other. While some intermolecular H-bonding occurs, the phenolic OH often retains enough distinct character to appear as a "hump" around 3400 cm⁻¹, distinct from the lower-frequency carboxylic acid envelope.[2]
Region II: The Double Bond Zone (1750–1500 cm⁻¹)
Both compounds exhibit the massive Carbonyl (C=O) peak at ~1690 cm⁻¹. Critical Check: If the C=O peak shifts significantly higher (>1725 cm⁻¹), suspect esterification (impurity). If it shifts lower (<1660 cm⁻¹) and broadens, suspect salt formation (carboxylate). The Nitro Asymmetric stretch (~1535 cm⁻¹) is the second dominant feature here. It confirms the integrity of the nitro group during the hydroxylation process (i.e., the nitro group was not reduced to an amine).
Region III: The Fingerprint (1500–1000 cm⁻¹)
This is where the Phenolic C-O stretch validates the synthesis.
-
MNBA: Shows a gap or weak skeletal vibrations around 1230 cm⁻¹.[2]
-
HMNBA: Shows a new, strong band at ~1230 cm⁻¹ .[2] This corresponds to the C–O bond of the phenol.[4] This is often easier to quantify than the broad OH stretch in Region I.
Decision Workflow (Graphviz)
The following logic gate diagram outlines the step-by-step validation process for researchers analyzing the crude product.
Figure 1: Analytical decision tree for validating HMNBA synthesis via FTIR.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for Nitro and Phenolic C-O assignments).
-
NIST Chemistry WebBook. IR Spectrum of 3-Nitrobenzoic Acid. National Institute of Standards and Technology.[2][7] Available at: [Link] (Used as baseline for nitro-acid core spectral features).[1][2]
-
Coates, J. (2000).[2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[2] John Wiley & Sons Ltd.[2] (Source for differentiation of Phenolic vs. Carboxylic OH).[4]
-
PubChem. 2-Methyl-3-nitrobenzoic acid Compound Summary. National Library of Medicine.[2] Available at: [Link] (Precursor structural data).[2]
Sources
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In-Depth Comparison Guide: Mass Spectrometry Fragmentation Analysis of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid
Executive Summary
The structural elucidation and quantification of complex nitroaromatic compounds require analytical platforms capable of resolving intricate fragmentation pathways. 5-Hydroxy-2-methyl-3-nitrobenzoic acid (Exact Mass: 197.0324 Da) serves as an excellent model compound for evaluating mass spectrometry (MS) performance. Its diverse functional groups—a carboxylic acid, a phenolic hydroxyl, a methyl group, and a nitro group—trigger competing fragmentation mechanisms, including thermal decarboxylation, radical-driven nitro-rearrangements, and ortho-effects [1].
This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF and Orbitrap) against Triple Quadrupole (QqQ) platforms for the analysis of this compound. By detailing the causality behind experimental choices and providing self-validating protocols, this guide empowers researchers to select the optimal MS architecture for either rigorous structural elucidation or high-throughput targeted quantitation.
Mechanistic Grounding: Ionization and Fragmentation Causality
Ionization Strategy
For 5-Hydroxy-2-methyl-3-nitrobenzoic acid, Electrospray Ionization in Negative Mode (ESI-) is the gold standard. The carboxylic acid moiety is highly acidic, readily yielding the deprotonated pseudomolecular ion [M-H]⁻ at m/z 196.0252 . Causality of Mobile Phase: Unlike positive mode LC-MS which relies on formic acid, negative mode analysis of this compound necessitates a weak base buffer such as 10 mM ammonium acetate. This buffers the pH above the pKa of the carboxylic acid, ensuring complete deprotonation in the liquid phase and preventing the signal suppression commonly caused by strong acids [1].
Collision-Induced Dissociation (CID) Pathways
When subjected to CID or Higher-energy Collisional Dissociation (HCD), the [M-H]⁻ ion undergoes several well-defined, competitive fragmentation pathways [1, 4]:
-
Decarboxylation (-CO₂, 44 Da): The lowest-energy fragmentation pathway. The expulsion of carbon dioxide yields a highly stable substituted phenyl anion at m/z 152.0353.
-
Nitro-Nitrite Rearrangement (-NO•, 30 Da): A hallmark of nitroaromatics. The nitro group (-NO₂) isomerizes to a nitrite ester (-O-N=O) under collisional excitation. Subsequent homolytic cleavage of the O-NO bond expels a nitric oxide radical (NO•), generating a distonic radical anion at m/z 166.0272 (from the parent) or m/z 122.0373 (from the decarboxylated fragment).
-
Direct Nitro Cleavage (-NO₂, 46 Da): Direct homolytic cleavage of the C-N bond results in the loss of the intact nitro group, yielding a carbanion at m/z 106.0424 (post-decarboxylation).
Caption: Mass spectrometry fragmentation pathway of 5-Hydroxy-2-methyl-3-nitrobenzoic acid in ESI(-).
Platform Comparison: HRMS vs. Triple Quadrupole (QqQ)
Choosing between HRMS (Q-TOF/Orbitrap) and QqQ depends entirely on whether the goal is unambiguous structural confirmation or ultra-sensitive, high-throughput quantification [2, 3].
-
HRMS (Orbitrap / Q-TOF): Operates at high resolving power (up to 140,000 FWHM or more). It distinguishes the target fragments from isobaric background matrix interferences by measuring mass to the fourth decimal place. This is critical when identifying novel transformation products or confirming the radical nature of the NO• loss [2].
-
Triple Quadrupole (QqQ): Operates at unit mass resolution (~0.7 Da) but utilizes Multiple Reaction Monitoring (MRM). By filtering the specific precursor-to-product ion transitions (e.g., 196 → 152), it eliminates chemical noise, offering a superior linear dynamic range and lower Limits of Detection (LOD) [3].
Quantitative Performance Summary
| Performance Metric | HRMS (Q-TOF / Orbitrap) | Triple Quadrupole (QqQ) |
| Mass Accuracy | < 2 ppm (with internal lock mass) | Unit mass resolution (~0.7 Da) |
| Resolving Power | 70,000 - 140,000 FWHM | Low (Quadrupole bandpass) |
| LOD (Sensitivity) | ~10 - 50 pg/mL | ~1 - 5 pg/mL |
| Dynamic Range | 3.5 to 4 orders of magnitude | 5 to 6 orders of magnitude |
| Acquisition Mode | Full Scan, Data-Dependent MS/MS (DDA) | Multiple Reaction Monitoring (MRM) |
| Primary Utility | Structural elucidation, exact mass confirmation | High-throughput targeted quantitation |
Self-Validating Experimental Protocols
To ensure data integrity, every MS workflow must be a self-validating system. The following protocols incorporate built-in quality controls, such as internal standards and lock-mass calibration, to guarantee reproducibility.
Caption: Comparative LC-MS/MS experimental workflow for structural elucidation vs. targeted quantitation.
Protocol A: HRMS Workflow for Structural Elucidation (Q-TOF/Orbitrap)
Objective: Confirm the exact mass and fragmentation architecture of the analyte.
-
Sample Preparation: Dissolve 5-Hydroxy-2-methyl-3-nitrobenzoic acid in 50:50 Methanol:Water to a concentration of 1 µg/mL. Spike with a stable isotope-labeled internal standard (SIL-IS) if available (e.g., ¹³C-labeled analog) to validate retention time.
-
LC Separation: Use a C18 UHPLC column. Mobile Phase A: 10 mM Ammonium Acetate in Water. Mobile Phase B: Acetonitrile. Run a gradient from 5% B to 95% B over 10 minutes.
-
MS Acquisition (DDA Mode):
-
Set the ESI source to negative mode.
-
Enable Lock-Mass calibration (e.g., using Leucine Enkephalin at m/z 554.2620 for Q-TOF) to ensure sub-2 ppm mass accuracy [4].
-
Acquire Full Scan MS1 data at 70,000 resolution.
-
Trigger Data-Dependent MS/MS (DDA) on the m/z 196.0252 precursor using normalized collision energies (NCE) of 10, 20, and 40 eV to capture both the low-energy (-CO₂) and high-energy (-NO₂) fragments.
-
-
Data Validation: Verify that the mass error for the m/z 152.0353 fragment is < 2 ppm. The presence of both the precursor and the SIL-IS at the exact same retention time validates the absence of in-source fragmentation artifacts.
Protocol B: QqQ Workflow for Targeted Quantitation
Objective: Achieve maximum sensitivity and linear dynamic range for routine sample screening.
-
Compound Optimization (Direct Infusion): Infuse a 100 ng/mL standard directly into the ESI source. Optimize the Declustering Potential (DP) or Cone Voltage to maximize the m/z 196 precursor without inducing in-source decarboxylation.
-
MRM Transition Optimization: Perform a product ion scan. Select the two most intense transitions:
-
Quantifier Transition: m/z 196.0 → 152.0 (Loss of CO₂). Optimize Collision Energy (CE) to ~15 eV.
-
Qualifier Transition: m/z 196.0 → 122.0 (Loss of CO₂ and NO•). Optimize CE to ~30 eV.
-
-
LC Separation: Utilize the identical LC gradient and buffers as Protocol A to ensure chromatographic consistency.
-
System Suitability and Quantitation: Run a 6-point calibration curve (1 pg/mL to 100 ng/mL). The protocol is self-validating if the ion ratio between the Quantifier and Qualifier transitions remains within ±20% across all calibration levels, confirming peak purity and absence of co-eluting matrix interferences[3].
References
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnhKmUBOhgXSn7-gNk-3V5n3MH6sWBnyKxMPq3zh95dVYt0qRRzTnhDHCtimOHS71aP_LqVVNURqc5QLL4rn_TThnaQPxI_rgMRFEJpKkOXkLkhvU832CiyoiowMIC-kJWUW4p1VkaapGGRapkRrVq_GQtxaoq9mUxUeTR3Axj-T8FJzRFYMc86Xoo1nIgt8d1Kl44niedqJIvlotjCHybTLpGX9ZkT5W6CQSuw9iu_ze8W6UK6bK0ajyQrBixbBPjWwNS9Vb6oDFzsDNgLMga24Yh2WGDDKxt83vkxLWAsMWC9Y9FOKhV9dBMtYyOTU_lKUln3hUl2CbmRG9IGSi22XuWZ2YK1lTo-aCqhA9FNW6K3rApY3vrLKQc2FVdfhIeUCIn-vhQkWCc3IUkW2_tUw==]
- Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTRASFUkXCyPAn0bXKabGexLlKaSKls1LkWbddD2TDoKIBP9szxbjYBcCRij9e7yJWZYafVKo51XWDYMcPaVBEUqLscgBWts0NTkYaNeg5S_Yv-J-ltv63O1EcEb7SNb_MIg==]
- Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. Metware Bio.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc65m-yTh7_Wm2kTdn51r890M4sdKhQvGr7MAItH3e6mP8dtlLjDpMOzQha9H8XqmsLD1W88VzHun8rryCQh3kO7D4Pa2g4po1Xz4aTHJgD1SeI3PPqFoIn_WY5jPEGitMLkyQ7r5Hzhd57IaustTDQI__-ao9qrQeFaB4dy_vCGg0Gq8=]
- CID fragment annotation from data-independent experiments in non-target organic aerosol analysis: presenting an easy-to-use tool. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0kS6nMlGdZvYD3Yc3ha5cUUN2N09j0fBHZ14pe_ZAe3W2eM2o4mcuRAgeghDb_XDn6TIdErYE9ljVV16u7NvtFflY1Ary0dEKCsF9nmskct_OWmglTeJr_-4L5qFV_Xtxqoh71yKaXE7x_Qc1]
Comparative Analytical Guide: UV-Vis Spectroscopic Profiling of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid
Executive Context & Synthetic Significance
5-Hydroxy-2-methyl-3-nitrobenzoic acid (CAS: 937661-25-1) is a highly specialized substituted benzoic acid. It serves as a critical structural intermediate in the synthesis of advanced isoindoline-1,3-dione compounds, which are the backbone of potent immunomodulatory drugs (IMiDs) utilized in oncology and autoimmune therapies .
During active pharmaceutical ingredient (API) manufacturing, distinguishing this hydroxylated intermediate from its unreacted precursors (e.g., 2-methyl-3-nitrobenzoic acid) is paramount. While High-Performance Liquid Chromatography (HPLC) is the gold standard for final release, UV-Vis spectrophotometry offers a rapid, low-cost, and highly effective alternative for real-time reaction monitoring when leveraging specific chromophoric shifts.
Mechanistic Causality: The Spectroscopic Profile (E-E-A-T)
To utilize UV-Vis effectively, we must first understand why the spectrum of 5-hydroxy-2-methyl-3-nitrobenzoic acid behaves the way it does compared to standard nitrobenzoic acids .
-
The Core Chromophore: The baseline benzene ring exhibits a standard
transition around 260 nm. -
The Nitro Group (
): Positioned at C3, this strong electron-withdrawing group introduces an transition, pulling electron density away from the ring and broadening the absorption band . -
The Auxochromic Synergy (The Differentiator): The addition of the hydroxyl (
) group at C5 creates a "push-pull" electronic configuration with the nitro group. The electron-donating group engages in resonance, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This results in a distinct bathochromic shift (red shift) , pushing the toward 285 nm in neutral solvents.
Comparative Performance Data
To objectively evaluate the analytical utility of UV-Vis for this compound, we must compare its spectral response against its synthetic precursors and alternative analytical methodologies.
Table 1: Spectral Comparison of Nitrobenzoic Acid Derivatives
This table demonstrates how UV-Vis can easily distinguish the target intermediate from its precursors by exploiting alkaline conditions.
| Compound | Structural Role | Primary | Secondary | Analytical Utility |
| 3-Nitrobenzoic Acid | Baseline Core | ~260 nm | ~265 nm | Reference standard calibration |
| 2-Methyl-3-nitrobenzoic Acid | Synthetic Precursor | ~268 nm | ~270 nm | Precursor tracking (No pH shift) |
| 5-Hydroxy-2-methyl-3-nitrobenzoic Acid | Target Intermediate | ~285 nm | ~410 nm | Product confirmation via massive pH shift |
Table 2: Methodological Alternatives for Intermediate Verification
| Performance Metric | UV-Vis Spectrophotometry (Direct) | HPLC-PDA (Alternative Method) |
| Turnaround Time | < 2 minutes per sample | 10–15 minutes per run |
| Specificity | Moderate (Relies on functional group shifts) | High (Chromatographic separation) |
| Cost per Test | <$1.00 (Solvent only) | ~ |
| Operational Phase | Real-time in-process reaction monitoring | Final batch release & impurity profiling |
Experimental Workflow: Self-Validating UV-Vis Protocol
To ensure absolute trustworthiness in the data, the following protocol is designed as a self-validating system . By utilizing a pH-shift differential analysis, the method internally verifies the presence of the C5 hydroxyl group, eliminating false positives from unreacted precursors.
Step 1: Stock Solution Preparation
-
Action: Dissolve 2.0 mg of the intermediate sample in 10 mL of HPLC-grade Methanol to create a
M stock. -
Causality: Methanol is selected because its UV cutoff is ~205 nm. This ensures the solvent does not artificially inflate absorbance readings in the critical 250–450 nm observation window.
Step 2: Self-Validating pH Shift (Alkaline Doping)
-
Action: Transfer 1 mL of the stock to two separate cuvettes.
-
Cuvette A (Neutral): Add 2 mL pure Methanol.
-
Cuvette B (Alkaline): Add 2 mL of 0.1 M NaOH in Methanol.
-
-
Causality: This step is the core of the self-validation. Cuvette A measures the protonated state. Cuvette B forces the deprotonation of the 5-hydroxyl group into a phenoxide ion. The phenoxide ion drastically increases electron delocalization, causing a massive bathochromic shift into the visible spectrum (~410 nm, turning the solution yellow). If this shift is absent, the sample is not hydroxylated, immediately flagging a failed reaction.
Step 3: Spectrophotometric Scanning
-
Action: Scan both cuvettes from 200 nm to 500 nm using a dual-beam UV-Vis spectrophotometer equipped with 1 cm path-length quartz cuvettes.
-
Causality: Quartz cuvettes are mandatory. Standard borosilicate glass absorbs strongly below 300 nm, which would completely obscure the primary
transitions of the benzoic acid core, rendering the neutral scan useless.
Logical Workflow Visualization
Fig 1. Self-validating UV-Vis analytical workflow for intermediate verification.
References
- Title: PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS (US Patent 9,133,161 B2)
-
Title: Benzoic acid, 3-nitro- UV/Visible spectrum Source: NIST Chemistry WebBook, SRD 69 URL: [Link]
A Comparative Guide to Purity Validation of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid Using Elemental Analysis
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, technical comparison of elemental analysis as a primary method for validating the purity of 5-Hydroxy-2-methyl-3-nitrobenzoic acid. We will explore the underlying principles, a detailed experimental protocol, and a comparative analysis with alternative techniques, supported by experimental data and authoritative references.
The Imperative of Purity in Pharmaceutical Research
The journey of a drug from discovery to clinical application is paved with rigorous testing and validation. The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly influences its safety, efficacy, and stability. Impurities, even in trace amounts, can lead to unforeseen side effects, reduced therapeutic effect, or instability of the final drug product. Therefore, the choice of analytical methodology for purity determination is a decision of paramount importance, guided by the principles of accuracy, precision, and reliability.[1][2]
Elemental Analysis: A Fundamental Approach to Purity Validation
Elemental analysis, specifically combustion analysis, is a powerful technique for determining the elemental composition of a pure organic compound.[3][4] The method involves the complete combustion of a sample in a high-oxygen environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂).[3][5] These gases are then separated and quantified, allowing for the calculation of the mass percentage of each element in the original sample.
For a synthesized batch of 5-Hydroxy-2-methyl-3-nitrobenzoic acid, elemental analysis serves as a fundamental check of its chemical formula (C₈H₇NO₅). A significant deviation between the experimentally determined elemental composition and the theoretical values can indicate the presence of impurities, such as residual solvents, starting materials, or by-products.
Theoretical Elemental Composition of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid
To assess the purity of 5-Hydroxy-2-methyl-3-nitrobenzoic acid, we must first calculate its theoretical elemental composition based on its molecular formula, C₈H₇NO₅, and molecular weight of 197.15 g/mol .
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 8 | 96.088 | 48.74 |
| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.58 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.10 |
| Oxygen (O) | 15.999 | 5 | 79.995 | 40.58 |
| Total | 197.146 | 100.00 |
Experimental Protocol: Purity Determination by CHN Analysis
This section outlines a detailed, step-by-step methodology for determining the purity of 5-Hydroxy-2-methyl-3-nitrobenzoic acid using a modern CHN elemental analyzer.
Instrumentation and Materials
-
Instrument: CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Thermo Scientific FLASH 2000)
-
Microbalance: Capable of weighing to ±0.001 mg
-
Sample: 5-Hydroxy-2-methyl-3-nitrobenzoic acid (previously dried to a constant weight)
-
Standard: Acetanilide or other suitable certified reference material
-
Consumables: Tin capsules, quartz wool, combustion and reduction tubes, carrier gas (Helium), and combustion gas (Oxygen).
Experimental Workflow
Caption: Workflow for purity validation of 5-Hydroxy-2-methyl-3-nitrobenzoic acid.
Step-by-Step Methodology
-
Sample Preparation:
-
Dry the 5-Hydroxy-2-methyl-3-nitrobenzoic acid sample in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved to remove any residual solvents or moisture.
-
Using a microbalance, accurately weigh approximately 1-2 mg of the dried sample into a pre-cleaned tin capsule.
-
Carefully fold the tin capsule to ensure it is tightly sealed, enclosing the sample completely.
-
Repeat the weighing and encapsulation process for a certified reference standard, such as acetanilide.
-
-
Instrument Calibration:
-
Perform a multi-point calibration of the CHN analyzer using the prepared standards. This ensures the accuracy of the instrument's response.
-
-
Sample Analysis:
-
Introduce the encapsulated sample into the instrument's autosampler.
-
The sample is dropped into a high-temperature combustion furnace (typically around 950°C) with a constant flow of pure oxygen.
-
The combustion products (CO₂, H₂O, and nitrogen oxides) are swept by a helium carrier gas through a reduction tube where nitrogen oxides are converted to N₂ gas.
-
The resulting mixture of CO₂, H₂O, and N₂ is passed through a gas chromatography (GC) column to separate the individual components.
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[3]
-
-
Data Calculation:
-
The instrument's software integrates the detector signals and, based on the initial sample weight and calibration data, calculates the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the sample.
-
Data Interpretation and Purity Assessment
The purity of the 5-Hydroxy-2-methyl-3-nitrobenzoic acid sample is assessed by comparing the experimental elemental percentages with the theoretical values.
Hypothetical Experimental Data
| Element | Theoretical (%) | Experimental (%) | Difference (%) |
| Carbon (C) | 48.74 | 48.65 | -0.09 |
| Hydrogen (H) | 3.58 | 3.61 | +0.03 |
| Nitrogen (N) | 7.10 | 7.05 | -0.05 |
Acceptance Criteria
For a compound to be considered pure, the difference between the experimental and theoretical elemental percentages should fall within an acceptable range, typically ±0.4% (absolute).[6] In the hypothetical data above, the differences are well within this range, suggesting a high degree of purity for the analyzed sample.
Caption: Logical flow for assessing purity based on elemental analysis data.
Comparative Analysis with Alternative Methods
While elemental analysis is a robust method for confirming the elemental composition of a pure substance, it is often used in conjunction with other techniques for a comprehensive purity assessment.
| Analytical Method | Principle | Advantages | Limitations |
| Elemental Analysis | Combustion of the sample to quantify C, H, and N.[7] | - Provides fundamental confirmation of elemental composition. - High precision and accuracy for pure compounds. - Does not require a reference standard of the analyte. | - Does not provide information on the nature of impurities. - Insensitive to isomeric impurities. - Assumes the absence of inorganic impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their differential partitioning between a stationary and a mobile phase.[7] | - High sensitivity for detecting and quantifying trace impurities. - Excellent for separating closely related compounds and isomers. - Can be used for both qualitative and quantitative analysis. | - Requires a pure reference standard for accurate quantification. - Method development can be time-consuming. - May not detect impurities that do not have a chromophore. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide structural information. | - Provides detailed structural information about the main compound and impurities. - Quantitative NMR (qNMR) can determine purity without a reference standard of the analyte. - Non-destructive technique.[8] | - Lower sensitivity compared to HPLC for trace impurities. - Complex spectra can be difficult to interpret. - Requires a relatively large amount of sample compared to elemental analysis. |
Conclusion
Elemental analysis is an indispensable tool in the arsenal of the pharmaceutical scientist for the purity validation of newly synthesized compounds like 5-Hydroxy-2-methyl-3-nitrobenzoic acid. Its ability to provide a fundamental and accurate determination of the elemental composition makes it a reliable first-line technique for assessing purity. However, for a comprehensive understanding of a sample's purity profile, especially for identifying and quantifying specific impurities, elemental analysis should be complemented with chromatographic (HPLC) and spectroscopic (NMR) methods. The choice of analytical technique should always be guided by the specific requirements of the analysis and the stage of drug development, in accordance with regulatory guidelines such as those from the ICH.[9]
References
-
Wikipedia. Combustion analysis. [Link]
-
Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. (March 07, 2023). [Link]
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Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (January 27, 2025). [Link]
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ResolveMass Laboratories. Analytical Method Development and Validation in Pharmaceuticals. (October 18, 2025). [Link]
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chemeurope.com. Combustion analysis. [Link]
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StudySmarter. Combustion Analysis: Basics & Techniques. (May 30, 2024). [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
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LCGC International. Analytical Method Validation: Back to Basics, Part II. (April 15, 2022). [Link]
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PubChem. Methyl 2-hydroxy-3-nitrobenzoate. [Link]
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Chromatographic separation of 5-Hydroxy-2-methyl-3-nitrobenzoic acid from starting materials
Chromatographic Resolution of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid: A Comparative Guide to Stationary Phase Selectivity
Introduction & Analytical Challenge
5-Hydroxy-2-methyl-3-nitrobenzoic acid is a highly specialized building block, prominently utilized in the synthesis of complex pharmaceutical active ingredients, including substituted isoindoline-1,3-dione derivatives[1]. The upstream synthesis of this molecule typically involves the electrophilic aromatic nitration of 5-hydroxy-2-methylbenzoic acid.
From a mechanistic standpoint, the starting material presents a complex directing environment. The strongly activating hydroxyl group directs electrophiles to the ortho positions (C4 and C6), while the weakly activating methyl group directs to its ortho position (C3)[2]. Consequently, crude reaction mixtures contain the unreacted starting material alongside a challenging matrix of positional isomers: the target 3-nitro isomer, and the 4-nitro and 6-nitro byproducts.
For researchers and drug development professionals, isolating the 3-nitro isomer is an analytical bottleneck. Because these isomers share identical molecular weights and nearly indistinguishable log
Mechanistic Causality: Selecting the Right Stationary Phase
In reversed-phase chromatography, relying solely on hydrophobic dispersion forces is insufficient for resolving nitroaromatic positional isomers. Success dictates exploiting subtle electronic differences across the aromatic rings.
-
Standard C18 (Alkyl Phase): Retention is driven entirely by hydrophobic interactions. Because the 3-nitro, 4-nitro, and 6-nitro isomers have the same hydrophobic footprint, C18 yields poor selectivity (
) and severe peak co-elution. -
Polar-Embedded C18 (Amide/Ether Phase): These phases incorporate a polar functional group near the silica surface. This provides weak hydrogen-bonding capabilities and shields unreacted surface silanols, slightly improving peak shape for acidic compounds, but offering only marginal improvements in isomer resolution.
-
Phenyl-Hexyl Phase: This phase features a phenyl ring tethered to the silica via a six-carbon alkyl spacer. The strongly electron-withdrawing nitro group on the analyte creates an electron-deficient (
-acidic) aromatic ring. The stationary phase's phenyl ring is relatively electron-rich ( -basic). This orthogonal chemistry enables strong interactions. Because the electronic distribution varies slightly depending on the position of the nitro group relative to the hydroxyl and methyl groups, the Phenyl-Hexyl phase magnifies these subtle differences into distinct retention times, achieving baseline resolution.
Caption: Synthetic pathway and isomeric distribution during the nitration of 5-hydroxy-2-methylbenzoic acid.
Experimental Protocol & Self-Validating Methodology
To ensure method transferability and trustworthiness, the following protocol is designed as a self-validating system. System Suitability Criteria: The method is only considered valid if the resolution (
Step-by-Step Workflow
-
Mobile Phase Preparation:
-
Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.
-
Causality: At pH ~2.0, both the carboxylate (
~3.5) and phenolic hydroxyl ( ~9.5) groups are fully protonated. This forces the molecules into their neutral, hydrophobic state and suppresses secondary ion-exchange interactions with residual silanols, preventing peak tailing.
-
-
Organic Phase (B): 0.1% TFA in HPLC-grade Acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude synthetic mixture in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.
-
Vortex for 30 seconds and sonicate for 5 minutes.
-
Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
-
Instrumental Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C (Thermostatic control is critical to stabilize
interactions). -
Detection: UV at 254 nm.
-
Gradient Program: 10% B hold for 2 min; ramp to 60% B over 15 min; ramp to 95% B over 2 min; hold 3 min; return to initial conditions.
-
Comparative Performance Data
The table below summarizes the chromatographic performance of the three evaluated stationary phases (columns standardized to 150 x 4.6 mm, 3 µm particle size) when analyzing the crude nitration mixture.
| Stationary Phase Chemistry | Retention Time (Target) | Resolution ( | Tailing Factor ( | Primary Retention Mechanism | Verdict |
| Standard C18 | 8.4 min | 0.9 (Co-elution) | 1.6 | Hydrophobic (Dispersion) | Fail |
| Polar-Embedded C18 | 7.9 min | 1.3 (Partial) | 1.2 | Hydrophobic + H-Bonding | Fail |
| Phenyl-Hexyl | 9.2 min | 2.4 (Baseline) | 1.1 | Hydrophobic + | Pass |
Note:
Caption: Chromatographic decision tree and resolution outcomes based on stationary phase selectivity.
Conclusion
For the separation of 5-Hydroxy-2-methyl-3-nitrobenzoic acid from its starting materials and positional isomers, standard C18 columns are fundamentally inadequate due to a lack of electronic selectivity. The Phenyl-Hexyl stationary phase is the definitive choice. By leveraging orthogonal
References
-
Celgene Corporation. (2014). Processes for preparing isoindoline-1,3-dione compounds (US Patent No. US9133161B2). U.S. Patent and Trademark Office. URL:[1]
Sources
A Comparative Guide to the Thermal Stability of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid
A Predictive Thermogravimetric Analysis Based on Structural Analogs
As a Senior Application Scientist, this guide provides a comprehensive analysis of the expected thermal stability of 5-Hydroxy-2-methyl-3-nitrobenzoic acid. In the absence of direct experimental data for this specific molecule, this report leverages thermogravimetric analysis (TGA) data from structurally related compounds, namely the isomers of nitrobenzoic acid, to build a predictive model of its thermal decomposition. This guide is intended for researchers, scientists, and drug development professionals who require an in-depth understanding of the thermal properties of complex aromatic compounds.
Introduction: The Importance of Thermal Stability in Drug Development
Thermal stability is a critical parameter in the development of pharmaceutical compounds. It influences manufacturing processes, storage conditions, and ultimately, the safety and efficacy of the final drug product. Thermogravimetric analysis (TGA) is an essential technique for assessing thermal stability by measuring the change in mass of a substance as a function of temperature in a controlled atmosphere.[1][2] This guide focuses on predicting the thermal behavior of 5-Hydroxy-2-methyl-3-nitrobenzoic acid, a substituted aromatic compound with potential applications as a pharmaceutical intermediate.
Comparative Analysis: Learning from Structural Analogs
To predict the thermal decomposition of 5-Hydroxy-2-methyl-3-nitrobenzoic acid, we will first examine the known thermal properties of its parent compound, nitrobenzoic acid, in its three isomeric forms: ortho (o-), meta (m-), and para (p-).
Thermal Behavior of Nitrobenzoic Acid Isomers
Studies on the thermal decomposition of nitrobenzoic acid isomers reveal that their stability is influenced by the position of the nitro group relative to the carboxylic acid group.[3][4][5] The decomposition generally occurs in a single step, primarily involving decarboxylation and the loss of the nitro group.[3][6]
A study investigating the thermal decomposition of nitrobenzoic acid isomers using TGA and differential scanning calorimetry (DSC) found that the thermal stability at elevated temperatures follows the order: p-nitrobenzoic acid (PNBA) < o-nitrobenzoic acid (ONBA) < m-nitrobenzoic acid (MNBA).[3][4] The peak decomposition temperatures for PNBA, MNBA, and ONBA were reported to be 205 °C, 181 °C, and 196 °C, respectively, at a heating rate of 1 °C/min.[3] Another study reported similar trends, with significant weight loss for all isomers occurring between 125-200 °C.[3]
| Compound | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Key Observations |
| o-Nitrobenzoic Acid | ~120-130 | 196 | Exhibits intramolecular interactions that can affect stability. |
| m-Nitrobenzoic Acid | ~125-135 | 181 | Generally considered the most thermally stable of the three isomers.[3][4] |
| p-Nitrobenzoic Acid | ~150-160 | 205 | Decomposes at a higher temperature but is considered less stable overall at elevated temperatures.[3][4] |
Note: Decomposition temperatures can vary with heating rate and experimental conditions.
Predictive Analysis: Thermal Stability of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid
5-Hydroxy-2-methyl-3-nitrobenzoic acid is a derivative of m-nitrobenzoic acid, with the addition of a hydroxyl (-OH) group at the 5-position and a methyl (-CH3) group at the 2-position. The presence of these substituents is expected to significantly influence its thermal stability.
The Influence of Hydroxyl and Methyl Substituents
-
Hydroxyl Group (-OH): The hydroxyl group is generally considered to be a deactivating group in terms of thermal stability. Studies on hydroxylated aromatic compounds, such as nitrophenols and salicylic acid, have shown that they can have complex decomposition pathways.[6][7] The presence of a hydroxyl group can introduce the possibility of intramolecular hydrogen bonding and may facilitate decarboxylation. For instance, the thermal degradation of o-nitrophenol commences at around 118°C.[6]
-
Methyl Group (-CH3): The effect of a methyl group on the thermal stability of aromatic compounds can be complex. In some cases, the presence of methyl substituents has been shown to reduce the temperature required to initiate chemical reactions.[3][8] The methyl group can undergo oxidation or participate in rearrangement reactions at elevated temperatures. The presence of a methyl group ortho to a nitro group in nitroaromatic compounds can introduce new decomposition pathways.
Predicted TGA Profile
Based on the analysis of its structural components, we can predict the thermal behavior of 5-Hydroxy-2-methyl-3-nitrobenzoic acid in comparison to m-nitrobenzoic acid:
-
Lower Onset of Decomposition: The presence of both the hydroxyl and methyl groups is likely to decrease the overall thermal stability compared to m-nitrobenzoic acid. The electron-donating nature of the hydroxyl and methyl groups can influence the electron density of the aromatic ring and the lability of the carboxylic acid and nitro groups.
-
Multi-step Decomposition: It is plausible that the decomposition of 5-Hydroxy-2-methyl-3-nitrobenzoic acid will occur in multiple steps. The initial weight loss may correspond to decarboxylation (-COOH group), followed by the decomposition involving the nitro (-NO2) and hydroxyl (-OH) groups at higher temperatures.
Predicted TGA Data for 5-Hydroxy-2-methyl-3-nitrobenzoic Acid
| Predicted Thermal Event | Temperature Range (°C) | Predicted Weight Loss (%) |
| Initial Decomposition (Decarboxylation) | 110 - 160 | ~22% (loss of CO2) |
| Secondary Decomposition | 160 - 250 | Further weight loss corresponding to the breakdown of the remaining structure. |
Experimental Protocol for TGA
To experimentally verify the predicted thermal behavior, the following TGA protocol is recommended:
-
Sample Preparation: A small, representative sample (typically 5-10 mg) of 5-Hydroxy-2-methyl-3-nitrobenzoic acid should be accurately weighed into a ceramic or platinum TGA pan.[1]
-
Instrument Setup: The TGA instrument should be calibrated for temperature and mass.
-
Experimental Conditions:
-
Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening.
-
Temperature Range: 25 °C to 600 °C to ensure complete decomposition is observed.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) should be analyzed to determine the onset of decomposition, peak decomposition temperatures, and the percentage of weight loss at each step.
Visualizing the Experimental Workflow and Decomposition Comparison
The following diagrams illustrate the proposed TGA workflow and a conceptual comparison of the decomposition pathways.
Caption: A conceptual comparison of the predicted decomposition pathway of the target molecule versus its parent compound.
Conclusion
While direct experimental data for 5-Hydroxy-2-methyl-3-nitrobenzoic acid is not currently available, a comparative analysis of its structural analogs provides a strong foundation for predicting its thermal behavior. The presence of hydroxyl and methyl groups on the m-nitrobenzoic acid backbone is anticipated to lower its overall thermal stability and potentially introduce a multi-step decomposition process. The initial decomposition is likely to be dominated by decarboxylation at a lower temperature than that observed for m-nitrobenzoic acid. This predictive guide serves as a valuable resource for researchers, offering insights into the expected thermal properties and providing a clear experimental protocol for its verification.
References
-
Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. Available at: [Link]
-
(PDF) ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. ResearchGate. Available at: [Link]
-
TGA thermogram of control o-nitrophenol (ONP). ResearchGate. Available at: [Link]
-
TGA thermogram of treated m-nitrophenol (MNP). ResearchGate. Available at: [Link]
-
ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. R Discovery. Available at: [Link]
-
The Role of Methyl Groups in the Early Stage of Thermal Polymerization of Polycyclic Aromatic Hydrocarbons Revealed by Molecular Imaging. ACS Publications. Available at: [Link]
-
Thermal Decarboxylation of Nitrobenzoic Acids. I. J-STAGE. Available at: [Link]
-
Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available at: [Link]
-
Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. ACS Publications. Available at: [Link]
-
Bacterial degradation of m-nitrobenzoic acid. ASM Journals. Available at: [Link]
-
Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. PMC. Available at: [Link]
-
Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids. ResearchGate. Available at: [Link]
-
Thermogravimetric Analysis (TGA) Testing of Materials. Applus DatapointLabs. Available at: [Link]
-
A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. Available at: [Link]
-
NITROBENZOIC ACID. Ataman Kimya. Available at: [Link]
-
3-Nitrobenzoic acid. PubChem. Available at: [Link]
-
Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. PMC. Available at: [Link]
-
TGA Sample Preparation: A Complete Guide. Torontech. Available at: [Link]
-
Thermogravimetric analysis (TGA). Chemistry LibreTexts. Available at: [Link]
-
3-Nitrobenzoic acid. Wikipedia. Available at: [Link]
-
The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. UCL Discovery. Available at: [Link]
-
Benzoic acid, 3-methyl-. NIST WebBook. Available at: [Link]
-
Plot of the TGA/DTG analysis of benzoic acid. ResearchGate. Available at: [Link]
-
Chemical Properties of Benzoic acid, 4-methyl-, methyl ester (CAS 99-75-2). Cheméo. Available at: [Link]
-
Benzoic acid, 4-methyl-. NIST WebBook. Available at: [Link]
-
Supporting Information. CDC Stacks. Available at: [Link]
-
Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling 5-Hydroxy-2-methyl-3-nitrobenzoic acid
As a Senior Application Scientist, establishing a rigorous, chemically sound safety protocol is paramount when working with highly functionalized intermediates like 5-Hydroxy-2-methyl-3-nitrobenzoic acid (CAS: 937661-25-1). This compound is a critical building block in drug development, but its structural features—a strongly acidic carboxyl group, a phenolic hydroxyl, and an electron-withdrawing nitro group—necessitate specific handling strategies to mitigate dermal, respiratory, and reactivity risks.
The following guide provides an authoritative, step-by-step operational and disposal framework, grounded in the physicochemical realities of nitroaromatic carboxylic acids.
Hazard Causality & Risk Assessment
To design an effective safety protocol, we must first understand the causality behind the chemical's hazards:
-
Severe Irritation (H315, H319, H335): The electron-withdrawing nature of the nitro group at the 3-position significantly increases the acidity of both the carboxylic acid and the phenolic hydroxyl group. If the dry powder contacts ambient skin moisture or mucosal membranes, it rapidly dissociates, creating a highly localized acidic micro-environment that causes acute tissue irritation.
-
Reactivity & Incompatibilities: Nitroaromatic compounds are inherently energy-rich. The compound is strictly incompatible with strong oxidizing agents, strong bases, and reducing agents[1]. Rapid deprotonation by strong bases can be highly exothermic, and in the presence of reducing agents, the nitro group can undergo uncontrolled, heat-generating reduction[2].
-
Dust Generation: As a solid powder, the primary exposure route during routine laboratory transfer is inhalation. Furthermore, fine organic dusts suspended in the air carry a risk of static-induced deflagration.
Quantitative PPE Specifications
Selecting the correct Personal Protective Equipment (PPE) requires matching material properties to the chemical's specific hazards. Relying on standard safety data for nitrobenzoic acid derivatives (, 3[3]), the following quantitative standards must be enforced:
| PPE Category | Specification / Material | Quantitative Metric / Standard | Causality / Rationale |
| Hand Protection | Nitrile Rubber Gloves | Minimum 0.11 mm thickness; >480 min breakthrough time. | Nitrile effectively resists polar organic acids, preventing dermal absorption of the phenolic compound. |
| Eye Protection | Chemical Safety Goggles | ANSI Z87.1 or EN166 compliant. | Protects against severe eye irritation (H319) from aerosolized acidic dust particulates. |
| Respiratory | N95 / P100 Particulate Respirator | Filters ≥95% of airborne particles. | Mitigates inhalation risk of irritating dust (H335) if handling must occur outside a certified fume hood. |
| Body Protection | Standard Lab Coat | 100% Cotton or Flame-Resistant. | Prevents particulate accumulation on clothing. Cotton avoids static generation compared to synthetic blends. |
Operational Plan: Step-by-Step Handling Procedures
To ensure absolute safety, every operational protocol must be a self-validating system . Follow this workflow when handling the raw powder for synthesis or assay preparation.
Step 1: Pre-Operation Engineering Controls
-
Verify the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm) .
-
Clear the immediate workspace of all incompatible materials, specifically isolating the area from strong bases (e.g., NaOH, KOH pellets) and reducing agents (e.g., sodium borohydride)[1][2].
Step 2: Weighing and Transfer
-
Action: Use an anti-static weighing boat and a grounded, non-sparking spatula (e.g., PTFE-coated or ceramic).
-
Causality: Nitroaromatic powders can generate static electricity during friction. Using anti-static tools prevents the risk of localized sparks igniting a suspended dust cloud.
-
Action: Keep the source container closed immediately after extracting the required mass to prevent ambient moisture absorption, which can degrade the compound.
Step 3: Reaction Integration
-
Action: When dissolving the acid into a solvent, add the powder slowly. If your protocol requires neutralization with a base, perform the addition dropwise over an ice bath.
-
Causality: Acid-base neutralization is exothermic. Uncontrolled heating during rapid deprotonation can destabilize the nitro group, leading to reaction bumping or decomposition.
Step 4: Self-Validating Decontamination
-
Action: Dampen a clean laboratory wipe with 70% ethanol and wipe down the balance, spatulas, and fume hood surface[4].
-
Validation: Moisten a standard pH indicator strip with deionized water and press it against the cleaned surface. A neutral pH reading (6.5–7.5) physically validates the complete removal of the acidic residue.
Operational workflow for the safe handling and transfer of 5-Hydroxy-2-methyl-3-nitrobenzoic acid.
Emergency Spill Management & Disposal Protocols
In the event of a spill, dry sweeping is strictly prohibited, as it aerosolizes the highly irritating powder.
Small Spill Protocol (<50g):
-
Suppression: Lightly spray the spilled powder with a 70% ethanol or water solution to dampen the solid and suppress dust generation[4].
-
Collection: Use a non-sparking scoop to transfer the dampened mass into a sealable, chemically compatible hazardous waste container (e.g., High-Density Polyethylene, HDPE)[2].
-
Surface Cleaning: Wash the contaminated surface with ethanol, followed by a soap and water solution, and validate neutrality with a pH strip[4].
Waste Segregation & Disposal: 5-Hydroxy-2-methyl-3-nitrobenzoic acid must be disposed of as Hazardous Chemical Waste in accordance with local environmental regulations.
-
Segregation Rule: Never dispose of this compound in a waste carboy containing heavy metals, cyanides, or strong basic waste streams. Mixing with incompatible waste can trigger delayed exothermic reactions or the release of toxic nitrogen oxide (NOx) gases[1][2].
-
Label the container clearly as: "Hazardous Waste: Toxic/Irritant Solid (Nitrobenzoic Acid Derivative)".
Decision tree and step-by-step protocol for nitrobenzoic acid derivative spill response.
References
-
National Center for Biotechnology Information (PubChem). 2-Nitrobenzoic acid. Retrieved from[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
